molecular formula C11H10N2O2 B1278056 4-Amino-2-methylquinoline-6-carboxylic acid CAS No. 99984-73-3

4-Amino-2-methylquinoline-6-carboxylic acid

Cat. No.: B1278056
CAS No.: 99984-73-3
M. Wt: 202.21 g/mol
InChI Key: MRGARODDQXEDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methylquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-methylquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGARODDQXEDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427956
Record name 4-amino-2-methylquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99984-73-3
Record name 4-amino-2-methylquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Amino-2-methylquinoline-6-carboxylic acid. The information is curated for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound, with the CAS number 99984-73-3, is a heterocyclic compound featuring a quinoline core.[1][2][3] This core structure is prevalent in a variety of biologically active molecules. The key chemical identifiers and properties are summarized below. While experimental data for this specific molecule is limited in publicly available literature, some properties can be estimated or inferred from related compounds.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 99984-73-3[1][2][3]
Molecular Formula C₁₁H₁₀N₂O₂[2][3]
Molecular Weight 202.21 g/mol [2]
IUPAC Name This compound
Boiling Point 432.4 ± 40.0 °C at 760 mmHg (Predicted)
Melting Point Not available
Solubility Not available
pKa Not available

Note: The boiling point is a predicted value and should be considered an estimate.

Synthesis

The synthesis of this compound can be approached through established methods for quinoline ring formation. Given the substitution pattern, the Pfitzinger reaction and the Doebner reaction are plausible synthetic routes.

Proposed Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[4][5][6][7] For the synthesis of the target molecule, a substituted isatin would be required. A more direct and likely applicable method would be a variation of the Pfitzinger or a related condensation reaction.

A plausible approach involves the reaction of 4-aminobenzaldehyde-2-carboxylic acid with acetone under basic or acidic conditions. However, a more robust and commonly employed method for similar structures is the Doebner reaction.

Proposed Synthetic Pathway: The Doebner Reaction

The Doebner reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][8] This method is well-suited for the preparation of the target compound.

General Reaction Scheme: 4-Aminoaniline (p-phenylenediamine) would react with pyruvic acid and acetaldehyde (or a precursor) in a one-pot synthesis.

Experimental Protocol (General - to be adapted and optimized):

  • Reactant Preparation: Dissolve 4-aminoaniline in a suitable solvent, such as ethanol.

  • Reaction Initiation: To the stirred solution, add pyruvic acid followed by acetaldehyde.

  • Reaction Conditions: The reaction is typically heated under reflux for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in a basic aqueous solution (e.g., sodium bicarbonate) and washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

  • Purification: The aqueous layer is acidified (e.g., with hydrochloric acid) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis_Workflow Reactants 4-Aminoaniline Pyruvic Acid Acetaldehyde Reaction Doebner Reaction (Reflux) Reactants->Reaction Solvent Ethanol Solvent->Reaction Workup 1. Cool and Concentrate 2. Dissolve in Base 3. Wash with Organic Solvent Reaction->Workup Purification 1. Acidify to Precipitate 2. Filter and Wash 3. Recrystallize Workup->Purification Product This compound Purification->Product

Proposed workflow for the synthesis of this compound.

Spectral Data (Predicted and Inferred)

While no specific experimental spectra for this compound were found, the expected spectral characteristics can be inferred from the parent compound, 4-Amino-2-methylquinoline[9], and general knowledge of NMR and IR spectroscopy.

Table 2: Predicted Spectral Data

TechniquePredicted Features
¹H NMR - Aromatic protons on the quinoline ring (chemical shifts expected between 7.0 and 8.5 ppm).- A singlet for the methyl group (around 2.5 ppm).- A broad singlet for the amino group protons.- A broad singlet for the carboxylic acid proton (downfield, >10 ppm).
¹³C NMR - Aromatic carbons of the quinoline ring (in the range of 110-150 ppm).- A signal for the methyl carbon (around 20-25 ppm).- A signal for the carboxylic acid carbon (downfield, >165 ppm).
IR Spectroscopy - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).- C=O stretching of the carboxylic acid (around 1700 cm⁻¹).- O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹).- C=C and C=N stretching of the quinoline ring (1500-1650 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M+) corresponding to the molecular weight (202.21 m/z).

Biological Activity and Potential Applications

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[10][11] Derivatives of 4-aminoquinoline have been extensively investigated and developed as:

  • Antimalarial agents: Chloroquine is a well-known example.[10]

  • Anticancer agents: Some quinoline derivatives have shown promise as antitumor compounds.[12]

  • Antibacterial agents: The quinoline core is present in several antibacterial drugs.[11][12]

  • Anti-inflammatory agents. [12]

Given these precedents, this compound is a compound of interest for screening in these therapeutic areas. The presence of the carboxylic acid group can influence its pharmacokinetic properties, such as solubility and ability to form salts, which can be advantageous in drug development. No specific biological data or signaling pathway interactions for this compound have been reported in the reviewed literature.

Potential_Applications Core 4-Aminoquinoline Scaffold Target This compound Core->Target is a derivative of Antimalarial Antimalarial Activity Target->Antimalarial Potential for Anticancer Anticancer Activity Target->Anticancer Potential for Antibacterial Antibacterial Activity Target->Antibacterial Potential for Antiinflammatory Anti-inflammatory Activity Target->Antiinflammatory Potential for

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Amino-2-methylquinoline-6-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details a well-established three-step synthetic route, commencing with the Conrad-Limpach synthesis, followed by chlorination and subsequent amination. Each step is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate understanding and replication in a laboratory setting.

I. Three-Step Synthesis of this compound: An Overview

The most practical and well-documented synthetic route to this compound involves a three-step sequence starting from readily available commercial reagents. The overall pathway is as follows:

  • Step 1: Conrad-Limpach Synthesis of 4-hydroxy-2-methylquinoline-6-carboxylic acid. This initial step involves the condensation of 4-aminobenzoic acid with ethyl acetoacetate to form an intermediate that undergoes thermal cyclization to yield the 4-hydroxyquinoline core.

  • Step 2: Chlorination of 4-hydroxy-2-methylquinoline-6-carboxylic acid. The hydroxyl group at the 4-position is then converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial for activating the C4 position for subsequent nucleophilic substitution.

  • Step 3: Amination of 4-chloro-2-methylquinoline-6-carboxylic acid. The final step is a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by an amino group, typically using ammonia or a protected amine, to yield the target compound.

This synthetic strategy is advantageous due to its reliance on classical and well-understood organic reactions, allowing for the reliable production of the target molecule.

II. Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with relevant quantitative data.

Step 1: Synthesis of 4-hydroxy-2-methylquinoline-6-carboxylic acid

This reaction is a classic Conrad-Limpach synthesis.[1] The initial reaction of 4-aminobenzoic acid with ethyl acetoacetate forms an enamine intermediate, which is then cyclized at high temperature.

Experimental Protocol:

A mixture of 4-aminobenzoic acid and ethyl acetoacetate is heated, often without a solvent or in a high-boiling inert solvent such as Dowtherm or mineral oil. The reaction is typically heated to a high temperature (around 250 °C) to facilitate the thermal cyclization and elimination of ethanol.[2] The resulting crude product is then purified, often by recrystallization from a suitable solvent like ethanol or aqueous acid.

Quantitative Data:

ParameterValueReference
Starting Materials4-Aminobenzoic acid, Ethyl acetoacetateGeneral Conrad-Limpach
Reaction Temperature~250 °C[1][2]
Yield85-90% (for similar substrates)[2]
Molecular FormulaC₁₁H₉NO₃[3]
Molecular Weight203.197 g/mol [3]

Diagram of the Conrad-Limpach Synthesis Pathway:

Conrad_Limpach_Synthesis cluster_reactants Reactants cluster_product Product 4_Aminobenzoic_Acid 4-Aminobenzoic Acid Intermediate Enamine Intermediate 4_Aminobenzoic_Acid->Intermediate + Ethyl Acetoacetate (Condensation) Ethyl_Acetoacetate Ethyl Acetoacetate 4_Hydroxy_Product 4-hydroxy-2-methylquinoline-6-carboxylic acid Intermediate->4_Hydroxy_Product Thermal Cyclization (~250 °C)

Conrad-Limpach synthesis of the 4-hydroxyquinoline intermediate.
Step 2: Synthesis of 4-chloro-2-methylquinoline-6-carboxylic acid

The hydroxyl group of the quinoline is converted to a more reactive chloro group, which serves as a good leaving group for the subsequent amination step.

Experimental Protocol:

4-hydroxy-2-methylquinoline-6-carboxylic acid is heated under reflux with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water, and the precipitated product is collected by filtration, washed with water, and dried.

Quantitative Data:

ParameterValueReference
Starting Material4-hydroxy-2-methylquinoline-6-carboxylic acidGeneral Chlorination
ReagentPhosphorus oxychloride (POCl₃)[4][5]
Reaction ConditionReflux[4]
YieldGenerally high for similar substrates[4]

Diagram of the Chlorination Workflow:

Chlorination_Workflow Start Start: 4-hydroxy-2-methylquinoline-6-carboxylic acid Add_POCl3 Add excess POCl₃ Start->Add_POCl3 Reflux Heat to reflux Add_POCl3->Reflux Remove_POCl3 Remove excess POCl₃ (distillation) Reflux->Remove_POCl3 Quench Quench with ice-water Remove_POCl3->Quench Filter_Wash Filter and wash solid Quench->Filter_Wash Dry Dry the product Filter_Wash->Dry End End: 4-chloro-2-methylquinoline-6-carboxylic acid Dry->End

General workflow for the chlorination of the 4-hydroxyquinoline.
Step 3: Synthesis of this compound

The final step involves the nucleophilic displacement of the 4-chloro substituent with an amino group.

Experimental Protocol:

4-chloro-2-methylquinoline-6-carboxylic acid is heated with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, in a sealed pressure vessel. The reaction temperature is typically elevated to drive the substitution to completion. After cooling, the reaction mixture is neutralized, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material4-chloro-2-methylquinoline-6-carboxylic acidGeneral Amination
ReagentAmmonia (e.g., in ethanol)General Amination
Reaction ConditionHeating in a sealed vesselGeneral Amination
YieldModerate to good for similar substratesGeneral Amination

Diagram of the Amination Pathway:

Amination_Pathway cluster_reactants Reactants cluster_product Product 4_Chloro_Compound 4-chloro-2-methylquinoline-6-carboxylic acid Final_Product This compound 4_Chloro_Compound->Final_Product + NH₃ (Nucleophilic Aromatic Substitution) Ammonia Ammonia (NH₃)

Final amination step to yield the target compound.

III. Conclusion

The three-step synthesis of this compound presented in this guide offers a reliable and adaptable route for obtaining this valuable compound. By following the detailed protocols and considering the provided quantitative data, researchers and drug development professionals can efficiently produce this key intermediate for further derivatization and biological evaluation. The use of well-established reactions ensures a high degree of success and scalability for potential applications in pharmaceutical research and development.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 4-Amino-2-methylquinoline-6-carboxylic Acid and Its Analogs

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the biological activities associated with quinoline carboxylic acid derivatives, with a particular focus on analogs structurally related to this compound. While specific research on this exact molecule is limited, the broader class of quinoline carboxylic acids has been extensively studied, revealing potent inhibitory effects against key therapeutic targets. This document delves into their roles as inhibitors of dihydroorotate dehydrogenase (DHODH) and various receptor tyrosine kinases, their anticancer properties, and other significant biological actions. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are provided to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction to the Quinoline Carboxylic Acid Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that have long captured the attention of medicinal chemists.[1] Their structural motif is present in both natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimalarial, and antimicrobial activities.[1][2] The inclusion of a carboxylic acid functional group, particularly at positions 4 or 6, often plays a crucial role in the compound's interaction with biological targets, for instance, by forming key salt bridges or hydrogen bonds within enzyme active sites.[3]

This guide focuses on the biological activities of derivatives of 4-amino-2-methylquinoline, with a specific interest in the 6-carboxylic acid substituted variant. Although literature specifically detailing the biological profile of this compound is not abundant, extensive research on structurally similar quinoline-4-carboxylic acids and 2-arylquinoline-4-carboxylic acids provides a strong foundation for understanding its potential therapeutic applications. These related compounds have emerged as potent inhibitors of critical enzymes involved in cancer and inflammatory diseases.

Key Biological Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant body of research has identified quinoline carboxylic acid derivatives as potent inhibitors of human dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, DHODH represents a critical target for anticancer and immunosuppressive therapies.[3][5]

Mechanism of Action

Quinoline-based DHODH inhibitors, such as brequinar and its analogs, typically bind to a hydrophobic pocket near the ubiquinone binding site of the enzyme.[3] The carboxylic acid moiety is often essential for activity, forming a salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the active site.[3] Structure-activity relationship (SAR) studies have led to the development of highly potent analogs with IC50 values in the nanomolar range.[4][5]

Quantitative Data: DHODH Inhibition and Cellular Activity

The following table summarizes the inhibitory activity of several key quinoline-4-carboxylic acid analogs against human DHODH and their cytotoxic effects on cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentDHODH IC50 (nM)HCT-116 IC50 (μM)MIA PaCa-2 IC50 (μM)Reference
3 4-FluorophenylH250 ± 110--[3]
29 2'-Chloro-4'-fluorophenylH-PotentPotent[3]
41 3'-Fluoro-5'-methoxyphenylCH39.71 ± 1.4--[3][5]
43 3',5'-DifluorophenylCH326.2 ± 1.8--[3][5]
46 3'-Fluoro-5'-methoxyphenyl(1,7-Naphthyridine core)28.3 ± 3.3--[3][5]

Signaling Pathway Visualization

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine Pyrimidine Biosynthesis (DNA, RNA) Orotate->Pyrimidine DHODH->Orotate Quinoline Quinoline Carboxylic Acid Derivatives Quinoline->DHODH Inhibition

Caption: Inhibition of DHODH by quinoline derivatives blocks pyrimidine synthesis.

Experimental Protocol: DHODH Inhibition Assay

This protocol describes a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human DHODH.

1. Reagents and Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO), substrate

  • Coenzyme Q10 (CoQ10) or Decylubiquinone, electron acceptor

  • 2,6-dichloroindophenol (DCIP), colorimetric indicator

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

2. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.

  • In a 96-well plate, add 2 µL of the diluted test compound solution to each well. For control wells, add 2 µL of DMSO.

  • Add 100 µL of assay buffer containing DHODH enzyme, CoQ10, and DCIP to each well. The final concentrations should be optimized, but typical values are 5-10 nM DHODH, 100 µM CoQ10, and 60 µM DCIP.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 100 µL of assay buffer containing the substrate, DHO (e.g., 200 µM final concentration).

  • Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) at room temperature. The reduction of DCIP by the enzymatic reaction leads to a loss of color.

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Rate_sample / Rate_control))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticancer and Cytotoxic Activity

The antiproliferative properties of quinoline derivatives have been extensively documented against a wide range of human cancer cell lines.[6][7] The mechanisms underlying this activity are diverse and include the inhibition of receptor tyrosine kinases (RTKs), induction of apoptosis, and cell cycle arrest.[6][8]

Mechanisms of Anticancer Activity
  • EGFR/HER-2 Inhibition: Certain quinoline derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key drivers in many solid tumors, particularly breast and lung cancers.[8]

  • Bcr-Abl and Src Kinase Inhibition: 4-aminoquinoline derivatives like bosutinib are approved for the treatment of chronic myelogenous leukemia due to their ability to inhibit Bcr-Abl and Src kinases.[6]

  • Induction of Apoptosis: Studies have shown that active compounds can induce apoptosis by modulating the expression of key regulatory proteins, such as activating caspases and Bax while downregulating the anti-apoptotic protein Bcl-2.[8]

  • Cell Cycle Arrest: Some 2-morpholino-4-anilinoquinoline compounds have been shown to cause G0/G1 cell cycle arrest in HepG2 liver cancer cells.[6]

Quantitative Data: In Vitro Anticancer Activity
Compound IDDerivative TypeCancer Cell LineActivity MetricValueReference
3c 2-morpholino-4-anilinoquinolineHepG2IC5011.42 µM[6]
3d 2-morpholino-4-anilinoquinolineHepG2IC508.50 µM[6]
3e 2-morpholino-4-anilinoquinolineHepG2IC5012.76 µM[6]
5a Quinoline-basedMCF-7 (Breast)GI5025-82 nM[8]
5a Quinoline-basedA-549 (Lung)GI5025-82 nM[8]
5a Quinoline-basedEGFR KinaseIC5071 nM[8]
5a Quinoline-basedHER-2 KinaseIC5031 nM[8]
7c 2-oxo-1,2-dihydroquinolineMCF-7 (Breast)IC501.73 µg/mL[9]

Signaling Pathway Visualization

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR/HER-2 Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Quinoline Quinoline-based Inhibitor Quinoline->Dimerization Inhibition Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) Dimerization->Downstream Response Cell Proliferation, Survival, Growth Downstream->Response

Caption: Quinoline inhibitors block EGFR/HER-2 signaling to halt cell proliferation.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[10]

1. Reagents and Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).[6]

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance (OD) of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • % Viability = 100 * (OD_sample / OD_control)

  • Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Other Notable Biological Activities

Beyond DHODH and kinase inhibition, the quinoline carboxylic acid scaffold has been explored for other therapeutic applications.

  • SIRT3 Inhibition: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that is a potential therapeutic target for certain cancers.[11]

  • COX-2 Inhibition: A series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl pharmacophore were designed as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential as anti-inflammatory agents.[2]

  • MRP2 Inhibition: Quinoline analogs have been synthesized to act as inhibitors of Multidrug Resistance Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter involved in cancer drug resistance.[10]

  • Antimicrobial Activity: The quinoline core is historically significant for its antimicrobial properties, and various derivatives continue to be evaluated against bacterial and fungal strains.[12][13]

Synthesis of Quinoline Carboxylic Acids

The synthesis of the quinoline core is well-established, with several classic named reactions being commonly employed. The choice of reaction often depends on the desired substitution pattern.

Common Synthetic Routes
  • Pfitzinger Reaction: This is a versatile method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of an isatin with an α-methylene carbonyl compound in the presence of a base.[1][3]

  • Doebner Reaction: This reaction synthesizes 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2][12]

  • Suzuki Coupling: To achieve greater structural diversity, modern approaches often involve synthesizing a halogenated quinoline core, which then undergoes palladium-catalyzed Suzuki coupling with various boronic acids to introduce different substituents.[3]

General Synthesis Workflow

References

In-depth Technical Guide on the Core Mechanism of Action for 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of specific data on the mechanism of action for 4-Amino-2-methylquinoline-6-carboxylic acid. While the existence of this chemical entity is confirmed in chemical databases[1][2], dedicated pharmacological and mechanistic studies detailing its biological targets, signaling pathways, and specific cellular effects are not present in publicly accessible scientific journals or databases.

The broader families of compounds to which this compound belongs, namely quinoline-4-carboxylic acids and 4-aminoquinolines, have been the subject of extensive research, revealing a wide array of biological activities. It is crucial to note, however, that the specific biological functions of these related compounds cannot be directly extrapolated to this compound, as minor structural modifications can lead to significant changes in pharmacological properties.

Insights from Structurally Related Compound Families

1. Quinoline-4-Carboxylic Acid Derivatives: This class of compounds has been investigated for various therapeutic applications. A notable mechanism of action for some quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] Inhibition of DHODH can lead to antiproliferative effects, making these compounds candidates for cancer therapy.[3] Other quinoline-4-carboxylic acid derivatives have been explored for their potential as inhibitors of multidrug resistance protein 2 (MRP2) and as anticancer and antimicrobial agents.[5][6][7]

2. 4-Aminoquinoline Derivatives: The 4-aminoquinoline scaffold is a well-known pharmacophore, most famously represented by the antimalarial drugs chloroquine and amodiaquine.[8][9][10] The primary mechanism of action for these antimalarial agents involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of free heme.[11] Beyond their antimalarial properties, 4-aminoquinoline derivatives have been investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and as modulators of Toll-like receptors (TLRs).[8][12][13]

Synthesis of Related Compounds

The synthesis of quinoline derivatives is well-established in the chemical literature. Common methods for constructing the quinoline core include the Pfitzinger condensation, the Doebner-von Miller reaction, and various cyclization strategies.[3][6][14][15] These synthetic routes allow for the introduction of diverse substituents on the quinoline ring system, enabling the exploration of structure-activity relationships.[14][16]

Conclusion

Due to the absence of specific research on this compound, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time. The biological activities of related quinoline-4-carboxylic acids and 4-aminoquinolines offer potential avenues for future investigation into the pharmacological profile of this specific compound. However, without dedicated experimental studies, any discussion of its mechanism of action would be purely speculative. Further research is required to elucidate the biological targets and cellular effects of this compound.

References

The Synthesis and Emerging Significance of 4-Amino-2-methylquinoline-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding 4-Amino-2-methylquinoline-6-carboxylic acid, a quinoline derivative of growing interest in the scientific community. While the specific historical discovery of this compound remains obscure in publicly accessible literature, this document details a modern synthetic protocol, places its synthesis within the historical context of quinoline chemistry, and explores the potential biological significance of this molecular scaffold. This guide is intended to serve as a foundational resource for researchers investigating this compound and its derivatives for potential applications in drug discovery and development.

Introduction

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, with a rich history of applications ranging from antimalarial agents to kinase inhibitors. The rigid bicyclic structure of the quinoline core provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, making it an attractive starting point for the design of biologically active molecules. This compound (CAS No. 99984-73-3) is a member of this important class of heterocyclic compounds. While its specific origins are not well-documented, its structural motifs—a 4-aminoquinoline core known for its role in antimalarial drugs and a carboxylic acid group that can participate in crucial biological interactions—suggest a high potential for pharmacological activity. This guide will synthesize the available chemical and biological information on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 99984-73-3[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Appearance Data not available
Melting Point Data not available
Solubility Data not available
pKa Data not available

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

While the original synthesis of this compound is not readily found in the literature, a modern approach to its ethyl ester, ethyl 4-amino-2-methylquinoline-6-carboxylate, has been recently described. The carboxylic acid can then be obtained through hydrolysis of the ester.

Modern Synthetic Protocol: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate

A synthetic route for the ethyl ester of the title compound has been outlined in patent literature.[2] The protocol involves the nucleophilic substitution of a chloroquinoline derivative with sodium azide, followed by reduction to the amine.

Experimental Protocol:

  • Step 1: Azidation. To a solution of ethyl 4-chloro-2-methylquinoline-6-carboxylate in N,N-dimethylformamide (DMF), an excess of sodium azide (NaN₃) is added.

  • Step 2: Reaction. The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 120 °C) for several hours.

  • Step 3: Work-up. The solvent is removed under reduced pressure. The residue is treated with ice water and extracted with an organic solvent such as ethyl acetate.

  • Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield ethyl 4-amino-2-methylquinoline-6-carboxylate.[2]

Hydrolysis to this compound

The final step to obtain the title compound is the hydrolysis of the ethyl ester. This can be achieved under standard basic or acidic conditions.

General Experimental Protocol (Hydrolysis):

  • Step 1: Saponification. The ethyl 4-amino-2-methylquinoline-6-carboxylate is dissolved in a suitable solvent mixture, such as ethanol and water.

  • Step 2: Base Addition. An excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution.

  • Step 3: Reaction. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Step 4: Acidification. After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Step 5: Isolation. The solid product is collected by filtration, washed with water, and dried to afford this compound.

G cluster_0 Modern Synthesis of this compound start Ethyl 4-chloro-2-methylquinoline-6-carboxylate step1 1. NaN₃, DMF 2. 120 °C start->step1 intermediate Ethyl 4-amino-2-methylquinoline-6-carboxylate step1->intermediate step2 1. NaOH, EtOH/H₂O 2. Reflux 3. HCl (aq) intermediate->step2 end This compound step2->end

Caption: Workflow for the modern synthesis of this compound.

Historical Context: Classical Quinoline Syntheses

The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions developed in the late 19th and early 20th centuries. It is highly probable that the initial synthesis of this compound or its precursors utilized one of these classical methods.

  • Doebner Reaction: This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid to form a quinoline-4-carboxylic acid.[3][4]

  • Pfitzinger Reaction: This method utilizes the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[5]

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction aniline Aniline Derivative doebner_product Quinoline-4-carboxylic Acid aniline->doebner_product ab_unsat α,β-Unsaturated Carbonyl ab_unsat->doebner_product pyruvic Pyruvic Acid pyruvic->doebner_product isatin Isatin Derivative pfitzinger_product Quinoline-4-carboxylic Acid isatin->pfitzinger_product carbonyl α-Methylene Carbonyl carbonyl->pfitzinger_product

Caption: Generalized classical pathways for quinoline-4-carboxylic acid synthesis.

Biological Significance and Potential Applications

While specific biological studies on this compound are not prevalent in the literature, the broader class of quinoline carboxylic acids has been the subject of intense investigation in drug discovery.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

One of the most prominent targets for quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has been explored for the treatment of cancer and autoimmune diseases.[6] The carboxylic acid moiety is often crucial for binding to the enzyme's active site.[6] The structural similarity of this compound to known DHODH inhibitors suggests that it could be a valuable scaffold for the development of novel therapeutics in this area.

G cluster_pathway Potential Mechanism of Action compound This compound dhodh DHODH compound->dhodh Inhibition pyrimidine De Novo Pyrimidine Biosynthesis dhodh->pyrimidine Catalyzes proliferation Cell Proliferation (Cancer, Autoimmune) pyrimidine->proliferation Required for

Caption: Postulated signaling pathway involving DHODH inhibition.

Other Potential Activities

The 4-aminoquinoline scaffold is famously present in antimalarial drugs like chloroquine. This functional group is known to interfere with heme metabolism in the malaria parasite.[7] Additionally, various quinoline derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[4][7]

Future Directions

The lack of extensive research on this compound presents a significant opportunity for further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: A full account of the synthesis and comprehensive characterization of the compound is needed.

  • Biological Screening: The compound should be screened against a variety of biological targets, including DHODH, various kinases, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand the contribution of the amino, methyl, and carboxylic acid groups to any observed biological activity.

  • Computational Modeling: Docking studies to predict the binding of this compound to potential targets like DHODH.

Conclusion

This compound is a quinoline derivative with significant potential for biological activity, stemming from its constituent functional groups that are known to be important pharmacophores. While its history is not well-documented, modern synthetic methods provide a clear path for its preparation. This technical guide has summarized the current state of knowledge and aims to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecule. Further investigation into its synthesis, characterization, and biological activity is highly warranted.

References

4-Amino-2-methylquinoline-6-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs, focusing on their synthesis, potential biological activities, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Structure and Therapeutic Potential

The this compound scaffold is a promising heterocyclic motif in medicinal chemistry. Quinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the 4-amino group is a key feature in many biologically active quinolines, while the 2-methyl and 6-carboxylic acid moieties offer sites for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[4] A particularly relevant target for quinoline-based compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5][6]

Synthetic Strategies

A direct, one-pot synthesis of this compound is not prominently described in the literature, suggesting a multi-step approach is necessary. A plausible synthetic route is proposed below, starting from readily available precursors.

Proposed Synthesis of this compound

The proposed synthesis involves a modified Doebner reaction to construct the quinoline core, followed by functional group manipulations.

G cluster_0 Step 1: Doebner Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Substitution (Amination) cluster_4 Step 5: Reduction of Nitro Group cluster_5 Step 6: Sandmeyer Reaction cluster_6 Step 7: Hydrolysis 4-Nitroaniline 4-Nitroaniline 2-Methyl-6-nitroquinoline 2-Methyl-6-nitroquinoline 4-Nitroaniline->2-Methyl-6-nitroquinoline Reflux in HCl Pyruvic_acid Pyruvic_acid Crotonaldehyde Crotonaldehyde Crotonaldehyde->2-Methyl-6-nitroquinoline 2-Methyl-6-nitroquinoline_2 2-Methyl-6-nitroquinoline 2-Methyl-6-nitroquinoline-4-carboxylic_acid 2-Methyl-6-nitroquinoline-4-carboxylic acid (hypothetical intermediate) 2-Methyl-6-nitroquinoline_2->2-Methyl-6-nitroquinoline-4-carboxylic_acid Oxidation (e.g., KMnO4) 2-Methyl-6-nitroquinoline-4-carboxylic_acid_2 2-Methyl-6-nitroquinoline-4-carboxylic acid 4-Chloro-2-methyl-6-nitroquinoline 4-Chloro-2-methyl-6-nitroquinoline 2-Methyl-6-nitroquinoline-4-carboxylic_acid_2->4-Chloro-2-methyl-6-nitroquinoline SOCl2 or POCl3 4-Chloro-2-methyl-6-nitroquinoline_2 4-Chloro-2-methyl-6-nitroquinoline 4-Amino-2-methyl-6-nitroquinoline 4-Amino-2-methyl-6-nitroquinoline 4-Chloro-2-methyl-6-nitroquinoline_2->4-Amino-2-methyl-6-nitroquinoline NH3 or amine source 4-Amino-2-methyl-6-nitroquinoline_2 4-Amino-2-methyl-6-nitroquinoline 2-Methyl-4,6-quinolinediamine 2-Methyl-4,6-quinolinediamine 4-Amino-2-methyl-6-nitroquinoline_2->2-Methyl-4,6-quinolinediamine Reduction (e.g., SnCl2/HCl) 2-Methyl-4,6-quinolinediamine_2 2-Methyl-4,6-quinolinediamine 4-Amino-2-methylquinoline-6-carbonitrile 4-Amino-2-methylquinoline-6-carbonitrile 2-Methyl-4,6-quinolinediamine_2->4-Amino-2-methylquinoline-6-carbonitrile 1. NaNO2, HCl 2. CuCN 4-Amino-2-methylquinoline-6-carbonitrile_2 4-Amino-2-methylquinoline-6-carbonitrile Target_Compound This compound 4-Amino-2-methylquinoline-6-carbonitrile_2->Target_Compound Acid or Base Hydrolysis

Caption: Proposed multi-step synthesis of the core scaffold.

General Experimental Protocol for the Synthesis of 2-Methyl-6-nitroquinoline (Step 1)

This protocol is adapted from the synthesis of similar quinoline derivatives.[7]

  • Dissolve 4-nitroaniline (1 equivalent) in concentrated hydrochloric acid under reflux at 105°C.[7]

  • Slowly add crotonaldehyde (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Continue heating the mixture for an additional hour.[7]

  • Cool the reaction to room temperature and neutralize with a concentrated NaOH solution to precipitate the product.[7]

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent like methanol to obtain 2-methyl-6-nitroquinoline.[7]

Subsequent steps would involve established organic chemistry transformations for which general procedures can be found in the literature.

Biological Activity and Potential Applications

While specific biological data for derivatives of this compound are scarce, data from closely related 4-aminoquinoline analogs suggest potential activities in several therapeutic areas.

Anticancer Activity

Numerous 4-aminoquinoline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][8][9] The proposed mechanism for some of these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][6]

Table 1: Anticancer Activity of Representative 4-Aminoquinoline Analogs

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
PQQ HL-60 (Leukemia)0.064mTOR inhibitor[1]
HA-2g MDA-MB231 (Breast)0.610mTOR/PI3K/Akt inhibitor[6]
HA-2l HCT-116 (Colon)0.780mTOR/PI3K/Akt inhibitor[6]
3d HepG2 (Liver)8.50Not specified[8]
3c HepG2 (Liver)11.42Not specified[8]
Antimicrobial Activity

4-Aminoquinoline derivatives have also been investigated for their antibacterial and antifungal properties.[6][10]

Table 2: Antimicrobial Activity of Representative 4-Aminoquinoline Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
HD6 Bacillus subtilis8[11]
7b MRSA0.125 mM[6]
9d S. pyogenes0.25 mM[6]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This protocol allows for the investigation of the molecular mechanism of action of the compounds.[2][11][12]

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival.[5][13][14] Quinoline derivatives can inhibit this pathway at various points, leading to apoptosis and cell cycle arrest in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation p70S6K->Proliferation _4EBP1->Proliferation inhibits Quinoline 4-Amino-2-methylquinoline -6-carboxylic acid derivative Quinoline->PI3K inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Drug Discovery

The following workflow outlines a typical process for the synthesis and evaluation of novel this compound derivatives.

G start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro_screening In Vitro Biological Screening (e.g., MTT, Antimicrobial Assays) purification->in_vitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) sar_analysis->mechanism_studies Identify Hits lead_optimization->synthesis Iterative Design mechanism_studies->lead_optimization in_vivo_studies In Vivo Efficacy & Toxicity Studies (Animal Models) mechanism_studies->in_vivo_studies Promising Leads preclinical_dev Preclinical Development in_vivo_studies->preclinical_dev

Caption: Drug discovery and development workflow.

References

Technical Guide on the Spectroscopic Data of 4-Amino-2-methylquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data for 4-Amino-2-methylquinoline-6-carboxylic acid. The following guide has been prepared using the spectroscopic data of the closely related compound, 4-Amino-2-methylquinoline , as an illustrative example of the requested format and content. All data presented below pertains to 4-Amino-2-methylquinoline unless otherwise specified.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The specific functionalization of the quinoline scaffold can lead to diverse biological activities. This guide aims to provide a comprehensive overview of the spectroscopic properties of key quinoline derivatives. Due to the unavailability of data for this compound, this document focuses on the characterization of 4-Amino-2-methylquinoline.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-Amino-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data of 4-Amino-2-methylquinoline [1]

Carbon Atom Chemical Shift (δ) in ppm
C2156.4
C397.9
C4150.3
C4a149.1
C5122.0
C6128.8
C7120.3
C8123.4
C8a113.6
CH₃24.3

Note: Data obtained from Aldrich Chemical Company, Inc. and compiled in PubChem.[1]

Infrared (IR) Spectroscopy

Table 2: Key FT-IR Absorption Bands of 4-Amino-2-methylquinoline [1]

Vibrational Mode Wavenumber (cm⁻¹) Technique
N-H Stretch3430, 3298KBr Wafer
C-H Stretch (Aromatic)3050KBr Wafer
C=N Stretch1625KBr Wafer
C=C Stretch (Aromatic)1580, 1500KBr Wafer
C-N Stretch1330KBr Wafer

Note: Data sourced from Aldrich Chemical Company, Inc. via SpectraBase.[1]

Mass Spectrometry (MS)

At present, detailed, publicly archived mass spectrometry fragmentation data for 4-Amino-2-methylquinoline is not available in the searched resources.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. These are intended as a guide and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:[2]

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a volume of approximately 0.6 mL.[2]

  • Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a field strength typically ranging from 300 to 600 MHz for ¹H NMR.

  • ¹H NMR Acquisition: A standard single-pulse experiment is generally used. Key parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are optimized to achieve an adequate signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A greater number of scans and a longer acquisition time are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like quinoline derivatives, the KBr pellet or Attenuated Total Reflectance (ATR) methods are common.

KBr Pellet Method: [3]

  • Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle. This is then mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).[3]

  • Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent or translucent pellet.[3]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method: [3]

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

  • Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal.[3]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.[3]

Mass Spectrometry (MS)

A general workflow for the analysis of quinoline derivatives by mass spectrometry, often coupled with a chromatographic separation technique, is outlined below.[4][5]

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Ionization: The molecules are ionized. Common techniques for quinoline derivatives include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[5][6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment precursor ions and analyze the resulting product ions.[5][6]

Visualizations

The following diagrams illustrate typical workflows for the spectroscopic analysis of a solid organic compound like 4-Amino-2-methylquinoline.

Spectroscopic_Analysis_Workflow Figure 1: General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Solid Compound (e.g., 4-Amino-2-methylquinoline) NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR FT-IR Analysis (ATR or KBr Pellet) Sample->IR MS Mass Spectrometry (e.g., LC-MS) Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

NMR_Workflow Figure 2: Detailed NMR Experimental Workflow A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Place in Spectrometer C->D E Lock & Shim D->E F Acquire Data (¹H, ¹³C) E->F G Process FID (FT, Phasing) F->G H Analyze Spectrum G->H

Caption: A typical experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

References

An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic acid (CAS: 99984-73-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylquinoline-6-carboxylic acid, with the CAS number 99984-73-3, is a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, potential synthetic routes, and inferred biological activities based on structurally related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge and methodologies to explore its therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and computational models.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 99984-73-3ChemScene[2], ChemicalBook[3]
Molecular Formula C₁₁H₁₀N₂O₂ChemScene[2]
Molecular Weight 202.21 g/mol ChemScene[2]
IUPAC Name This compound-
Appearance White powder (predicted)-
Boiling Point 432.4 °C at 760 mmHg (predicted)-
Density 1.367 g/cm³ (predicted)-
pKa Not available-
LogP Not available-
Solubility Not available-

Synthesis and Manufacturing

General Synthetic Approaches
  • Doebner Reaction: This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid. For the target compound, this would likely involve the reaction of 4-aminobenzoic acid, acetaldehyde (or a precursor), and pyruvic acid.[4]

  • Pfitzinger Synthesis: This method utilizes isatin and a carbonyl compound containing an α-methylene group to produce substituted quinoline-4-carboxylic acids.[1]

A potential synthetic workflow for related quinoline carboxylic acids is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aniline Substituted Aniline Doebner Doebner Reaction Aniline->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Aldehyde Aldehyde/Ketone Aldehyde->Doebner Product Substituted Quinoline-4-Carboxylic Acid Doebner->Product Condensation & Cyclization

Figure 1. Generalized workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Example Experimental Protocol (Adapted from related syntheses)

The following is a generalized experimental protocol for the synthesis of a 2-arylquinoline-4-carboxylic acid via the Doebner reaction, which could be adapted for the synthesis of this compound.[4]

  • Reaction Setup: A solution of the appropriately substituted aniline (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) is prepared in a suitable solvent, such as acetic acid.

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically several hours).

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., water, ethanol) and can be further purified by recrystallization or column chromatography.

Biological Activity and Potential Therapeutic Applications

Direct experimental evidence for the biological activity of this compound is not prominent in the available literature. However, the broader class of 4-aminoquinoline derivatives has been extensively investigated for a range of therapeutic applications.[5]

Inferred Anticancer Activity

Quinoline derivatives are a well-established class of compounds with anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Some quinoline and quinazoline derivatives have been identified as potent inhibitors of EGFR, a key target in cancer therapy. While not definitively confirmed, one source has associated the CAS number for this compound with EGFR inhibition. Further experimental validation is required to substantiate this claim.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: A number of quinoline carboxylic acids have been designed and synthesized as inhibitors of DHODH, an enzyme crucial for pyrimidine biosynthesis and a target for both cancer and autoimmune diseases.[6]

The potential mechanism of action for a quinoline-based kinase inhibitor is illustrated in the following diagram.

G cluster_cell Cancer Cell cluster_inhibitor Inhibitor EGFR EGFR PhosphoSubstrate Phosphorylated Substrate EGFR->PhosphoSubstrate Phosphorylation ATP ATP ATP->EGFR Substrate Substrate Protein Substrate->EGFR Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Inhibitor 4-Amino-2-methylquinoline- 6-carboxylic acid Inhibitor->EGFR Inhibition Signal Growth Factor Signal Signal->EGFR

Figure 2. Potential mechanism of action of this compound as an EGFR inhibitor.

Inferred Antibacterial Activity

The 4-aminoquinoline scaffold is famously present in the antimalarial drug chloroquine. Derivatives of 4-aminoquinoline have been investigated for their antibacterial properties, with some showing efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic applications of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols adapted from studies on related compounds.

In Vitro Antiproliferative Assay

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., H-460, HT-29, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

  • Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compound.

  • MTT Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.

G start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Treat cells with varying concentrations of the compound step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate and solubilize formazan crystals step4->step5 step6 Measure absorbance step5->step6 end Calculate IC50 step6->end

Figure 3. Workflow for an in vitro antiproliferative assay.

Antibacterial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

  • Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown to a specific optical density.

  • Broth Microdilution: The compound is serially diluted in a 96-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[7]

Conclusion

This compound represents a molecule of interest within the broader, biologically active class of quinoline derivatives. While direct experimental data on its biological functions are currently sparse in the public domain, its structural features suggest potential as an anticancer or antibacterial agent. This technical guide provides a foundational understanding of its properties, potential synthesis, and methodologies for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound and to validate the inferred activities based on its chemical class. Researchers are encouraged to use the provided information and protocols as a starting point for their investigations into this promising molecule.

References

An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylquinoline-6-carboxylic acid, a substituted quinoline derivative, presents a scaffold of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, its structural motifs—a 4-aminoquinoline core and a carboxylic acid at the 6-position—are present in numerous compounds with established biological activities. This guide provides a comprehensive overview of its molecular structure, proposed synthesis, predicted spectroscopic data, and potential biological relevance based on analogous compounds. All quantitative data is summarized for clarity, and a detailed hypothetical experimental protocol for its synthesis is provided.

Molecular Structure and Properties

This compound (CAS: 99984-73-3) possesses a rigid, planar quinoline core with key functional groups that can participate in various chemical interactions.[1][2] The primary amino group at the 4-position can act as a hydrogen bond donor and a site for further chemical modification. The carboxylic acid group at the 6-position provides a site for salt formation, esterification, or amidation, and can engage in hydrogen bonding and ionic interactions, which is often crucial for binding to biological targets.[3] The methyl group at the 2-position can influence the molecule's steric profile and electronic properties.

Predicted Physicochemical Properties
PropertyValueSource
IUPAC NameThis compoundChemScene[1]
CAS Number99984-73-3ChemScene[1]
Molecular FormulaC₁₁H₁₀N₂O₂ChemScene[1]
Molecular Weight202.21 g/mol Sigma-Aldrich
InChI Code1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15)Sigma-Aldrich
Boiling Point432.4±40.0 °C at 760 mmHgSigma-Aldrich

Synthesis

Proposed Synthetic Pathway: Pfitzinger Reaction

A potential synthesis could involve the reaction of 5-carboxamidoisatin with acetone in the presence of a strong base like potassium hydroxide. The resulting intermediate would then be hydrolyzed to yield 4-hydroxy-2-methylquinoline-6-carboxylic acid. Subsequent amination at the 4-position would be required to produce the final product. A more direct, albeit hypothetical, approach would be the use of a modified Pfitzinger reaction with a starting material already containing the amino group precursor.

A logical workflow for a potential synthesis is outlined below:

G cluster_synthesis Proposed Synthesis of this compound start Starting Materials: - 4-Amino-3-formylbenzoic acid - Pyruvic acid doebner Doebner Reaction start->doebner Ethanol, Reflux product This compound doebner->product

Caption: Proposed Doebner reaction for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol (Doebner Reaction)

This protocol is a hypothetical adaptation of the Doebner reaction for the synthesis of the title compound.[7][8]

Materials:

  • 4-Amino-3-formylbenzoic acid

  • Pyruvic acid

  • Absolute Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Activated charcoal

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Amino-3-formylbenzoic acid (1 equivalent) in absolute ethanol.

  • To this solution, add pyruvic acid (1.1 equivalents).

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the crude product and wash with cold ethanol.

  • To purify, dissolve the crude solid in a minimal amount of hot 10% sodium hydroxide solution.

  • Treat the solution with activated charcoal and filter while hot.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the purified product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.

Spectroscopic Data (Predicted)

Direct spectroscopic data for this compound is not available. The following predictions are based on the analysis of structurally related compounds, such as 4-amino-2-methylquinoline and various quinoline-4-carboxylic acids.[9][10][11][12]

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5s3H-CH₃
~6.8s1HH-3
~7.5-8.5m3HAromatic protons (H-5, H-7, H-8)
~6.0-7.0br s2H-NH₂
~13.0br s1H-COOH
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~25-CH₃
~100-160Aromatic and quinoline carbons
~170-COOH
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amino group)
3300-2500Very BroadO-H stretching (carboxylic acid dimer)
~1700Strong, SharpC=O stretching (carboxylic acid)
~1620MediumN-H bending (amino group)
1600-1450Medium-StrongAromatic C=C stretching
~1300MediumC-O stretching (carboxylic acid)
Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 202.07

  • Major Fragmentation Pathways:

    • Loss of H₂O (m/z = 184)

    • Loss of COOH (m/z = 157)

    • Loss of CO₂ (m/z = 158)

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been reported, the quinoline scaffold is a well-known pharmacophore with a broad range of biological activities.[13][14][15] Derivatives of quinoline carboxylic acid have shown potential as antimicrobial, antifungal, and anti-inflammatory agents.[16]

Notably, certain 4-quinoline carboxylic acids have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Inhibition of this pathway can have cytostatic effects and is a target for anticancer and anti-inflammatory drug development.

A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a DHODH inhibitor is presented below.

G cluster_pathway Hypothetical Signaling Pathway Inhibition molecule This compound dhodh Dihydroorotate Dehydrogenase (DHODH) molecule->dhodh Inhibition pyrimidine Pyrimidine Biosynthesis dhodh->pyrimidine Catalyzes proliferation Cell Proliferation pyrimidine->proliferation Required for

Caption: Hypothetical inhibition of the pyrimidine biosynthesis pathway by this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data. The potential for this molecule to exhibit significant biological activity, particularly as an inhibitor of key metabolic pathways, warrants further investigation. The experimental protocols and predictive data herein serve as a valuable resource for researchers initiating studies on this compound and its derivatives, paving the way for future discoveries in drug development.

References

Potential Therapeutic Targets of 4-Amino-2-methylquinoline-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 4-Amino-2-methylquinoline-6-carboxylic acid by examining the established biological activities of structurally related quinoline-4-carboxylic acid derivatives. While direct experimental data for this specific molecule is not extensively available in the public domain, the quinoline-4-carboxylic acid scaffold is a well-recognized pharmacophore with demonstrated efficacy against a range of therapeutic targets. This document summarizes the key areas of interest, presents quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to guide future research and drug development efforts.

Introduction

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities. The 4-aminoquinoline moiety, in particular, is a privileged structure known for its interactions with various biological targets. This guide focuses on the potential of this compound, a specific derivative, by extrapolating from the known therapeutic targets of analogous quinoline-4-carboxylic acids. The primary areas of investigation for this class of compounds include oncology, infectious diseases, and inflammatory conditions.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar quinoline-4-carboxylic acids, the following therapeutic targets and mechanisms of action are proposed for this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors[1][2][3].

  • Signaling Pathway:

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product UMP UMP Orotate->UMP Pyrimidine Synthesis Pyrimidine Synthesis UMP->Pyrimidine Synthesis This compound (Potential) This compound (Potential) This compound (Potential)->DHODH Inhibition

DHODH Inhibition Pathway
Anticancer Activity via Multiple Mechanisms

Beyond DHODH inhibition, quinoline derivatives have demonstrated anticancer properties through various other mechanisms.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Topoisomerases are crucial enzymes for resolving DNA topological stress during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. Type II topoisomerases, in particular, are targets for some quinoline compounds.

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Derivatives of quinoline have been shown to inhibit protein kinase CK2, a kinase involved in cell growth, proliferation, and survival.

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival. Some quinoline-4-carboxylic acids have been investigated as STAT3 inhibitors.

Multidrug Resistance Protein 2 (MRP2) Inhibition

MRP2 is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. Inhibition of MRP2 can potentially restore sensitivity to anticancer drugs. Quinoline analogs have been evaluated as MRP2 inhibitors[4].

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, including pH regulation. Certain CA isoforms are overexpressed in tumors, contributing to the acidic tumor microenvironment. Inhibition of these isoforms is a potential anticancer strategy. Quinoline-based compounds have been explored as CA inhibitors.

Antimicrobial and Antileishmanial Activity

The 4-aminoquinoline scaffold is famously present in the antimalarial drug chloroquine. Derivatives of quinoline-4-carboxylic acid have also been investigated for their activity against various pathogens.

  • Antibacterial: Potential mechanisms include the inhibition of bacterial DNA gyrase and topoisomerase IV.

  • Antileishmanial: The precise mechanism is often multifactorial but can involve disruption of parasite mitochondrial function[5].

Quantitative Data for Structurally Related Compounds

Compound ClassTargetAssayIC50 / ActivityReference
Quinoline-based analoguesDihydroorotate Dehydrogenase (DHODH)Enzyme InhibitionIC50 = 9.71 ± 1.4 nM (for analogue 41)[2]
4-Aminoquinoline derivativesLeishmania donovani (amastigotes)In vitro viabilityIC50 range = 0.94 to 127 µM[6]
2-Phenyl-quinoline-4-carboxylic acid derivativesStaphylococcus aureusBroth microdilution (MIC)MIC = 64 µg/mL (for derivative 5a4)
Quinolone coupled hybridGram-positive and Gram-negative bacteriaBroth microdilution (MIC)MIC = 0.125–8 μg/mL
4-Aminoquinoline derivativesLeishmania amazonensis (amastigotes)In vitro viabilityIC50 = 2.4 µg/mL (for derivative AMQ-j)[5]
Quinoline analogs of ketoprofenMultidrug Resistance Protein 2 (MRP2)5-CFDA uptake assayPotent inhibition by compound 6d[4]
3-Quinoline carboxylic acid derivativesProtein Kinase CK2Kinase activity assayIC50 range = 0.65 to 18.2 μM
8-Substituted quinoline-2-carboxamidesCarbonic Anhydrase I/II (hCA I/II)Stopped-flow CO2 hydrationKI = 61.9 nM (hCA I) and 33.0 nM (hCA II) for compound 5h

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

DHODH Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes an assay to measure the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH.

    • Dihydroorotate (DHO) stock solution (in DMSO).

    • Coenzyme Q10 stock solution (in DMSO).

    • DCIP stock solution (in Assay Buffer).

    • Test compound dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add Assay Buffer, recombinant DHODH, Coenzyme Q10, and DCIP.

    • Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate at 25°C for 30 minutes.

    • Initiate the reaction by adding DHO.

    • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prepare Reagents Prepare Assay Buffer, DHODH, DHO, CoQ10, DCIP Add Reagents Add Assay Buffer, DHODH, CoQ10, and DCIP to wells Prepare Reagents->Add Reagents Prepare Compound Prepare serial dilutions of test compound in DMSO Add Compound Add test compound or DMSO control Prepare Compound->Add Compound Add Reagents->Add Compound Pre-incubate Incubate at 25°C for 30 min Add Compound->Pre-incubate Initiate Reaction Add DHO Pre-incubate->Initiate Reaction Measure Absorbance Measure absorbance at 600-650 nm over time Initiate Reaction->Measure Absorbance Calculate Rates Calculate initial reaction rates Measure Absorbance->Calculate Rates Plot Data Plot % inhibition vs. log[compound] Calculate Rates->Plot Data Determine IC50 Fit data to dose-response curve to determine IC50 Plot Data->Determine IC50

DHODH Enzyme Inhibition Assay Workflow
Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the effect of compounds on tubulin polymerization in real-time using a fluorescent reporter.

  • Reagents:

    • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.).

    • Purified tubulin (e.g., porcine brain).

    • General Tubulin Buffer containing a fluorescent reporter (e.g., DAPI).

    • GTP solution.

    • Test compound dissolved in an appropriate solvent.

    • Positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization).

  • Procedure:

    • Reconstitute purified tubulin in General Tubulin Buffer on ice.

    • In a 384-well black microplate, add varying concentrations of the test compound.

    • Add the tubulin solution to the wells.

    • Initiate polymerization by adding GTP and transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Analyze the curves for changes in the lag phase, polymerization rate (slope), and maximum polymer mass (plateau) compared to controls.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate interlinked DNA circles (catenated kinetoplast DNA, kDNA), and the inhibition of this process.

  • Reagents:

    • Human Topoisomerase II enzyme.

    • Kinetoplast DNA (kDNA).

    • 10x Topoisomerase II Reaction Buffer.

    • ATP solution.

    • Stop Solution/Loading Dye.

    • Proteinase K.

    • Agarose.

    • TAE Buffer.

    • DNA stain (e.g., ethidium bromide).

  • Procedure:

    • Set up reactions in microcentrifuge tubes on ice, containing reaction buffer, ATP, and kDNA.

    • Add varying concentrations of the test compound.

    • Add Topoisomerase II enzyme to initiate the reaction.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding Stop Solution/Loading Dye and Proteinase K, followed by a further incubation at 37°C for 15 minutes.

    • Load the samples onto a 1% agarose gel and perform electrophoresis.

    • Stain the gel with a DNA stain and visualize under UV light. Decatenated DNA migrates into the gel, while catenated DNA remains in the well.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strain of interest.

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

    • Test compound stock solution.

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in broth.

    • Inoculate each well with the adjusted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Conclusion

While direct biological data for this compound is sparse, the extensive research on the quinoline-4-carboxylic acid scaffold provides a strong foundation for predicting its potential therapeutic targets. The evidence points towards promising applications in oncology, infectious diseases, and potentially in overcoming multidrug resistance. The experimental protocols detailed in this guide offer a roadmap for the systematic evaluation of this compound against these high-priority targets. Further investigation through the synthesis and biological screening of this compound is warranted to elucidate its specific mechanism of action and to validate its therapeutic potential.

References

Methodological & Application

Synthesis Protocol for 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is a multi-step process involving the construction of the quinoline core, followed by functional group interconversions to introduce the desired amino and carboxylic acid moieties.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence starting from 4-aminobenzoic acid and ethyl acetoacetate. The key stages of this synthesis are:

  • Step 1: Conrad-Limpach Cyclization to form the quinoline ring system, yielding 4-hydroxy-2-methylquinoline-6-carboxylic acid.

  • Step 2: Chlorination of the 4-hydroxy group to yield 4-chloro-2-methylquinoline-6-carboxylic acid. To avoid unwanted side reactions, this step is performed on the corresponding ethyl ester.

  • Step 3: Amination of the 4-chloro derivative via a nucleophilic substitution reaction using sodium azide, followed by reduction of the resulting azide to form the 4-amino group.

  • Step 4: Hydrolysis of the ethyl ester to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

This step involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form an intermediate which is then cyclized at high temperature.

Materials:

  • 4-Aminobenzoic acid

  • Ethyl acetoacetate

  • Dowtherm A (or similar high-boiling solvent)

  • Ethanol

  • Petroleum ether

Procedure:

  • A mixture of 4-aminobenzoic acid and ethyl acetoacetate is heated to form the corresponding enamine intermediate.

  • The enamine is added to a refluxing solution of Dowtherm A (approximately 250 °C) and the reaction is maintained at this temperature for 15-20 minutes to effect cyclization.

  • The reaction mixture is cooled, and petroleum ether is added to precipitate the crude product.

  • The solid is collected by filtration and washed with petroleum ether.

  • The crude product is purified by recrystallization from hot ethanol to yield ethyl 4-hydroxy-2-methylquinoline-6-carboxylate.

Step 2: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate

The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent.

Materials:

  • Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

  • Phosphoryl chloride (POCl₃)

  • Ice water

  • Aqueous ammonia

Procedure:

  • Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is heated in an excess of phosphoryl chloride at approximately 80 °C for 1.5 hours.

  • After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.

  • The residue is carefully poured into ice water with vigorous stirring.

  • The aqueous solution is neutralized with aqueous ammonia to a pH of 8-9 to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to give ethyl 4-chloro-2-methylquinoline-6-carboxylate.

Step 3: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate

The 4-chloro group is replaced by an amino group via an azide intermediate.

Materials:

  • Ethyl 4-chloro-2-methylquinoline-6-carboxylate

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of ethyl 4-chloro-2-methylquinoline-6-carboxylate and sodium azide in DMF is stirred under a nitrogen atmosphere at 120 °C for 6 hours.[1]

  • The solvent is removed under reduced pressure.

  • Ice water is added to the residue, and the product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting residue is purified by silica gel column chromatography (eluent: hexane-chloroform) to yield ethyl 4-amino-2-methylquinoline-6-carboxylate as a pale brown solid.[1]

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 4-amino-2-methylquinoline-6-carboxylate

  • Aqueous sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

Procedure:

  • Ethyl 4-amino-2-methylquinoline-6-carboxylate is refluxed in an aqueous solution of sodium hydroxide.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solution is acidified with hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford this compound.

Data Presentation

StepProduct NameStarting Material(s)Key ReagentsTypical Yield (%)
1Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate4-Aminobenzoic acid, Ethyl acetoacetateDowtherm A85-90[2]
2Ethyl 4-chloro-2-methylquinoline-6-carboxylateEthyl 4-hydroxy-2-methylquinoline-6-carboxylatePOCl₃97-98
3Ethyl 4-amino-2-methylquinoline-6-carboxylateEthyl 4-chloro-2-methylquinoline-6-carboxylateNaN₃, DMF~33% (based on 48mg from 145mg starting material)[1]
4This compoundEthyl 4-amino-2-methylquinoline-6-carboxylateNaOH, HClHigh

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination cluster_step4 Step 4: Hydrolysis SM1 4-Aminobenzoic Acid Int1 Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate SM1->Int1 High Temp. SM2 Ethyl Acetoacetate SM2->Int1 High Temp. Int2 Ethyl 4-chloro-2-methylquinoline-6-carboxylate Int1->Int2 POCl3 Int3 Ethyl 4-amino-2-methylquinoline-6-carboxylate Int2->Int3 1. NaN3 2. Reduction Product This compound Int3->Product NaOH, then HCl

Caption: Synthetic route for this compound.

Reaction Logic

Reaction_Logic node_quinoline_core Quinoline Core Formation node_hydroxy 4-Hydroxy Group node_quinoline_core->node_hydroxy Conrad-Limpach node_ester Carboxylic Acid Protection (Ethyl Ester) node_quinoline_core->node_ester Initial Reactant node_chloro 4-Chloro Group (Activated Intermediate) node_hydroxy->node_chloro Chlorination node_amino 4-Amino Group (Target Functionality) node_chloro->node_amino Nucleophilic Substitution (via Azide) node_acid Carboxylic Acid (Target Functionality) node_ester->node_acid Hydrolysis (Final Step)

Caption: Logical flow of functional group transformations.

References

Application Notes and Protocols for the Synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid using the Pfitzinger reaction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in preparing substituted quinoline-4-carboxylic acids, a scaffold of significant interest due to its prevalence in pharmacologically active compounds.

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established method for the synthesis of quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline core is a key structural motif in numerous compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.

This document details the synthesis of this compound, a valuable building block in the development of novel therapeutics. The protocol is based on the reaction of 5-aminoisatin with acetone under basic conditions.

Reaction Mechanism

The Pfitzinger reaction proceeds through a series of well-defined steps:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring (or its derivative) to form a keto-acid intermediate (isatinic acid).[2]

  • Condensation and Imine/Enamine Formation: The carbonyl group of the keto-acid intermediate then condenses with the α-methylene group of the carbonyl compound (in this case, acetone) to form an imine, which tautomerizes to the more stable enamine.[2]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[2]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Equipment:

  • 5-Aminoisatin

  • Acetone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Safety Precautions:

  • The Pfitzinger reaction involves the use of strong bases and heating. All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (4.0 equivalents) in a mixture of ethanol and water (e.g., 10:1 v/v).

  • Formation of the Isatinate Salt: To the basic solution, add 5-aminoisatin (1.0 equivalent) and stir the mixture at room temperature. The color of the solution is expected to change, indicating the formation of the potassium salt of the corresponding isatinic acid.

  • Addition of the Carbonyl Compound: Once the isatinate salt has formed, add acetone (1.5 to 2.0 equivalents) to the reaction mixture.

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically run for 12 to 48 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted acetone and other neutral impurities.

    • Carefully acidify the aqueous layer with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.

    • The product, this compound, will precipitate out of the solution.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dry the purified product under vacuum.

Data Presentation

The following tables summarize the key information for the starting materials and the expected product.

Table 1: Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
5-AminoisatinC₈H₆N₂O₂162.15Starting Material
AcetoneC₃H₆O58.08Starting Material
Potassium HydroxideKOH56.11Base Catalyst

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
CAS Number 99984-73-3
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance Expected to be a solid
Melting Point Not reported, but expected to be >200 °C
Solubility Likely soluble in DMSO and basic aqueous solutions
¹H NMR (DMSO-d₆, δ) Predicted: Aromatic protons (multiple signals, ~7.0-8.5 ppm), Methyl protons (singlet, ~2.5 ppm), Amino protons (broad singlet), Carboxylic acid proton (broad singlet, >10 ppm)
¹³C NMR (DMSO-d₆, δ) Predicted: Carbonyl carbon (~168-175 ppm), Aromatic and quinoline carbons (multiple signals, ~100-150 ppm), Methyl carbon (~20-25 ppm)
IR (KBr, cm⁻¹) Predicted: O-H stretch (broad, ~2500-3300), N-H stretch (~3300-3500), C=O stretch (~1700), C=C and C=N stretches (~1500-1650)
Mass Spectrometry (m/z) Predicted: [M+H]⁺ = 203.08

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Pfitzinger_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin 5-Aminoisatin Ketoacid Isatinic Acid Intermediate Isatin->Ketoacid Base (KOH) H₂O/EtOH Acetone Acetone Enamine Enamine Intermediate Ketoacid->Enamine + Acetone - H₂O Product 4-Amino-2-methylquinoline- 6-carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: Pfitzinger reaction mechanism for the synthesis of this compound.

Experimental_Workflow A 1. Dissolve KOH in EtOH/H₂O B 2. Add 5-Aminoisatin A->B C 3. Add Acetone B->C D 4. Reflux (12-48h) C->D E 5. Cool and Concentrate D->E F 6. Aqueous Work-up E->F G 7. Acidify to Precipitate F->G H 8. Filter and Wash Solid G->H I 9. Recrystallize H->I J 10. Dry to Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Doebner reaction is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline-4-carboxylic acids. This three-component reaction, involving the condensation of an aromatic amine, an aldehyde, and pyruvic acid, offers a direct route to a wide array of substituted quinolines.[1][2][3] These quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules and pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[4][5]

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, with a particular focus on its application in the development of novel therapeutics.

Applications in Drug Development: Targeting the STAT3 Signaling Pathway

A significant application of quinoline-4-carboxylic acid derivatives lies in the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of numerous human cancers, where it plays a pivotal role in cell proliferation, survival, and metastasis.[1] Consequently, the development of small molecule inhibitors of STAT3 is a promising strategy in oncology.

One such inhibitor, YHO-1701, is a potent and orally bioavailable quinoline-4-carboxylic acid derivative.[1][4] Its synthesis can be achieved through a Doebner-like three-component reaction.[1] YHO-1701 functions by binding to the SH2 domain of the STAT3 monomer, thereby preventing its dimerization and subsequent translocation to the nucleus, which in turn inhibits the transcription of downstream target genes essential for tumor progression.[1]

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 Dimer STAT3_mono->STAT3_dimer Dimerization YHO1701 Quinoline-4-carboxylic acid derivative (e.g., YHO-1701) YHO1701->STAT3_mono Inhibition of Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Activation Cytokine Cytokine Cytokine->Receptor Binding

STAT3 signaling pathway and inhibition by a quinoline derivative.

The Doebner Reaction: Mechanism and Workflow

The Doebner reaction is a one-pot, three-component synthesis that proceeds through a series of condensation and cyclization steps.[1] While the exact mechanism is not definitively known, two plausible pathways have been proposed.[2] One pathway involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline.[2] An alternative, and more commonly depicted, mechanism begins with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid.[2][3] This is followed by intramolecular cyclization and subsequent dehydration (oxidation) to yield the final quinoline-4-carboxylic acid.[2][3][6]

Doebner_Mechanism Aniline Aniline Schiff_Base Schiff Base (N-arylimine) Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol Tautomerization Aniline_Deriv Aniline Derivative Enol->Aniline_Deriv Michael-type addition Schiff_Base->Aniline_Deriv Dihydroquinoline Dihydroquinoline Intermediate Aniline_Deriv->Dihydroquinoline Intramolecular Cyclization Quinoline_Acid Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline_Acid Oxidation (Dehydration)

Proposed mechanism of the Doebner reaction.

The general experimental workflow is straightforward, involving the mixing of the three components in a suitable solvent, often with a catalyst, followed by heating.[3] The product is then isolated and purified.

Doebner_Workflow Start Start Mixing Mix Aniline, Aldehyde, and Catalyst in Solvent Start->Mixing Heating1 Heat Mixture (e.g., 65 °C for 1h) Mixing->Heating1 Add_Pyruvic Add Pyruvic Acid Solution (dropwise) Heating1->Add_Pyruvic Heating2 Continue Heating (e.g., 65 °C for 20h) Add_Pyruvic->Heating2 Workup Reaction Work-up (Cool, Add EtOAc & NaHCO3) Heating2->Workup Extraction Separate and Extract Aqueous Layer with EtOAc Workup->Extraction Drying Dry Combined Organic Layers (e.g., Na2SO4) Extraction->Drying Concentration Filter and Concentrate under Reduced Pressure Drying->Concentration Purification Purify Product (e.g., Crystallization) Concentration->Purification End End Product Purification->End

General experimental workflow for the Doebner reaction.

Modified Doebner Reactions and Optimization

While the classical Doebner reaction is effective, it can be associated with low yields, especially when using anilines with electron-withdrawing groups.[3][4] This has led to the development of modified procedures to enhance yields and broaden the substrate scope.[3]

One notable advancement is the Doebner hydrogen-transfer reaction . This modified protocol has been successfully applied to the synthesis of substituted quinolines from anilines bearing electron-withdrawing groups, which typically give low yields in conventional Doebner reactions.[4][7] This method is also effective for anilines with electron-donating groups and is suitable for large-scale synthesis.[4][7]

Furthermore, green chemistry approaches have been explored, utilizing catalysts like p-toluenesulfonic acid (p-TSA) in environmentally benign solvent systems such as water and ethylene glycol.[8] These methods offer advantages like milder reaction conditions, high conversion rates, and shorter reaction times.[8]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various quinoline-4-carboxylic acid derivatives via the Doebner reaction and its modifications.

Aniline DerivativeAldehyde DerivativeCatalyst/ConditionsSolventTime (h)Yield (%)Reference
6-(trifluoromethoxy)anilineBenzaldehydeBF₃·THFAcetonitrile2185[4]
4-chloroanilineBenzaldehydeBF₃·THFAcetonitrile2175[4]
4-bromoanilineBenzaldehydeBF₃·THFAcetonitrile2171[4]
4-cyanoanilineBenzaldehydeBF₃·THFAcetonitrile2179[4]
4-methoxyanilineBenzaldehydeBF₃·THFAcetonitrile2191[4]
4-methylanilineBenzaldehydeBF₃·THFAcetonitrile2183[4]
AnilineBenzaldehydep-TSAWater/Ethylene Glycol394[8]
4-methoxyaniline4-chlorobenzaldehydep-TSAWater/Ethylene Glycol392[8]
4-chloroaniline4-methylbenzaldehydep-TSAWater/Ethylene Glycol3.590[8]
p-Anisidinem-nitrobenzaldehyde---95[9]

Detailed Experimental Protocols

Protocol 1: Modified Doebner Hydrogen-Transfer Reaction[1][4]

This protocol is particularly effective for anilines with both electron-withdrawing and electron-donating groups.

Materials:

  • Substituted aniline (1.8 mmol)

  • Substituted aldehyde (2.0 mmol)

  • Pyruvic acid (0.6 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour.

  • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the aqueous layer and extract it with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by appropriate methods (e.g., crystallization or column chromatography).

Protocol 2: Green Synthesis using p-TSA in Water/Ethylene Glycol[8]

This protocol offers an environmentally friendly approach with shorter reaction times.

Materials:

  • Aryl amine (1 mmol)

  • Aryl aldehyde (1 mmol)

  • Pyruvic acid (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Water/Ethylene Glycol dual solvent system

Procedure:

  • Combine the aryl amine (1 mmol), aryl aldehyde (1 mmol), pyruvic acid (1 mmol), and a catalytic amount of p-TSA in a reaction vessel.

  • Add the water/ethylene glycol solvent system.

  • Stir the reaction mixture at a specified temperature (e.g., mild heating) for approximately 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, perform a standard aqueous work-up.

  • Isolate the product by filtration and purify as necessary.

Side Reactions and Considerations

It is important to note that the Doebner reaction can sometimes lead to the formation of by-products.[10] For instance, the reaction has been reported to fail with 2-chloro-5-aminopyridine, where cyclization occurs at the amino group instead of the benzene ring, leading to a pyrrolidine derivative.[2] Additionally, under certain conditions, particularly with electron-donating groups on the aniline, 2-methylquinoline-4-carboxylic acid derivatives can be formed as by-products.[10] The order of reactant addition can also influence the product distribution.[10]

Conclusion

The Doebner reaction remains a highly relevant and powerful tool for the synthesis of quinoline-4-carboxylic acids. Its adaptability, as demonstrated by various modified and green protocols, allows for the efficient synthesis of a diverse range of derivatives. For researchers and professionals in drug development, a thorough understanding of this reaction provides a strategic advantage in the design and synthesis of novel therapeutic agents targeting critical biological pathways.

References

Application Note: Purification of 4-Amino-2-methylquinoline-6-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-methylquinoline-6-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug development. As with many organic synthesis products, the crude material often contains impurities that must be removed to ensure high purity for subsequent applications and biological testing. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[2] The compound of interest should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[2][3] This application note provides a detailed protocol for the purification of this compound via recrystallization.

Principle of Recrystallization

The purification of this compound by recrystallization is based on its solubility properties. The presence of both a carboxylic acid and an amino group suggests that its solubility will be significantly influenced by the polarity and protic nature of the solvent. A suitable solvent will dissolve the compound and its impurities at an elevated temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. Soluble impurities will remain in the solvent, while insoluble impurities can be removed by hot filtration.[2] A slow cooling rate is crucial for the formation of well-defined, pure crystals.[3]

Experimental Protocol

1. Solvent Selection

The choice of an appropriate solvent is the most critical step for a successful recrystallization.[1][3] The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. A preliminary solvent screen should be performed with a small amount of the crude material.

Procedure for Solvent Screening:

  • Place a small amount (approx. 10-20 mg) of crude this compound into several test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and add more solvent dropwise until the solid dissolves completely.[3]

  • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • A good solvent will dissolve the compound when hot and form a significant amount of precipitate when cold.[3]

Table 1: Solvent Screening for Recrystallization

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingRemarks
WaterLowModerateYes/NoPotential for zwitterion formation, pH adjustment might be needed.[4]
EthanolLowHighYes/NoA common choice for similar aromatic compounds.[5]
MethanolModerateHighYes/NoSimilar to ethanol but may have higher solubility.[3]
IsopropanolLowModerateYes/NoAnother potential alcohol solvent.[3]
N,N-Dimethylformamide (DMF)HighVery HighYes/NoHigh boiling point can be difficult to remove.[3]
Acetic AcidModerateHighYes/NoMay react with the amino group.
Binary Solvents (e.g., Ethanol/Water)To be determinedTo be determinedYes/NoCan be fine-tuned for optimal solubility.[3]

2. Recrystallization Procedure

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent in portions and heat the mixture to boiling with stirring. Continue adding the hot solvent until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization during hot filtration.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent the solution from cooling and the product from crystallizing prematurely.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Data Presentation

The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the final product with the crude material.

Table 2: Summary of Recrystallization Results (Hypothetical Data)

SampleWeight (g)Purity (by HPLC, %)Recovery Yield (%)Melting Point (°C)
Crude Material1.0085.2-230-238
Recrystallized Product0.7599.575245-247

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to the solution being too concentrated or cooling too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.[3]

  • Poor Recovery: Low yield can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. Minimizing the amount of hot solvent and ensuring the wash solvent is ice-cold can improve recovery.[2]

  • No Improvement in Purity: If the purity does not improve significantly, the chosen solvent may have a similar solubility profile for both the compound and the impurities. A different solvent or a combination of solvents should be tested.[3]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis crude Crude 4-Amino-2-methylquinoline- 6-carboxylic acid solvent Select Solvent crude->solvent Solvent Screening dissolve Dissolve in Minimum Hot Solvent solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product analysis Purity & Yield Analysis pure_product->analysis

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: HPLC Method for the Quantitative Analysis of 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2-methylquinoline-6-carboxylic acid is a heterocyclic compound featuring a quinoline core structure. This functionalized quinoline derivative is of interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in pharmacologically active molecules. Accurate and reliable quantification of this compound is essential for purity assessment, stability studies, and quality control in research and development settings.

This application note presents a robust starting method for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The proposed method utilizes a standard C18 column and a gradient elution profile to achieve efficient separation and quantification.

Experimental Protocols

Reagents, Solvents, and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Trifluoroacetic Acid (TFA), (HPLC grade)

  • Methanol (HPLC grade, for dissolution if necessary)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material)

  • HPLC vials

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions

The following parameters provide a starting point for method development and can be optimized as needed. The conditions are adapted from established methods for similar quinoline-based carboxylic acids.[1]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 10% to 70% B over 15 minutes; then hold at 70% B for 2 min; return to 10% B in 1 min; re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 330 nm (using a PDA detector is recommended)
Injection Volume 10 µL
Run Time Approximately 23 minutes
Preparation of Solutions

4.1 Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Bring to volume with acetonitrile and mix thoroughly.

  • Degas both mobile phases using sonication or vacuum filtration before use.

4.2 Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Add a small amount of methanol or acetonitrile to dissolve the standard.

  • Dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent). Mix until homogeneous.

4.3 Working Standard Solution (50 µg/mL)

  • Pipette 0.5 mL of the Standard Stock Solution (1.0 mg/mL) into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent. This solution is used for system suitability and quantification.

4.4 Sample Preparation

  • Prepare the sample to a target concentration of approximately 50 µg/mL in the diluent.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis to prevent particulates from damaging the column.

Data Presentation & System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly. A minimum of five replicate injections of the Working Standard Solution should be performed. The acceptance criteria below are typical for a validated HPLC method.

ParameterExpected Result
Expected Retention Time (RT) ~9 - 12 minutes (dependent on exact system)
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 5000
RT Precision (%RSD) ≤ 1.0%
Peak Area Precision (%RSD) ≤ 2.0%

Workflow Visualization

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) prep_standard Prepare Standard Solutions (Stock and Working) prep_mobile_phase->prep_standard prep_sample Prepare & Filter Sample Solutions prep_standard->prep_sample setup System Setup & Equilibration (Column, Temp, Flow Rate) prep_sample->setup sst System Suitability Test (5x Standard Injections) setup->sst analysis Sample Sequence Injection sst->analysis acquisition Data Acquisition via CDS analysis->acquisition integration Peak Integration & Identification acquisition->integration reporting Calculation & Reporting (Purity, Concentration) integration->reporting

Caption: Workflow for HPLC analysis from preparation to reporting.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Amino-2-methylquinoline-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to facilitate the structural elucidation and purity assessment of this compound.

Predicted NMR Spectral Data

Due to the limited availability of direct experimental spectra for this compound in public databases, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds, including 4-amino-2-methylquinoline and various quinoline-carboxylic acid derivatives. The substituent effects of the amino, methyl, and carboxylic acid groups on the quinoline core have been taken into account.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityTentative Assignment
~2.50s-CH₃
~6.70sH-3
~7.00br s-NH₂
~7.90dH-8
~8.10dH-7
~8.50sH-5
~13.00br s-COOH

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ ppm)Tentative Assignment
~25.0-CH₃
~100.0C-3
~118.0C-4a
~122.0C-8
~125.0C-6
~128.0C-5
~132.0C-7
~148.0C-8a
~152.0C-4
~158.0C-2
~168.0-COOH

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and exchange with the acidic proton.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is often used as a secondary reference.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general parameters for a standard NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: ≥ 400 MHz

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds

  • Number of Scans (NS): 8-16

  • Spectral Width (SW): 0-16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: ≥ 100 MHz

  • Pulse Program: Standard proton-decoupled (zgpg30 or similar)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 1024 or more, depending on concentration

  • Spectral Width (SW): 0-220 ppm

  • Temperature: 298 K

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H).

  • Peak Picking and Integration (¹H NMR): Identify all significant peaks and integrate their areas to determine the relative number of protons.

  • Structural Assignment: Correlate the chemical shifts, multiplicities, and integration values to the molecular structure of this compound. Two-dimensional NMR experiments, such as COSY and HSQC, may be necessary for unambiguous assignments.

Visualized Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Shimming, Tuning) transfer->setup acquire Acquire 1D/2D NMR Spectra setup->acquire process Fourier Transform Phase & Baseline Correction acquire->process analyze Peak Picking, Integration & Referencing process->analyze interpret Structural Elucidation analyze->interpret

Caption: Workflow for NMR Analysis of this compound.

Application Notes and Protocols for the Mass Spectrometry of 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylquinoline-6-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. Its structural elucidation and sensitive quantification in various biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective platform for the analysis of this compound. These application notes provide a comprehensive overview of the mass spectrometric behavior of this compound and detailed protocols for its quantification.

Mass Spectrometric Fragmentation of this compound

The fragmentation pattern of this compound in mass spectrometry is influenced by the ionization technique employed. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and is commonly used in LC-MS applications.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive ion mode ESI, this compound, with a molecular weight of 202.21 g/mol , is readily protonated to form the precursor ion [M+H]⁺ at m/z 203.2. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer will yield characteristic product ions. The fragmentation is expected to be driven by the carboxylic acid and amino functional groups, as well as the stable quinoline ring structure.

Common fragmentation pathways for compounds containing a carboxylic acid group include the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), or the entire carboxyl group (COOH, 45 Da). The presence of an amino group can lead to the loss of ammonia (NH₃, 17 Da). The quinoline ring itself is relatively stable, but can undergo ring opening and subsequent fragmentation under higher collision energies.

A plausible fragmentation pathway for protonated this compound is initiated by the neutral loss of water from the carboxylic acid group, followed by the loss of carbon monoxide.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is the recommended approach.

Experimental Protocols

Sample Preparation

The choice of sample preparation is matrix-dependent and aims to remove interferences while concentrating the analyte.

Protein Precipitation (for Plasma or Serum):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Solid-Phase Extraction (SPE) (for Urine or Aqueous Samples):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the sample (pre-adjusted to an acidic pH if necessary).

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

Quantitative data should be presented in a clear and structured manner. A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this curve.

Table 1: Proposed MRM Transitions and Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound203.2185.2157.220
Internal Standard (Hypothetical)208.2190.2162.220

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) precipitation Protein Precipitation / SPE sample->precipitation Add Internal Standard extraction Extraction & Reconstitution precipitation->extraction lc Liquid Chromatography (Separation) extraction->lc Injection ms Tandem Mass Spectrometry (Detection) lc->ms Elution quantification Quantification (MRM) ms->quantification results Results & Reporting quantification->results

Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway cluster_fragments Proposed Fragmentation parent [M+H]⁺ m/z 203.2 frag1 [M+H - H₂O]⁺ m/z 185.2 parent->frag1 - H₂O frag2 [M+H - H₂O - CO]⁺ m/z 157.2 frag1->frag2 - CO

Proposed fragmentation of this compound.

Application Notes and Protocols for DHODH Inhibition Assay Using 4-Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication. Consequently, DHODH has emerged as a significant therapeutic target for various diseases, including cancer, autoimmune disorders, and parasitic infections.[1] This document provides a detailed protocol for an in vitro enzymatic assay to screen for and characterize inhibitors of DHODH, with a focus on 4-quinoline carboxylic acid derivatives, a class of compounds that has shown significant inhibitory potency.[1][2]

Principle of the Assay

The enzymatic activity of DHODH can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). In this assay, DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, and the electrons generated are transferred to DCIP, causing its reduction and a subsequent decrease in absorbance at 600 nm. The rate of DCIP reduction is directly proportional to the DHODH activity. By measuring this rate in the presence of varying concentrations of an inhibitor, the half-maximal inhibitory concentration (IC50) can be determined.

DHODH Signaling Pathway and Inhibition

DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to the depletion of the pyrimidine pool, which in turn affects DNA and RNA synthesis, ultimately impacting cell proliferation.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA & RNA Synthesis DNA & RNA Synthesis UTP->DNA & RNA Synthesis CTP->DNA & RNA Synthesis Inhibitor 4-Quinoline Carboxylic Acid Derivative DHODH DHODH Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by a 4-quinoline carboxylic acid derivative blocks the conversion of dihydroorotate to orotate.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of a test compound against DHODH.

Experimental_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->PrepareReagents SerialDilutions Perform Serial Dilutions of Test Compound PrepareReagents->SerialDilutions AssaySetup Set up Assay Plate: Enzyme + Inhibitor SerialDilutions->AssaySetup PreIncubation Pre-incubate to allow Inhibitor Binding AssaySetup->PreIncubation InitiateReaction Initiate Reaction with Substrate Mix (DHO + DCIP) PreIncubation->InitiateReaction MeasureAbsorbance Measure Absorbance at 600 nm (Kinetic Reading) InitiateReaction->MeasureAbsorbance DataAnalysis Calculate Initial Velocities and % Inhibition MeasureAbsorbance->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: A generalized workflow for a biochemical DHODH inhibition assay.

Quantitative Data of Representative DHODH Inhibitors

The following table summarizes the inhibitory potency of several 4-quinoline carboxylic acid derivatives against human DHODH. This data can be used as a reference for comparison with novel compounds.

Compound ReferenceStructureDHODH IC50 (nM)[1]
Compound 41 2-(3-fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)-6-methylquinoline-4-carboxylic acid9.71 ± 1.4
Compound 43 6-chloro-2-(3-fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylic acid26.2 ± 1.8
Compound 46 6-chloro-2-(3-fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)-1,7-naphthyridine-4-carboxylic acid28.3 ± 3.3
Brequinar (Positive Control)~5-20

Experimental Protocol: DHODH Enzymatic Inhibition Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound, such as a 4-quinoline carboxylic acid derivative, on human DHODH.

Materials:

  • Recombinant human DHODH

  • Test Compound (e.g., 4-Amino-2-methylquinoline-6-carboxylic acid)

  • Positive Control Inhibitor (e.g., Brequinar)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer capable of kinetic measurements

Procedure:

1. Reagent Preparation:

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100 in deionized water.

  • Recombinant Human DHODH: Dilute the enzyme to the desired working concentration (e.g., 5-10 nM) in Assay Buffer. The optimal concentration should be determined empirically.

  • Test Compound and Positive Control: Prepare a 10 mM stock solution of the test compound and a known DHODH inhibitor (e.g., Brequinar) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • L-Dihydroorotic acid (DHO): Prepare a 10 mM stock solution in DMSO.

  • 2,6-dichloroindophenol (DCIP): Prepare a 2.5 mM stock solution in Assay Buffer. This solution should be freshly prepared.

  • Coenzyme Q10 (CoQ10): Prepare a 10 mM stock solution in DMSO.

2. Assay Protocol:

  • Add 2 µL of the serially diluted test compound or positive control to the wells of a 96-well plate. For the control wells (0% inhibition), add 2 µL of DMSO.

  • Add 178 µL of the diluted recombinant human DHODH enzyme solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the binding of the inhibitor to the enzyme.

  • Prepare a reaction mixture containing DHO and DCIP in Assay Buffer. The final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO and 120 µM DCIP.

  • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of absorbance decrease) for each well from the linear portion of the absorbance vs. time plot.

  • Normalize the reaction rates to the DMSO control (considered 0% inhibition). The percentage of inhibition can be calculated using the following formula: % Inhibition = 100 x (1 - (Velocity with inhibitor / Velocity with DMSO))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive guide for performing a DHODH inhibition assay using 4-quinoline carboxylic acid derivatives. The provided protocols and data serve as a valuable resource for researchers involved in the discovery and development of novel DHODH inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the characterization of potential therapeutic agents targeting the de novo pyrimidine biosynthesis pathway.

References

Application Notes and Protocols for Cell-Based Assays of 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the biological activity of 4-Amino-2-methylquinoline-6-carboxylic acid using various cell-based assays. The protocols detailed below are foundational methods for determining cytotoxicity, effects on cell cycle progression, induction of apoptosis, and potential mechanisms of action through kinase inhibition and DNA interaction.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] The specific compound, this compound, possesses structural features—a quinoline core, an amino group at position 4, a methyl group at position 2, and a carboxylic acid at position 6—that suggest potential biological activity. The following protocols are designed to elucidate the cellular effects of this compound.

Data Presentation

While specific experimental data for this compound is not extensively available in public literature, the following tables are presented as templates for organizing and summarizing experimental findings. Researchers can use these structures to record and compare their results.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h exposure
MCF-7Breast AdenocarcinomaEnter experimental value
HeLaCervical AdenocarcinomaEnter experimental value
K-562Myelogenous LeukemiaEnter experimental value
HCT-116Colon CarcinomaEnter experimental value
MIA PaCa-2Pancreatic CarcinomaEnter experimental value

Table 2: Cell Cycle Analysis of a selected cancer cell line treated with this compound for 24 hours.

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)Enter experimental valueEnter experimental valueEnter experimental value
IC50 / 2Enter experimental valueEnter experimental valueEnter experimental value
IC50Enter experimental valueEnter experimental valueEnter experimental value
IC50 x 2Enter experimental valueEnter experimental valueEnter experimental value

Table 3: Apoptosis Induction by this compound in a selected cancer cell line after 48 hours of treatment.

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle Control)Enter experimental valueEnter experimental valueEnter experimental value
IC50 / 2Enter experimental valueEnter experimental valueEnter experimental value
IC50Enter experimental valueEnter experimental valueEnter experimental value
IC50 x 2Enter experimental valueEnter experimental valueEnter experimental value

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the compound for 48 hours.

  • Harvest both adherent and floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Potential Signaling Pathways and Mechanisms of Action

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and direct interaction with cellular macromolecules.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K cMet c-Met cMet->PI3K RAS RAS cMet->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR BAD BAD AKT->BAD Proliferation Cell Proliferation & Survival mTOR->Proliferation Pim1 Pim-1 Kinase Pim1->BAD RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition DNA DNA DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation Compound 4-Amino-2-methylquinoline- 6-carboxylic acid Compound->IGF1R Inhibition Compound->cMet Inhibition Compound->Pim1 Inhibition Compound->DNA Intercalation

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate24h_1 Incubate for 24h seed_cells->incubate24h_1 add_compound Add serial dilutions of test compound incubate24h_1->add_compound incubate48h Incubate for 48h add_compound->incubate48h add_mtt Add MTT reagent incubate48h->add_mtt incubate4h Incubate for 4h add_mtt->incubate4h add_solubilizer Add solubilization solution incubate4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end Cell_Cycle_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells treat_compound Treat with test compound for 24h seed_cells->treat_compound harvest_cells Harvest and wash cells treat_compound->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_pi Stain with Propidium Iodide (PI) fix_cells->stain_pi analyze_flow Analyze by flow cytometry stain_pi->analyze_flow end End analyze_flow->end Apoptosis_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells treat_compound Treat with test compound for 48h seed_cells->treat_compound harvest_cells Harvest and wash cells treat_compound->harvest_cells resuspend_buffer Resuspend in Binding Buffer harvest_cells->resuspend_buffer stain_annexin_pi Stain with Annexin V-FITC and PI resuspend_buffer->stain_annexin_pi incubate15min Incubate for 15 min stain_annexin_pi->incubate15min analyze_flow Analyze by flow cytometry incubate15min->analyze_flow end End analyze_flow->end

References

Application Notes and Protocols for 4-Amino-2-methylquinoline-6-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-2-methylquinoline-6-carboxylic acid as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors. This document details synthetic strategies, experimental protocols for biological evaluation, and presents key data for derivatives targeting critical signaling pathways in oncology and immunology.

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. The 4-aminoquinoline moiety, in particular, has been extensively explored for its potential as a kinase inhibitor. This document focuses on the specific scaffold, this compound, and its derivatives as potential inhibitors of key signaling pathways implicated in cancer and inflammatory diseases: PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT.

Synthesis of the this compound Scaffold and Derivatives

The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery process. A common and effective method for the synthesis of 2-methylquinoline-4-carboxylic acid derivatives is the Doebner reaction, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. Subsequent modifications can be introduced to build a library of derivatives for biological screening.

A general synthetic scheme is outlined below:

Synthesis_Workflow A Aromatic Amine D Doebner Reaction A->D B Pyruvic Acid B->D C Aldehyde C->D E 2-Methylquinoline-4-carboxylic Acid Derivative D->E Cyclization F Amidation/Esterification E->F G Further Derivatization (e.g., Suzuki Coupling) E->G H Final Library of Compounds F->H G->H

Caption: General workflow for the synthesis of this compound derivatives.

Targeted Signaling Pathways and Rationale for Inhibition

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Inhibits translation (when unphosphorylated) Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is also a common feature of many cancers.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Inhibitor Quinoline Derivative Inhibitor->Raf Inhibitor->MEK Inhibitor->ERK

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.

JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling pathway for a wide range of cytokines and growth factors, playing a crucial role in the immune system and hematopoiesis. Its dysregulation is associated with various inflammatory diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription Inhibitor Quinoline Derivative Inhibitor->JAK Experimental_Workflow A Compound Synthesis & Purification B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Assays (e.g., MTT for EC50) B->C Active Compounds D Western Blot Analysis (Pathway Inhibition) C->D Potent Compounds E In Silico ADME/Tox Prediction D->E F Lead Optimization E->F

Application Notes and Protocols: Solubility Profile of 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the solubility of 4-Amino-2-methylquinoline-6-carboxylic acid, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this specific compound, this report includes solubility information for structurally similar quinoline compounds to provide a foundational understanding. Furthermore, comprehensive, standardized protocols for determining both kinetic and thermodynamic solubility are presented to enable researchers to perform their own assessments. Additionally, a potential signaling pathway influenced by quinoline derivatives is illustrated, highlighting the compound's relevance in cellular signaling research.

Solubility of this compound and Related Compounds

Table 1: Solubility of this compound and Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaSolventTemperature (°C)Solubility
This compound 99984-73-3C₁₁H₁₀N₂O₂DMSONot ReportedData not available
This compound 99984-73-3C₁₁H₁₀N₂O₂WaterNot ReportedData not available
Quinoline-4-carboxylic acid 486-74-8C₁₀H₇NO₂DMSONot Reported34 mg/mL
4-Amino-2-methylquinoline 6628-04-2C₁₀H₁₀N₂Water (pH 7.4)Not Reported>23.7 µg/mL[1]

Note: The solubility data for the related compounds are provided for estimation purposes. Experimental determination of the solubility of this compound in the solvents of interest is highly recommended.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, two common experimental approaches are recommended: the kinetic solubility assay for high-throughput screening and the thermodynamic solubility assay for obtaining equilibrium solubility data.

Kinetic Solubility Assay Protocol (Shake-Flask Method)

This method is rapid and suitable for early-stage drug discovery to quickly assess a compound's solubility from a DMSO stock solution.[2][3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Thermomixer or orbital shaker

  • High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • 0.45 µm syringe filters

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a microcentrifuge tube, add a specific volume of the DMSO stock solution to PBS (pH 7.4) to achieve the desired final compound concentration (e.g., 10 µL of stock into 990 µL of PBS for a 100 µM solution). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Equilibration: Cap the tubes and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 2 hours) at a consistent speed (e.g., 850 rpm).[2]

  • Separation of Undissolved Solid: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

  • Sample Analysis: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared in the same buffer system.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This method determines the solubility of a compound at equilibrium and is considered the gold standard for solubility measurement.[4][5][6]

Materials:

  • Solid this compound

  • Selected aqueous buffer (e.g., PBS pH 7.4) or organic solvent

  • Glass vials with screw caps

  • Vial roller, orbital shaker, or magnetic stirrer

  • Centrifuge

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of PBS pH 7.4) to the vial.

  • Equilibration: Tightly cap the vial and place it on a vial roller or shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • Filtration/Centrifugation: Carefully collect the supernatant. To ensure all undissolved solid is removed, either centrifuge the supernatant at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare serial dilutions of the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Potential Signaling Pathway Involvement

Quinoline derivatives are known to interact with various cellular signaling pathways, often exhibiting inhibitory effects on key kinases involved in cancer progression.[7][8] A prominent pathway where quinoline-based compounds have shown activity is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth.[9][10][11][12] Another significant target for quinoline derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which, when dysregulated, can lead to uncontrolled cell division.[7][8][13][14][15]

The diagram below illustrates a simplified representation of the EGFR and PI3K/Akt/mTOR signaling pathways and indicates the potential points of inhibition by quinoline-based compounds.

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation & Survival ERK->Proliferation_EGFR PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Quinoline Quinoline Derivatives (e.g., 4-Amino-2-methylquinoline -6-carboxylic acid) Quinoline->EGFR Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: EGFR and PI3K/Akt/mTOR signaling pathways with potential inhibition by quinoline derivatives.

Conclusion

While direct, quantitative solubility data for this compound remains to be fully elucidated in publicly accessible literature, this application note provides a framework for its investigation. By referencing structurally similar compounds and employing the detailed experimental protocols provided, researchers can accurately determine its solubility in various solvents. The potential for this class of compounds to interact with key cellular signaling pathways, such as EGFR and PI3K/Akt/mTOR, underscores its importance in drug discovery and development. Further experimental validation is crucial to fully characterize the physicochemical properties and biological activity of this compound.

References

Application Notes and Protocols: 4-Amino-2-methylquinoline-6-carboxylic acid as a Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-2-methylquinoline-6-carboxylic acid as a key intermediate in the synthesis of novel therapeutic agents. The protocols detailed below are intended to serve as a guide for the synthesis of quinoline-based compounds with potential applications in areas such as oncology and inflammatory diseases.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its unique chemical properties and ability to interact with various biological targets have made it a focal point of drug discovery efforts. This compound is a particularly valuable intermediate due to the presence of three key functional groups: a nucleophilic amino group at the 4-position, a carboxylic acid at the 6-position amenable to amide coupling, and a methyl group at the 2-position which can influence solubility and metabolic stability. This trifunctional nature allows for the creation of diverse molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of 4-aminoquinoline have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The protocols outlined herein focus on the synthesis of a hypothetical, yet representative, kinase inhibitor to demonstrate the utility of this compound as a starting material for drug discovery programs.

Data Presentation: Representative Biological Activity of Quinoline-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several quinoline-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold. The data is compiled from various sources in the scientific literature and is intended to be representative.[1][2]

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
4-Aminoquinoline DerivativesRIPK25.1Compound 14
4-Aminoquinoline-3-carboxamidesBTK5.3Compound 25
3-Quinoline Carboxylic AcidsCK2650-
4-AminoquinazolinesGRK66Compound 18

Experimental Protocols

The following protocols describe a representative two-step synthesis of a potential kinase inhibitor starting from this compound. The first protocol details the synthesis of the core intermediate, and the second outlines the amide coupling to a desired amine-containing fragment.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for quinoline synthesis, such as the Doebner-von Miller reaction.[3]

Materials:

  • 4-Aminobenzoic acid

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzoic acid in ethanol.

  • Slowly add concentrated hydrochloric acid to the solution while stirring.

  • To this acidic solution, add crotonaldehyde dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the precipitate and wash with cold ethanol.

  • To purify the product, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water). The product can be further purified by treating with activated carbon to remove colored impurities.

  • The final product, this compound, can be dried under vacuum.

Protocol 2: Synthesis of a Representative Kinase Inhibitor via Amide Coupling

This protocol describes a general method for the amide coupling of this compound with a hypothetical amine-containing fragment (e.g., a substituted aniline or a heterocyclic amine) using a standard coupling agent like HATU.[4][5]

Materials:

  • This compound

  • Desired amine-containing fragment (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • To this solution, add the desired amine-containing fragment, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs/DAMPs NOD2 NOD2 PAMPs->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Phosphorylation TAK1 TAK1 RIPK2->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK MAPK Pathway TAK1->MAPK Activation NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Transcription MAPK->Gene_Expression Transcription Factor Activation Inhibitor 4-Aminoquinoline Derivative (Kinase Inhibitor) Inhibitor->RIPK2 Inhibition

Caption: Simplified NOD2-RIPK2 signaling pathway and the inhibitory action of a 4-aminoquinoline derivative.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of this compound cluster_coupling Amide Coupling to form Kinase Inhibitor start 4-Aminobenzoic Acid + Crotonaldehyde reaction1 Doebner-von Miller Reaction start->reaction1 purification1 Recrystallization reaction1->purification1 intermediate 4-Amino-2-methylquinoline -6-carboxylic acid purification1->intermediate reaction2 Amide Coupling (HATU, DIPEA) intermediate->reaction2 Coupling Partner amine Amine Fragment amine->reaction2 purification2 Column Chromatography reaction2->purification2 product Final Kinase Inhibitor purification2->product

Caption: General experimental workflow for the synthesis of a kinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2-methylquinoline-6-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and established methods for the synthesis of this compound are the Doebner-von Miller reaction and the Pfitzinger reaction. Both methods have their own advantages and challenges, which are addressed in the troubleshooting section.

Q2: I am observing a very low yield in my synthesis. What are the general factors that could be affecting the yield?

A2: Low yields in the synthesis of quinoline derivatives can stem from several factors. These include incomplete reactions, the formation of side products, and losses during workup and purification. Key parameters to optimize include reaction temperature, reaction time, choice of catalyst, and the purity of starting materials. For instance, harsh reaction conditions can sometimes lead to decarboxylation or the formation of tar-like substances.[1]

Q3: What are the typical impurities I might encounter, and how can they be removed?

A3: Common impurities can include unreacted starting materials, intermediates, and side-products from competing reactions. Purification can often be achieved through recrystallization from a suitable solvent system. In some cases, column chromatography may be necessary. For quinoline derivatives, purification by conversion to a salt (e.g., phosphate or picrate), followed by recrystallization and regeneration of the free base, can be an effective method to remove persistent impurities.[2]

Q4: Are there any green chemistry approaches to improve the synthesis?

A4: Yes, recent advancements focus on greener synthetic protocols. These include the use of solvent-free reaction conditions, microwave irradiation to reduce reaction times and improve yields, and the use of reusable catalysts. For example, microwave-assisted Pfitzinger reactions have been shown to significantly shorten reaction times and provide good yields of quinoline-4-carboxylic acids.

Troubleshooting Guides

Doebner-von Miller Synthesis Route

The Doebner-von Miller reaction for this specific target would likely involve the reaction of 4-aminobenzoic acid, crotonaldehyde (or a precursor), and a methyl ketone (like acetone) in the presence of an acid catalyst.

Issue 1: Low Yield and Significant Tar Formation

  • Possible Cause: The reaction is highly exothermic and can lead to polymerization and degradation of reactants and products, forming tar. This is a common issue in Skraup-type and Doebner-von Miller reactions.[3]

  • Troubleshooting Steps:

    • Control Reaction Temperature: Add reagents slowly and use an ice bath to maintain a lower reaction temperature, especially during the initial stages.

    • Use a Moderator: The addition of a mild oxidizing agent or a moderator can help to control the reaction's vigor.

    • Optimize Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are needed, their concentration can be optimized to minimize side reactions.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions.

Issue 2: Incomplete Reaction

  • Possible Cause: Insufficient reaction time or temperature, or a deactivated catalyst.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.

    • Increase Reaction Time/Temperature: If the reaction stalls, cautiously increase the temperature or prolong the reaction time.

    • Catalyst Choice: Experiment with different Lewis or Brønsted acid catalysts to find one that provides a better conversion rate under milder conditions.

Pfitzinger Synthesis Route

The Pfitzinger reaction would involve the condensation of a substituted isatin (e.g., 5-aminoisatin) with a compound containing an active methylene group (e.g., acetone or ethyl acetoacetate) in the presence of a strong base.

Issue 1: Low Yield of the Desired Carboxylic Acid

  • Possible Cause: Decarboxylation of the product under harsh basic conditions. LCMS traces in similar reactions have shown that ester hydrolysis can be followed by decarboxylation at a faster rate, leading to low yields.[1]

  • Troubleshooting Steps:

    • Milder Base: While a strong base is required, explore the use of alternative bases or lower concentrations of traditional bases like KOH or NaOH.

    • Temperature Control: Maintain the lowest possible temperature that still allows for the reaction to proceed to minimize decarboxylation.

    • Protecting Groups: Consider using a protecting group for the carboxylic acid functionality that can be removed under milder conditions post-cyclization.

Issue 2: Difficulty in Isolating the Product

  • Possible Cause: The product may be highly soluble in the reaction mixture, or it may precipitate with impurities. The formation of a thick resin can also hamper isolation.[4]

  • Troubleshooting Steps:

    • Careful pH Adjustment: The product is a carboxylic acid and will precipitate upon acidification. Adjust the pH slowly and carefully to the isoelectric point to maximize precipitation of the pure product.

    • Extraction: After acidification, if the product does not precipitate cleanly, perform a liquid-liquid extraction with a suitable organic solvent.

    • Purification of Crude Product: If the isolated product is impure, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixtures) is recommended.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis

ParameterDoebner-von Miller ReactionPfitzinger Reaction
Starting Materials Aniline derivative, α,β-unsaturated carbonylIsatin derivative, active methylene compound
Catalyst/Reagent Acid catalyst (e.g., HCl, H2SO4, Lewis acids)Strong base (e.g., KOH, NaOH)
Solvent Often protic solvents or neatEthanol, water, or a mixture
Temperature Often elevated, can be highly exothermicReflux temperatures are common
Reported Yields Highly variable, can be low due to side reactionsGenerally moderate to good, but can be affected by decarboxylation

Experimental Protocols

Protocol 1: General Procedure for Doebner-von Miller Synthesis of a 2-Methylquinoline-4-carboxylic Acid Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the substituted aniline (1 equivalent) in ethanol.

  • Reagent Addition: Slowly add pyruvic acid (2 equivalents) to the stirred solution. Subsequently, add the aldehyde or ketone (1 equivalent) dropwise, maintaining the temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and add water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: General Procedure for Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the substituted isatin (1 equivalent) in an aqueous or ethanolic solution of a strong base (e.g., 30% KOH).

  • Reagent Addition: To the stirred solution, add the active methylene compound (e.g., a methyl ketone, 1.1 equivalents).

  • Reaction: Heat the mixture to reflux for 4-12 hours. The reaction should be monitored by TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water. Acidify the solution carefully with a mineral acid (e.g., HCl) or acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Mandatory Visualization

experimental_workflow cluster_doebner Doebner-von Miller Synthesis cluster_pfitzinger Pfitzinger Synthesis D_Start 4-Aminobenzoic Acid + Pyruvic Acid + Acetone D_Reaction Acid-Catalyzed Condensation D_Start->D_Reaction D_Product Crude Product D_Reaction->D_Product D_Purification Recrystallization D_Product->D_Purification D_Final 4-Amino-2-methylquinoline -6-carboxylic acid D_Purification->D_Final P_Start 5-Aminoisatin + Acetone P_Reaction Base-Catalyzed Condensation P_Start->P_Reaction P_Product Crude Product P_Reaction->P_Product P_Purification Acid Precipitation & Recrystallization P_Product->P_Purification P_Final 4-Amino-2-methylquinoline -6-carboxylic acid P_Purification->P_Final

Caption: Synthetic routes for this compound.

troubleshooting_yield Start Low Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? Start->SideReactions PurificationLoss Losses During Purification? Start->PurificationLoss MonitorTLC Monitor by TLC IncompleteReaction->MonitorTLC IncreaseTimeTemp Increase Time/ Temperature IncompleteReaction->IncreaseTimeTemp ChangeCatalyst Change Catalyst/ Base IncompleteReaction->ChangeCatalyst ControlTemp Control Temperature (Cooling Bath) SideReactions->ControlTemp SlowAddition Slow Reagent Addition SideReactions->SlowAddition InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere OptimizePH Optimize pH for Precipitation PurificationLoss->OptimizePH RecrystallizationSolvent Optimize Recrystallization Solvent PurificationLoss->RecrystallizationSolvent ColumnChromatography Consider Column Chromatography PurificationLoss->ColumnChromatography

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Pfitzinger Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pfitzinger synthesis to prepare quinoline-4-carboxylic acids. The following information is designed to help you troubleshoot common issues and minimize the formation of side products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Pfitzinger synthesis?

A1: The most prevalent side products in the Pfitzinger synthesis include:

  • Aldol condensation products: The carbonyl reactant can undergo self-condensation under the strong basic conditions of the reaction, leading to the formation of α,β-unsaturated ketones or aldehydes and their polymers. This is a significant contributor to the formation of resinous or tarry byproducts.

  • Regioisomers: When using unsymmetrical ketones (e.g., methyl ethyl ketone), the reaction can proceed via two different enolates, leading to the formation of a mixture of isomeric quinoline-4-carboxylic acids.

  • Decarboxylation products: The desired quinoline-4-carboxylic acid product can decarboxylate at elevated temperatures, resulting in the corresponding quinoline, which lacks the carboxylic acid functional group.

  • Unreacted isatin: Incomplete reaction can lead to the presence of unreacted isatin in the final product, which can complicate purification.

Q2: Why is a strong base, such as potassium hydroxide (KOH), typically used in the Pfitzinger reaction?

A2: A strong base is essential for the initial step of the Pfitzinger synthesis, which is the hydrolysis of the amide bond in isatin to form the corresponding isatinate salt (the salt of 2-aminophenylglyoxylic acid).[1][2] This ring-opening is crucial for the subsequent condensation with the carbonyl compound.

Q3: Can I use a weaker base for the Pfitzinger synthesis?

A3: While strong bases like KOH or NaOH are standard, the use of a weaker base is generally not recommended as it may not be effective in promoting the initial, crucial ring-opening of isatin. This can lead to low yields and a significant amount of unreacted starting material.

Q4: How can I monitor the progress of my Pfitzinger reaction?

A4: The progress of the Pfitzinger reaction can be effectively monitored by thin-layer chromatography (TLC).[3][4] By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the isatin and the formation of the quinoline-4-carboxylic acid product. Developing a suitable solvent system for TLC will be crucial for effective monitoring.

Troubleshooting Guides

Issue 1: Formation of a Tar-Like or Resinous Precipitate

Symptoms:

  • The reaction mixture becomes a dark, viscous tar.

  • Isolation of the desired product is difficult, and the yield is very low.

  • A significant amount of insoluble, amorphous material is formed upon acidification.

Potential Causes:

  • Aldol Self-Condensation: The primary cause of tar formation is the self-condensation of the carbonyl reactant (especially aldehydes and enolizable ketones) under the strongly basic conditions.[5] This leads to the formation of polymeric materials.

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions, including polymerization and decomposition of reactants and intermediates.

  • Simultaneous Addition of Reactants: Adding isatin, the carbonyl compound, and the base all at once can lead to uncontrolled side reactions.

Solutions:

  • Sequential Addition of Reagents: A highly effective method to minimize tar formation is to first dissolve the isatin in the aqueous base and stir until the color changes from orange/red to a pale yellow or brown, indicating the formation of the isatinate salt.[1][6] Then, add the carbonyl compound to this solution. This pre-formation of the isatinate reduces the concentration of free base available to catalyze the self-condensation of the carbonyl compound.

  • Temperature Control: Maintain a controlled reaction temperature, as specified in optimized protocols. Avoid excessive heating. For some sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.

  • Slow Addition of the Carbonyl Compound: Adding the carbonyl compound dropwise to the isatinate solution can help to maintain a low concentration of the carbonyl reactant at any given time, further suppressing self-condensation.

Issue 2: Low Yield of the Desired Quinoline-4-Carboxylic Acid

Symptoms:

  • The isolated yield of the purified product is consistently below expectations.

Potential Causes:

  • Incomplete Ring-Opening of Isatin: Insufficient base or reaction time for the initial hydrolysis of isatin will result in a lower concentration of the key intermediate.

  • Side Product Formation: The formation of aldol condensation products, regioisomers, or decarboxylated products will directly reduce the yield of the desired product.

  • Suboptimal Reaction Time: The reaction may not have reached completion.

  • Product Loss During Workup: The quinoline-4-carboxylic acid may be partially soluble in the workup solvents, or precipitation may be incomplete.

Solutions:

  • Ensure Complete Isatin Hydrolysis: Use a sufficient excess of a strong base and allow adequate time for the initial ring-opening, as indicated by a color change.[1][5]

  • Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion.[1] Experiment with the molar ratio of the carbonyl compound to isatin to find the optimal balance for your specific substrates.

  • Monitor Reaction Progress: Use TLC to determine the optimal reaction time and ensure the reaction has gone to completion.

  • Careful pH Adjustment During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring to ensure complete precipitation. Cooling the mixture in an ice bath can also improve the recovery of the product.

Issue 3: Formation of a Mixture of Regioisomers

Symptoms:

  • When using an unsymmetrical ketone (e.g., methyl ethyl ketone), spectroscopic analysis (such as 1H NMR) of the product indicates the presence of more than one isomeric quinoline.

Potential Causes:

  • Reaction at Different α-Methylene Groups: An unsymmetrical ketone can form two different enolates, each of which can react with the isatinate intermediate, leading to the formation of two different quinoline-4-carboxylic acid isomers.

Solutions:

  • Choice of Carbonyl Compound: If a single regioisomer is required, it is best to use a symmetrical ketone or a ketone with only one enolizable α-methylene group.

  • Chromatographic Separation: If a mixture of isomers is formed, they will likely need to be separated by column chromatography, which can be challenging due to their similar polarities.

  • Consider Alternative Synthetic Routes: For the synthesis of a specific regioisomer, alternative quinoline syntheses, such as the Friedländer synthesis, might offer better regiocontrol depending on the available starting materials.

Data Presentation

The following table summarizes the qualitative effects of various reaction parameters on the formation of side products in the Pfitzinger synthesis.

ParameterEffect on Aldol Self-CondensationEffect on Regioisomer Formation (with unsymmetrical ketones)Effect on DecarboxylationRecommendation for Minimizing Side Products
Reaction Temperature Increases significantly with higher temperatures.Generally has a minor effect on the ratio.Increases at higher temperatures.Use the lowest temperature that allows for a reasonable reaction rate.
Base Concentration Higher concentrations can increase the rate.Generally has a minor effect on the ratio.Can promote decarboxylation at high temperatures.Use a sufficient excess to ensure isatin ring-opening, but avoid overly concentrated solutions.
Order of Reagent Addition Significantly reduced by pre-forming the isatinate salt before adding the carbonyl compound.No significant effect.No direct effect.Always add the carbonyl compound to the pre-formed isatinate solution.
Carbonyl Compound Structure More problematic with aldehydes and highly enolizable ketones.The primary determinant of regioisomer formation.No direct effect.Choose symmetrical ketones or those with a single α-methylene group if possible.
Reaction Time Longer times at high temperatures can increase tar formation.No significant effect.Can increase with prolonged heating.Monitor the reaction by TLC and stop when the starting material is consumed.

Experimental Protocols

Optimized Protocol for the Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid from Isatin and Methyl Ethyl Ketone

This protocol is designed to minimize the formation of tarry byproducts and improve the yield of the desired product.

Materials:

  • Isatin

  • Methyl ethyl ketone (2-butanone)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Preparation of the Isatinate Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of potassium hydroxide in a mixture of 50 mL of 95% ethanol and 10 mL of water. To this basic solution, add 5.0 g of isatin. Stir the mixture at room temperature. The color of the solution will change from a deep orange/red to a light brown or yellow, indicating the formation of the potassium salt of isatinic acid. This may take up to an hour.

  • Addition of the Carbonyl Compound: Once the color change is complete, add a 1.5 molar excess of methyl ethyl ketone to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of isatin), allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.

  • Extraction of Impurities: To the remaining aqueous solution, add 50 mL of water and transfer the mixture to a separatory funnel. Wash the aqueous layer with 2 x 30 mL of diethyl ether to remove any unreacted methyl ethyl ketone and other non-acidic impurities.

  • Precipitation of the Product: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~3-4). A precipitate of 2,3-dimethylquinoline-4-carboxylic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure 2,3-dimethylquinoline-4-carboxylic acid.

Visualizations

Pfitzinger_Reaction_Pathway cluster_main Main Pfitzinger Synthesis Pathway cluster_side Common Side Reactions reactant reactant intermediate intermediate product product side_product side_product condition condition Isatin Isatin Isatinate Isatinate (Isatinic Acid Salt) Isatin->Isatinate Hydrolysis Imine Imine Isatinate->Imine Condensation with Carbonyl Compound Regioisomer Regioisomeric Quinoline Isatinate->Regioisomer With Unsymmetrical Ketone Enamine Enamine Imine->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Product Quinoline-4-carboxylic Acid Cyclized_Intermediate->Quinoline_Product Dehydration Decarboxylated_Product Decarboxylated Quinoline Quinoline_Product->Decarboxylated_Product Decarboxylation Carbonyl Carbonyl Compound Aldol_Dimer Aldol Self-Condensation Product (Dimer) Carbonyl->Aldol_Dimer Self-Condensation Tar Tar/Resinous Polymers Aldol_Dimer->Tar Base Strong Base (e.g., KOH) Base->Isatin Base->Carbonyl Heat Heat Heat->Quinoline_Product

Caption: Pfitzinger synthesis pathway and common side reactions.

Troubleshooting_Workflow start_node Start Pfitzinger Synthesis process_node_1 1. Pre-form isatinate salt with strong base. start_node->process_node_1 Initial Setup decision_node decision_node process_node process_node end_node Successful Synthesis fail_node Re-evaluate Strategy process_node_2 2. Add carbonyl compound. process_node_1->process_node_2 decision_node_1 Observe tar formation? process_node_2->decision_node_1 process_node_3 Troubleshoot: - Lower reaction temperature. - Add carbonyl compound slowly. - Check reactant purity. decision_node_1->process_node_3 Yes process_node_4 3. Monitor reaction by TLC. decision_node_1->process_node_4 No process_node_3->fail_node decision_node_2 Low yield or unreacted isatin? process_node_4->decision_node_2 process_node_5 Troubleshoot: - Increase excess of carbonyl compound. - Increase reaction time. - Optimize base concentration. decision_node_2->process_node_5 Yes process_node_6 4. Workup and product isolation. decision_node_2->process_node_6 No process_node_5->fail_node decision_node_3 Mixture of isomers? process_node_6->decision_node_3 decision_node_3->end_node No process_node_7 Troubleshoot: - Use chromatographic separation. - Consider alternative synthesis. decision_node_3->process_node_7 Yes process_node_7->fail_node

Caption: Troubleshooting workflow for the Pfitzinger synthesis.

References

Overcoming low yields in the Doebner reaction with electron-withdrawing groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Doebner Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in the synthesis of quinoline-4-carboxylic acids, particularly when working with challenging substrates.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction and why is it important?

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to synthesize 2-substituted quinoline-4-carboxylic acids.[1][2] This reaction is highly valuable in medicinal chemistry and drug development as the quinoline core is a key structural motif in many pharmaceuticals.[1]

Q2: I am observing very low yields with an aniline that has an electron-withdrawing group (e.g., -NO₂, -CF₃, -CN). Why is this happening?

Anilines bearing strong electron-withdrawing groups exhibit reduced nucleophilicity.[1] This decreased reactivity of the nitrogen atom's lone pair of electrons leads to a sluggish reaction, often resulting in low yields under conventional Doebner reaction conditions.[1][3]

Q3: What is the "Doebner hydrogen-transfer reaction" and how can it improve my yields?

The Doebner hydrogen-transfer reaction is a modified protocol specifically developed to address the low yields observed with electron-deficient anilines.[3] In this modified reaction, an imine formed in situ from the aniline and aldehyde acts as a hydrogen acceptor (an oxidant) for the dihydroquinoline intermediate, facilitating its conversion to the final quinoline product and thereby improving the overall yield.[3][4]

Q4: What are the most common side products in the Doebner reaction with electron-withdrawing groups?

A common side product is the corresponding N-benzylamine, which is formed by the reduction of the intermediate imine. This side reaction consumes the imine and the dihydroquinoline intermediate, thus reducing the yield of the desired quinoline-4-carboxylic acid.[3] Additionally, as with many acid-catalyzed reactions involving aldehydes, tar and polymer formation can occur, especially at elevated temperatures.

Q5: Can I use substituted benzaldehydes in this reaction?

Yes, the Doebner reaction is compatible with a wide range of substituted aromatic and aliphatic aldehydes.[1][5] The electronic nature of the substituents on the benzaldehyde generally has a minimal effect on the outcome of the Doebner hydrogen-transfer reaction.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Doebner reaction experiments.

Issue Potential Cause Recommended Solution
Low to No Yield 1. Unsuitable Reaction Conditions for Electron-Deficient Aniline: Conventional methods (e.g., refluxing in ethanol) are often ineffective for anilines with electron-withdrawing groups.[3]Adopt the Doebner Hydrogen-Transfer Protocol: This modified procedure is optimized for electron-deficient substrates.[3] (See Experimental Protocols section for details).
2. Inappropriate Catalyst: The choice of acid catalyst is critical for reaction efficiency.[1]Use a Lewis Acid Catalyst: Boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) are effective catalysts for the hydrogen-transfer modification.[3]
3. Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and side product formation.Optimize Reactant Ratios: In the hydrogen-transfer protocol, using an excess of the aniline and aldehyde relative to pyruvic acid can improve yields by ensuring sufficient imine is present to act as the oxidant.[3]
Formation of N-benzylamine Side Product Inefficient Oxidation of the Dihydroquinoline Intermediate: In the absence of an efficient oxidant, the dihydroquinoline intermediate may reduce the imine, leading to the N-benzylamine byproduct.Utilize the Doebner Hydrogen-Transfer Reaction: This method is designed to facilitate the oxidation of the dihydroquinoline by the in-situ generated imine, minimizing the formation of the reduced byproduct.[3][4]
Tar/Polymer Formation High Reaction Temperature: Elevated temperatures can promote the polymerization of the aldehyde and other reaction components.Maintain Optimal Temperature: The Doebner hydrogen-transfer reaction is typically conducted at a moderate temperature (e.g., 65 °C).[3] Avoid excessive heating.
Difficulty in Product Purification Presence of Unreacted Starting Materials and Byproducts: The crude product may be contaminated with unreacted aniline, aldehyde, and the N-benzylamine byproduct.Follow a Standard Work-up and Purification Procedure: After the reaction, a standard work-up involving extraction and washing should be performed. The final product can be purified by recrystallization or column chromatography. (See Experimental Protocols section for a detailed work-up procedure).

Data Presentation

The following tables summarize the yields obtained for the synthesis of quinoline-4-carboxylic acids from anilines with electron-withdrawing groups using the optimized Doebner hydrogen-transfer reaction.

Table 1: Doebner Hydrogen-Transfer Reaction with Electron-Deficient Anilines and Benzaldehyde

Aniline SubstituentProductYield (%)
4-CF₃2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid85
4-CN6-Cyano-2-phenylquinoline-4-carboxylic acid82
4-NO₂6-Nitro-2-phenylquinoline-4-carboxylic acid75
3-CF₃2-Phenyl-7-(trifluoromethyl)quinoline-4-carboxylic acid88
3-NO₂7-Nitro-2-phenylquinoline-4-carboxylic acid80

Data sourced from a study on the Doebner hydrogen-transfer reaction, which reported high yields for various electron-deficient anilines.[3][5]

Table 2: Doebner Hydrogen-Transfer Reaction with 4-(Trifluoromethyl)aniline and Various Aldehydes

AldehydeProductYield (%)
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-(trifluoromethyl)quinoline-4-carboxylic acid87
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-(trifluoromethyl)quinoline-4-carboxylic acid84
2-Thiophenecarboxaldehyde2-(Thiophen-2-yl)-6-(trifluoromethyl)quinoline-4-carboxylic acid80
Pivalaldehyde2-tert-Butyl-6-(trifluoromethyl)quinoline-4-carboxylic acid78

This table demonstrates the versatility of the Doebner hydrogen-transfer reaction with different aldehydes.[5]

Experimental Protocols

Doebner Hydrogen-Transfer Reaction for Anilines with Electron-Withdrawing Groups

This protocol is adapted from a published procedure and is effective for a range of electron-deficient anilines.[3]

Materials:

  • Substituted Aniline (1.8 mmol)

  • Substituted Aldehyde (2.0 mmol)

  • Pyruvic Acid (0.6 mmol)

  • Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.9 mmol, 0.5 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·THF (0.5 equiv) at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour.

  • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the aqueous layer and extract it with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Doebner_Mechanism cluster_intermediates Intermediates cluster_product Product Aniline Aniline (with EWG) Imine Schiff Base (Imine) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct Imine->MichaelAdduct Enol->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Troubleshooting_Workflow Start Low Yield in Doebner Reaction with Electron-Withdrawing Group CheckSubstrate Is the aniline electron-deficient? Start->CheckSubstrate ConventionalConditions Conventional Conditions Likely Ineffective CheckSubstrate->ConventionalConditions Yes AdoptHT Adopt Doebner Hydrogen-Transfer Protocol CheckSubstrate->AdoptHT No, but still low yield ConventionalConditions->AdoptHT CheckCatalyst Is a suitable Lewis acid (e.g., BF₃·THF) being used? AdoptHT->CheckCatalyst UseLewisAcid Use an appropriate Lewis acid catalyst CheckCatalyst->UseLewisAcid No CheckStoichiometry Is the stoichiometry optimized? (Excess aniline and aldehyde) CheckCatalyst->CheckStoichiometry Yes UseLewisAcid->CheckStoichiometry OptimizeStoichiometry Adjust reactant ratios CheckStoichiometry->OptimizeStoichiometry No MonitorTemp Is the reaction temperature controlled (e.g., ~65°C)? CheckStoichiometry->MonitorTemp Yes OptimizeStoichiometry->MonitorTemp ControlTemp Maintain moderate temperature to avoid tar formation MonitorTemp->ControlTemp No Purification Proceed to Work-up and Purification MonitorTemp->Purification Yes ControlTemp->Purification

Caption: Troubleshooting workflow for low yields.

References

Technical Support Center: Ester Hydrolysis of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the ester hydrolysis of quinoline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of ester hydrolysis of quinoline carboxylic acids?

The primary goal is to convert a quinoline carboxylic acid ester into its corresponding carboxylic acid. This is a crucial step in synthetic organic chemistry, particularly in pharmaceutical development, where the carboxylic acid moiety is often a key functional group for biological activity or for further synthetic modifications.

Q2: What are the principal methods for hydrolyzing these esters?

There are two main approaches for ester hydrolysis:

  • Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a dilute acid (e.g., HCl, H₂SO₄) and an excess of water.[1][2] The reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products.[1][2][3]

  • Base-Promoted Hydrolysis (Saponification): This is the more common method, where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), typically in a mixture of water and an organic co-solvent like THF or methanol.[1][2][4] This reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt.[3][4]

Q3: Why can the hydrolysis of quinoline-based esters be particularly challenging?

The quinoline ring system introduces specific challenges not always present with simpler aliphatic or aromatic esters:

  • Steric Hindrance: Substituents on the quinoline ring, especially near the ester group, can sterically hinder the approach of the nucleophile (water or hydroxide), slowing down the reaction.

  • Electronic Effects: The electron-withdrawing nature of the nitrogen-containing ring can influence the reactivity of the carbonyl group.

  • Side Reactions: The quinoline nucleus itself can be susceptible to side reactions under harsh acidic or basic conditions, leading to impurities.

  • Solubility Issues: Both the starting ester and the resulting carboxylic acid may have poor solubility in common solvent systems, leading to heterogeneous mixtures and incomplete reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the hydrolysis of quinoline carboxylic acid esters.

Problem: Incomplete Reaction or Low Yield

Q: My hydrolysis reaction is stalled or giving a very low yield of the carboxylic acid. What are the potential causes and solutions?

A: Incomplete hydrolysis is a common issue. Several factors could be responsible:

  • Insufficient Reaction Time or Temperature: Some sterically hindered esters require prolonged heating or higher temperatures to hydrolyze completely. Monitor the reaction by TLC or LCMS to determine the optimal reaction time.

  • Poor Solubility: If the starting ester is not fully dissolved, the reaction rate will be significantly reduced. Try adding a co-solvent like THF or dioxane to create a homogeneous solution.[1]

  • Reversibility (Acid-Catalysis): In acid-catalyzed hydrolysis, the reaction is in equilibrium.[2][3] Ensure a large excess of water is present to push the reaction towards the product.

  • Base Stoichiometry (Saponification): For saponification, ensure at least one full equivalent of base is used. For stubborn esters, using an excess of base (e.g., 3-6 equivalents) can improve the reaction rate and yield.[5]

Problem: Side Reactions and Impurity Formation

Q: I'm observing an unexpected side product in my reaction mixture. What could it be?

A: The choice of solvent and reaction conditions can lead to specific side reactions:

  • Transesterification: If you use an alcohol (e.g., methanol, ethanol) as a co-solvent in a base-promoted hydrolysis, you risk transesterification, where the original ester is converted to the methyl or ethyl ester, respectively.[5] If this is observed, switch to a non-alcoholic co-solvent like THF or dioxane.

  • Degradation of the Quinoline Ring: The quinoline ring system is generally stable, but harsh conditions (very high temperatures or concentrated acid/base) can sometimes lead to degradation or other unwanted reactions on the ring itself. If you suspect degradation, try using milder conditions, such as LiOH instead of NaOH, or running the reaction at a lower temperature for a longer period.

Problem: Difficult Work-up and Purification

Q: After my base-promoted hydrolysis, I'm struggling to isolate the pure carboxylic acid. What is the correct procedure?

A: The work-up for saponification is critical for isolating the final product.

  • Removal of Organic Solvent: After the reaction is complete, remove the organic co-solvent (e.g., THF, MeOH) under reduced pressure.

  • Acidification: Dissolve the remaining aqueous residue in water and cool it in an ice bath. Slowly add a dilute strong acid (e.g., 1M HCl) with stirring until the pH is acidic (typically pH 2-3). The quinoline carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Purification: If the product is still impure, it can often be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF, or mixtures with water) or by column chromatography.[6][7]

Data Presentation

Table 1: Comparison of Acid-Catalyzed vs. Base-Promoted Hydrolysis Conditions

FeatureAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis (Saponification)
Reagents Dilute strong acid (e.g., H₂SO₄, HCl)[2]Strong base (e.g., NaOH, KOH, LiOH)[1][4]
Mechanism Reversible equilibrium[1][3]Irreversible; forms a carboxylate salt[2][4]
Solvents Water (in large excess)[1]Water with an organic co-solvent (e.g., THF, MeOH, EtOH)[1]
Temperature Typically requires heating (reflux)[2]Can often proceed at room temperature, but heating may be required[5]
Pros Simple reagent setup.Irreversible and generally goes to completion; products are easier to separate.[2]
Cons Reversible nature can lead to incomplete conversion[3]; requires harsh conditions.Risk of transesterification with alcohol solvents[5]; sensitive functional groups may not be compatible.
Work-up Extraction of the carboxylic acid.Acidification to precipitate the carboxylic acid from its salt.[4]

Experimental Protocols

Protocol 1: General Procedure for Base-Promoted Hydrolysis (Saponification)

  • Dissolution: Dissolve the quinoline carboxylic acid ester (1.0 eq) in a suitable solvent mixture, such as THF:H₂O (1:1).

  • Addition of Base: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) in water to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (THF).

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add 1M HCl dropwise with vigorous stirring until the pH of the solution is ~2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold deionized water and dry under vacuum. If necessary, recrystallize the crude product from an appropriate solvent.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis

  • Reaction Setup: Combine the quinoline carboxylic acid ester (1.0 eq) with an excess of dilute aqueous acid (e.g., 6M H₂SO₄ or HCl).

  • Heating: Heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LCMS. Due to the reversible nature, the reaction may not go to completion.

  • Work-up: After cooling to room temperature, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification start Starting Ester in THF/Water base Add Aqueous NaOH or LiOH Solution start->base 1.0 - 3.0 eq react Stir at RT or Heat base->react monitor Monitor by TLC/LCMS react->monitor monitor->react Incomplete? complete Reaction Complete monitor->complete Complete remove_thf Remove THF (Rotovap) complete->remove_thf acidify Cool and Acidify (e.g., 1M HCl to pH 2-3) remove_thf->acidify precipitate Precipitate Forms acidify->precipitate filtrate Filter Solid Product precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry final Pure Carboxylic Acid dry->final

Caption: General experimental workflow for the saponification of a quinoline ester.

Troubleshooting start Low Reaction Yield? check_sol Is starting material fully dissolved? start->check_sol Yes check_time Has reaction time been optimized? check_sol->check_time Yes sol_no Action: Add co-solvent (e.g., THF, Dioxane) check_sol->sol_no No check_side Side products observed via TLC/LCMS? check_time->check_side Yes time_no Action: Increase time and/or temperature. Monitor progress. check_time->time_no No side_yes Identify side product. Consider transesterification or degradation. check_side->side_yes Yes end_ok Continue Optimization check_side->end_ok No sol_no->end_ok time_no->end_ok side_yes->end_ok

Caption: Troubleshooting decision tree for low yield in ester hydrolysis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-stage approach. The first stage is the synthesis of the quinoline core, specifically 2-methylquinoline-6-carboxylic acid. A subsequent stage then introduces the amino group at the 4-position. The Doebner-von Miller reaction is a suitable method for the initial quinoline ring formation.

Q2: Which starting materials are required for the Doebner-von Miller synthesis of the 2-methylquinoline-6-carboxylic acid intermediate?

For the Doebner-von Miller synthesis of 2-methylquinoline-6-carboxylic acid, the key starting materials are 4-aminobenzoic acid and an α,β-unsaturated carbonyl compound like crotonaldehyde. The reaction is typically catalyzed by a Brønsted or Lewis acid.[1][2][3]

Q3: How can the 4-amino group be introduced onto the 2-methylquinoline-6-carboxylic acid core?

There are two primary methods for introducing the amino group at the 4-position:

  • From a 4-hydroxy intermediate: If the quinoline synthesis yields 4-hydroxy-2-methylquinoline-6-carboxylic acid (e.g., via a Gould-Jacobs type reaction), this intermediate can be converted to the 4-amino derivative.[4][5] This often involves a two-step process of chlorination to the 4-chloro derivative followed by nucleophilic aromatic substitution with an amine source.

  • From a 4-chloro intermediate: Direct synthesis of 4-chloro-2-methylquinoline-6-carboxylic acid allows for subsequent amination. This can be achieved through nucleophilic aromatic substitution (SNAr) with ammonia or an ammonia equivalent.[6][7] Palladium-catalyzed methods like the Buchwald-Hartwig amination can also be employed for this transformation.[8][9]

Q4: Are there any known challenges with the stability of the carboxylic acid group during the synthesis?

Yes, under harsh acidic or basic conditions and high temperatures, decarboxylation of the quinoline-4-carboxylic acid can be a competing side reaction.[10] Careful control of the reaction conditions, particularly temperature and reaction time, is crucial to minimize this undesired outcome.

Troubleshooting Guides

Part 1: Synthesis of 2-Methylquinoline-6-carboxylic Acid via Doebner-von Miller Reaction

This section addresses common issues encountered during the formation of the quinoline ring system.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Quinoline Product Incomplete reaction.- Increase reaction temperature gradually.- Extend the reaction time.- Optimize the catalyst loading (e.g., HCl, ZnCl2).[1]
Polymerization of crotonaldehyde.- Add the crotonaldehyde solution dropwise to the heated reaction mixture to maintain a low concentration.[11]- Consider a two-phase system to sequester the aldehyde.[3]
Side reactions due to harsh acidic conditions.- Use a milder Lewis acid catalyst (e.g., tin tetrachloride, scandium(III) triflate).[2]- Titrate the acid catalyst to find the optimal concentration.
Formation of Tar-like Byproducts Vigorous, exothermic reaction.- Ensure efficient stirring and cooling during the initial stages of the reaction.- Add the acid catalyst slowly and in a controlled manner.
Decomposition of starting materials or product at high temperatures.- Optimize the reaction temperature; avoid excessive heating.[11]- Use a high-boiling inert solvent for better temperature control.
Difficulty in Product Isolation Product is complexed with the catalyst (e.g., ZnCl2).- After the reaction, basify the mixture with a suitable base (e.g., slaked lime, NaOH) to break the complex and precipitate the free quinoline.[1]
Product is soluble in the aqueous layer after workup.- Extract the aqueous layer with a suitable organic solvent like chloroform or ethyl acetate.[1]
Part 2: Introduction of the 4-Amino Group

This section focuses on the challenges of converting the quinoline intermediate to the final 4-amino product.

Scenario A: Conversion from 4-Hydroxy-2-methylquinoline-6-carboxylic acid

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of 4-Chloro Intermediate Incomplete chlorination.- Use a stronger chlorinating agent (e.g., POCl3 with PCl5).- Increase the reaction temperature and/or time.
Hydrolysis of the 4-chloro intermediate back to the 4-hydroxy compound.- Ensure strictly anhydrous reaction conditions.[12]
Low Yield of 4-Amino Product Incomplete amination of the 4-chloro intermediate.- Increase the concentration of the amine source.- Use a catalyst such as p-toluenesulfonic acid (TsOH) with microwave heating to accelerate the reaction.[6]- Consider a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) for higher efficiency.[8][13]
Side reactions with the carboxylic acid group.- Protect the carboxylic acid group as an ester before amination and deprotect it in the final step.

Scenario B: Direct Amination of a 4-Chloro Intermediate

Problem Potential Cause(s) Troubleshooting Suggestions
Low Reactivity of the 4-Chloroquinoline Insufficient activation of the chloro group.- The electron-withdrawing nature of the quinoline nitrogen generally activates the 4-position for SNAr.[7] However, if reactivity is low, consider more forcing conditions (higher temperature, longer reaction time).
Steric hindrance from the 2-methyl group.- While generally not a major issue for the 4-position, optimizing the solvent and temperature can help overcome minor steric effects.
Formation of Byproducts Reaction with the solvent (e.g., amide solvents).- Be aware that some amide solvents can act as aminating agents at high temperatures.[6]- Choose an inert solvent for the amination reaction.
Dimerization or polymerization.- Control the reaction temperature and concentration of reactants.
Use of Ammonia as Nucleophile is Difficult Gaseous nature and poor solubility of ammonia.- Use an ammonia equivalent such as formamide or a silylamide, which can generate ammonia in situ.[6][8]- Employ a sealed reaction vessel to maintain ammonia pressure.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-6-carboxylic acid (via Doebner-von Miller Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-aminobenzoic acid (1.0 eq) in a suitable acidic medium (e.g., 6 M hydrochloric acid).

  • Reactant Addition: Heat the mixture to reflux. Slowly add crotonaldehyde (1.2 eq), dissolved in an appropriate solvent like toluene, dropwise to the refluxing solution over 1-2 hours.[11]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of a base (e.g., sodium hydroxide) until the pH is basic.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis of this compound from 4-Chloro-2-methylquinoline-6-carboxylic acid
  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-chloro-2-methylquinoline-6-carboxylic acid (1.0 eq), a source of ammonia (e.g., a solution of ammonia in a suitable solvent or an ammonia equivalent), and a catalytic amount of p-toluenesulfonic acid (TsOH).[6]

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor to approximately 120°C for 1 hour.[6]

  • Work-up: After cooling, the reaction mixture can be diluted with water and the pH adjusted to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 4-Substituted-amino-2-methylquinolines

EntryAmineCatalystTemperature (°C)Time (h)Yield (%)Reference
1Various aminesTsOH120155-89[6]
2Amine/Amide-RefluxOvernight28-93[6]

Note: The yields reported are for the amination of 4-chloro-2-methylquinoline and related derivatives, and serve as a general guideline.

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Amination A 4-Aminobenzoic Acid + Crotonaldehyde B Doebner-von Miller Reaction A->B Acid Catalyst (e.g., HCl, ZnCl2) C 2-Methylquinoline-6-carboxylic Acid Intermediate B->C D Intermediate from Stage 1 E Chlorination (e.g., POCl3) D->E F 4-Chloro-2-methylquinoline- 6-carboxylic Acid E->F G Amination (e.g., NH3 source) F->G Catalyst (optional) (e.g., TsOH, Pd-catalyst) H 4-Amino-2-methylquinoline- 6-carboxylic Acid (Final Product) G->H G A Aniline Derivative (4-Aminobenzoic Acid) C Michael Addition A->C B α,β-Unsaturated Carbonyl (Crotonaldehyde) B->C D Intermediate Adduct C->D E Cyclization D->E F Dehydration E->F G Aromatization F->G H 2-Methylquinoline-6-carboxylic Acid G->H G cluster_0 Amination Method Start 4-Chloro-2-methylquinoline- 6-carboxylic Acid SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Ammonia source (e.g., NH3, Formamide) Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine source + Pd-catalyst Result 4-Amino-2-methylquinoline- 6-carboxylic Acid SNAr->Result Buchwald->Result

References

Technical Support Center: 4-Amino-2-methylquinoline-6-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-2-methylquinoline-6-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal, leading to co-precipitation of impurities.- Experiment with different solvent systems. Ethanol/water or methanol/water mixtures can be effective for compounds with both polar (carboxylic acid, amine) and non-polar (quinoline ring) functionalities.[1] - Try a multi-solvent recrystallization. Dissolve the compound in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until turbidity appears, then heat to redissolve and cool slowly.
The cooling process is too rapid, trapping impurities within the crystals.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Avoid agitating the solution during the initial phase of crystal growth.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute or its impurities.- Select a solvent with a lower boiling point. - Use a larger volume of solvent to ensure the compound remains dissolved at a lower temperature.
The presence of significant amounts of impurities can lower the melting point of the mixture.- Perform a preliminary purification step, such as a wash with a suitable solvent or a quick filtration through a silica plug, before recrystallization.
Poor Separation in Column Chromatography The compound is streaking on the silica gel column due to the basicity of the amino group and the acidity of the carboxylic acid group.- Add a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid group.[2][3] - Alternatively, for reverse-phase chromatography, adding a modifier like trifluoroacetic acid (TFA) can improve peak shape.[2][4]
The polarity of the eluent is not optimized for separating the target compound from impurities.- Systematically vary the eluent polarity. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective.[2]
Low Recovery from Column Chromatography The compound is irreversibly adsorbing to the stationary phase.- For silica gel chromatography, deactivating the silica with a small amount of a polar solvent like methanol before packing the column can help. - Consider using a different stationary phase, such as alumina or a C18-functionalized silica for reverse-phase chromatography.[4]
Presence of Starting Materials or Reaction Intermediates The synthesis reaction did not go to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup. - Optimize reaction conditions (e.g., temperature, reaction time, catalyst loading) to drive the reaction to completion.
Incomplete removal during workup.- Employ an acid-base extraction to separate the amphoteric product from non-polar starting materials or intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: Common impurities may arise from the starting materials or side reactions during synthesis, which is often a variation of the Doebner-von Miller reaction.[5][6][7] Potential impurities include:

  • Unreacted starting materials (e.g., the corresponding aminobenzoic acid).

  • Side-products from polymerization of α,β-unsaturated carbonyl compounds used in the synthesis.[6]

  • Isomeric quinoline derivatives formed due to different cyclization pathways.

  • Byproducts from the acid catalyst used in the reaction.[5]

Q2: What is a good starting point for developing a recrystallization protocol?

A2: Given the presence of both a carboxylic acid and an amino group, polar protic solvents are a good starting point. A trial-and-error approach with small amounts of the crude product is recommended. Good solvent systems to investigate include:

  • Ethanol

  • Methanol

  • Ethanol/Water mixtures

  • Methanol/Water mixtures

  • Acetic Acid/Water mixtures

Carboxylic acids, in general, show good solubility in alcohols and can often be precipitated by the addition of water.[1]

Q3: How can I effectively use column chromatography for a compound with both acidic and basic functional groups?

A3: The zwitterionic nature of your compound at certain pH values can make it challenging to purify by normal-phase (silica gel) chromatography. Here are two common approaches:

  • Normal-Phase Chromatography with Eluent Modifier: Add a small percentage of a volatile acid like acetic acid or formic acid (e.g., 0.5-2%) to your eluent system (e.g., DCM/Methanol). This will protonate the amino group and keep the carboxylic acid in its neutral form, reducing streaking and improving separation.[2][3]

  • Reverse-Phase Chromatography (RPC): This is often a better choice for polar and ionizable compounds. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, can provide excellent separation.[4][8]

Q4: What is the expected solubility of this compound?

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar eluent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., methanol) containing 0.5% acetic acid. A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following table presents hypothetical data to illustrate the effectiveness of different purification methods.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield
Recrystallization (Ethanol/Water)85%97%75%
Recrystallization (Methanol)85%95%80%
Flash Chromatography (Silica, DCM/MeOH + 0.5% AcOH)85%>99%60%
Reverse-Phase HPLC (C18, ACN/H₂O + 0.1% TFA)85%>99%50%

Visualizations

Purification_Workflow Crude Crude Product Analysis1 Purity Check (TLC/HPLC) Crude->Analysis1 Recrystallization Recrystallization Pure Pure Product (>98%) Recrystallization->Pure Column Column Chromatography Column->Pure Analysis2 Purity Check (HPLC/NMR) Pure->Analysis2 Analysis1->Recrystallization If purity < 95% Analysis1->Column If complex mixture

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Purity Acceptable? Start->CheckPurity LowPurity Low Purity CheckPurity->LowPurity No End Pure Product CheckPurity->End Yes RecrystallizationIssue Recrystallization Problem? LowPurity->RecrystallizationIssue ChromatographyIssue Chromatography Problem? LowPurity->ChromatographyIssue OptimizeRecrystallization Optimize Solvents / Cooling Rate RecrystallizationIssue->OptimizeRecrystallization Yes OptimizeChromatography Adjust Eluent / Stationary Phase ChromatographyIssue->OptimizeChromatography Yes OptimizeRecrystallization->Start OptimizeChromatography->Start

Caption: A logical troubleshooting guide for purification challenges.

References

Technical Support Center: Stability of 4-Amino-2-Methylquinoline Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-amino-2-methylquinoline derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-amino-2-methylquinoline derivatives in solution?

A1: The stability of 4-amino-2-methylquinoline derivatives in solution is primarily influenced by several factors:

  • pH: These compounds can be susceptible to hydrolysis under acidic or basic conditions. The 4-amino group's protonation state, which is pH-dependent, can significantly affect the molecule's electronic properties and stability.

  • Oxidation: The quinoline ring and the amino group can be prone to oxidation, which may be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to certain metal ions.[1]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can lead to the degradation of these compounds.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[1]

Q2: How should I store stock solutions of 4-amino-2-methylquinoline derivatives to ensure their stability?

A2: To maintain the integrity of your stock solutions, the following storage conditions are recommended:

  • Temperature: For long-term storage, keep solutions at -20°C or -80°C. For short-term use, refrigeration at 2-8°C is often sufficient. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[2]

  • Light Protection: Store solutions in amber vials or wrap the container in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For highly sensitive derivatives, purging the solution with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.[1]

  • Solvent Choice: Use high-purity, peroxide-free solvents.

Q3: What are the likely degradation products of 4-amino-2-methylquinoline derivatives?

A3: While specific degradation pathways are compound-dependent, common degradation products for 4-aminoquinolines under stress conditions include:

  • N-oxides: Oxidation of the quinoline ring nitrogen is a common degradation pathway.[1]

  • Hydroxylated derivatives: Oxidation can also lead to the formation of hydroxylated quinolines.[1]

  • Products of Hydrolysis: If the derivative contains hydrolyzable functional groups (e.g., esters, amides), these can be cleaved. For the core 4-amino-2-methylquinoline structure, hydrolysis of the amino group is less common but can occur under harsh acidic or basic conditions, potentially leading to the corresponding 4-hydroxyquinoline derivative.

  • Photodegradation Products: Photodegradation can result in complex mixtures of products, including hydroxylated species and potentially ring-opened products with prolonged exposure.[1] A study on bedaquiline, a diarylquinoline, showed that photolytic stress led to degradation products related to the side chains.[3]

Q4: How does the substitution on the quinoline ring affect the stability of 4-amino-2-methylquinoline derivatives?

A4: The nature and position of substituents on the quinoline ring can significantly impact stability. Electron-donating groups, such as the methyl group at the 2-position, can increase the electron density of the ring system, potentially making it more susceptible to oxidation.[1] Conversely, electron-withdrawing groups might decrease susceptibility to oxidation but could increase the likelihood of nucleophilic attack.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.

Possible Cause Troubleshooting Steps
Degradation of stock solution Prepare fresh stock solutions before each experiment. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2]
Instability in assay medium Perform a time-course experiment to assess the stability of the compound in your specific assay buffer or cell culture medium at the working concentration and temperature. Analyze samples at different time points by HPLC to quantify the remaining parent compound.
Precipitation in aqueous buffer Visually inspect for precipitation after diluting the DMSO stock solution. If precipitation occurs, try lowering the stock concentration, performing serial dilutions, or using a co-solvent if compatible with the assay.[2]
Interaction with assay components Investigate potential interactions with components in your assay medium, such as proteins or reducing agents, which might affect the compound's stability.

Issue 2: Appearance of unknown peaks in HPLC chromatograms of stability samples.

Possible Cause Troubleshooting Steps
Compound degradation This is the most likely cause. The new peaks represent degradation products. Proceed with forced degradation studies to systematically identify the degradation pathways.
Contamination Ensure all solvents, reagents, and vials are clean and of high purity. Inject a blank (solvent) to rule out system contamination.
Interaction with excipients (for formulated products) If working with a formulation, perform compatibility studies with individual excipients to identify any interactions leading to degradation.

Issue 3: Change in color or physical appearance of the solution.

Possible Cause Troubleshooting Steps
Oxidation The formation of colored byproducts is often indicative of oxidation.[4] Store the solution under an inert atmosphere and protect it from air.[1]
Photodegradation If the solution has been exposed to light, the color change may be due to photodegradation. Ensure solutions are always protected from light.[1]

Quantitative Data on Stability

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, Room temperature to 80°C[5]Hydrolysis of susceptible groups, potential demethylation.[3]
Base Hydrolysis 0.1 M - 1 M NaOH, Room temperature to 80°C[5]Hydrolysis of susceptible groups.
Oxidation 3-30% H₂O₂, Room temperature[6]N-oxides, hydroxylated derivatives.[1][7]
Thermal Degradation 60-80°C (in solution or solid state)[6]Various thermal decomposition products.
Photodegradation Exposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy[8][9]Photolytic products, often hydroxylated or ring-cleaved compounds.[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development for a 4-Amino-2-Methylquinoline Derivative

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific derivatives.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • High-purity water (e.g., Milli-Q).

  • Buffers (e.g., phosphate or formate buffers).

  • Acids (e.g., formic acid, HCl) and bases (e.g., NaOH).

  • Hydrogen peroxide (30%).

  • Photostability chamber.

  • Temperature-controlled oven.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Prepare a 1 mg/mL stock solution of the 4-amino-2-methylquinoline derivative in a suitable solvent (e.g., DMSO or diluent). Further dilute to a working concentration of approximately 0.1 mg/mL with the diluent.

3. Forced Degradation (Stress Testing):

  • Prepare separate solutions of the derivative (e.g., 0.1 mg/mL) for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours.

  • Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.[8][9]

  • For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize if necessary, and dilute to the working concentration with the diluent before HPLC analysis.

4. Chromatographic Conditions (Starting Point):

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution of Mobile Phase A and B.

    • Example Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., determined from the UV spectrum of the parent compound) and use PDA to detect all degradation products.

  • Injection Volume: 10 µL.

5. Method Development and Validation:

  • Analyze the stressed samples. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters as needed to improve resolution.

  • Use the PDA detector to assess peak purity of the parent compound in the stressed samples.

  • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways for 4-Amino-2-Methylquinoline Derivatives cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation Parent 4-Amino-2-methylquinoline Derivative Hydrolysis_Product Hydrolyzed Product (e.g., 4-Hydroxy derivative) Parent->Hydrolysis_Product Acid/Base N_Oxide N-Oxide Parent->N_Oxide H₂O₂/Air Hydroxylated Hydroxylated Derivative Parent->Hydroxylated H₂O₂/Air Photoproducts Various Photoproducts Parent->Photoproducts UV/Vis Light Troubleshooting Workflow for Stability Issues Start Inconsistent Results or Unexpected Peaks Check_Storage Review Storage Conditions (Temp, Light, Air) Start->Check_Storage Improper_Storage Correct Storage & Use Fresh Aliquot Check_Storage->Improper_Storage No Proper_Storage Storage Conditions OK Check_Storage->Proper_Storage Yes Check_Precipitation Precipitation in Assay? Proper_Storage->Check_Precipitation Precipitation_Yes Optimize Dilution Protocol (e.g., lower stock conc.) Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Precipitation Check_Precipitation->Precipitation_No No Run_Forced_Degradation Perform Forced Degradation Study (pH, H₂O₂, light, heat) Precipitation_No->Run_Forced_Degradation Analyze_Degradants Analyze Degradants by Stability-Indicating HPLC Run_Forced_Degradation->Analyze_Degradants Identify_Pathway Identify Degradation Pathway & Avoid Unstable Conditions Analyze_Degradants->Identify_Pathway Experimental Workflow for Forced Degradation Studies Start Prepare Stock Solution of 4-Amino-2-Methylquinoline Derivative Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 1M NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 80°C) Stress_Conditions->Thermal Photo Photostability (ICH Q1B) Stress_Conditions->Photo Sampling Sample at Time Intervals, Neutralize & Dilute Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC-PDA Method Sampling->HPLC_Analysis Data_Analysis Assess Peak Purity & Quantify Degradation HPLC_Analysis->Data_Analysis End Identify Degradants & Establish Degradation Profile Data_Analysis->End

References

Technical Support Center: Troubleshooting DHODH Inhibition Assays with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with Dihydroorotate Dehydrogenase (DHODH) inhibition assays, particularly when working with quinoline-based compounds. Quinolines are a prevalent scaffold in drug discovery but can present unique experimental challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is DHODH and why is it a therapeutic target?

A1: Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[4][5] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines, making them particularly sensitive to DHODH inhibition.[3][6] Therefore, DHODH is a validated therapeutic target for cancer, autoimmune diseases, and viral infections.[4][7]

Q2: How do DHODH inhibitors function?

A2: DHODH inhibitors block the enzyme's activity, typically by binding to its active site or the ubiquinone-binding site.[6] This blockage prevents the synthesis of orotate, leading to the depletion of the pyrimidine nucleotide pool.[5][6] The resulting shortage of essential building blocks for DNA and RNA synthesis suppresses cell proliferation and can induce cell cycle arrest or apoptosis.[3][6]

Q3: Why can quinoline compounds be problematic in biological assays?

A3: Quinoline-based compounds can be challenging in biological assays for several reasons:

  • Solubility Issues: Quinolines are often hydrophobic and can have low solubility in aqueous assay buffers, leading to precipitation.[8][9] This reduces the effective concentration of the compound and can lead to inaccurate results.[10]

  • Autofluorescence: The aromatic ring system of quinoline can absorb and emit light, causing autofluorescence.[11][12] This intrinsic fluorescence can interfere with fluorescence-based assays, leading to high background signals and false-positive results.[11]

  • Pan-Assay Interference Compounds (PAINS): Some quinoline derivatives have been identified as PAINS, which are compounds that appear as hits in multiple, unrelated high-throughput screens.[13] This promiscuous activity is often due to non-specific mechanisms like chemical reactivity or aggregation, rather than specific binding to the target protein.[13]

  • DNA Intercalation: Certain quinoline-based compounds have been shown to intercalate into DNA, which can inhibit a wide range of enzymes that interact with nucleic acids, leading to off-target effects.[14][15][16]

Q4: How can I determine if my quinoline compound is causing assay interference?

A4: To check for interference, run control experiments. To assess autofluorescence, measure the fluorescence of your compound in the assay buffer without any other assay components (like the enzyme or fluorescent probe).[11] To check for other non-specific interference, you can perform a counterscreen using an unrelated assay. The appearance of activity in multiple, unrelated assays is a red flag for PAINS.[11]

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Buffer

Q: My quinoline compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

A: This is a common problem for hydrophobic compounds. Here are several strategies to address it:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells, typically kept below 0.5% to avoid affecting enzyme activity.[17] However, for some compounds, a slightly higher DMSO concentration may be necessary to maintain solubility.

  • Use Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of aqueous buffer. Instead, perform serial dilutions in the assay buffer to gradually lower the compound and DMSO concentration.[9]

  • Check Compound Stability and Storage: Ensure your compound stock is stored correctly (typically at -20°C or -80°C) and has not degraded.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9][17]

  • Visually Inspect for Precipitation: Always visually inspect your assay plates for any signs of compound precipitation after addition.

Issue 2: High Background in Fluorescence-Based Assays

Q: I am observing a high background signal or my results are not reproducible in my fluorescence-based DHODH assay. Could my quinoline compound be autofluorescent?

A: Yes, the intrinsic fluorescence of quinoline compounds is a likely cause.[11]

  • Run a Compound-Only Control: Prepare wells containing only the assay buffer and your quinoline compound at various concentrations (without the enzyme or detection reagents). Measure the fluorescence at the same excitation/emission wavelengths used in your assay. This will quantify the compound's autofluorescence.[11]

  • Subtract Background Fluorescence: For each experimental well, subtract the corresponding fluorescence value from the compound-only control well.[11]

  • Switch to a Red-Shifted Fluorophore: Quinoline autofluorescence is often strongest in the blue-green spectral region. If possible, switch to an assay using a fluorophore that excites and emits at longer wavelengths (e.g., red or far-red, >600 nm) to minimize spectral overlap.[11]

  • Consider an Alternative Assay Format: If autofluorescence is insurmountable, switch to a different detection method, such as a colorimetric assay that monitors the reduction of 2,6-dichloroindophenol (DCIP) or a luminescence-based assay.[18]

Issue 3: Inconsistent IC50 Values Between Experiments

Q: The IC50 values for my quinoline inhibitor are highly variable. What are the potential causes?

A: High variability can stem from several factors related to the compound, reagents, or protocol.

  • Compound Instability: As mentioned, quinoline compounds can degrade if not stored properly. Aliquot your DMSO stock to avoid multiple freeze-thaw cycles.[9][17]

  • Reagent Variability: Ensure the quality and consistency of your reagents. Use the same batch of recombinant DHODH enzyme for a set of experiments, as activity can vary between lots. Prepare fresh substrate and cofactor solutions before each experiment.[17]

  • Inconsistent Incubation Times: Adhere strictly to the incubation times specified in your protocol.[19] Pre-incubating the enzyme with the inhibitor before adding the substrate is often necessary to allow for binding.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and prepare a master mix for the reaction components whenever possible.[19]

Issue 4: Confirming On-Target DHODH Inhibition in Cells

Q: How can I confirm that the anti-proliferative effects I see in my cell-based assay are specifically due to DHODH inhibition and not an off-target effect of my quinoline compound?

A: A uridine rescue experiment is the gold-standard method to confirm on-target DHODH inhibition.[17]

  • Principle: DHODH inhibition depletes the intracellular pool of pyrimidines. Cells can bypass this blockage by utilizing an alternative "salvage pathway" if an external source of pyrimidines, like uridine, is provided.[17][20]

  • Procedure: Treat your cells with your quinoline inhibitor in the presence and absence of supplemental uridine (e.g., 100 µM).

  • Interpretation: If the cytotoxic or anti-proliferative effects of your compound are reversed or "rescued" by the addition of uridine, it strongly indicates that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway, likely via DHODH.[20] If there is no rescue, the observed effects are likely due to an off-target mechanism.[17]

Data Presentation

Table 1: IC50 Values of Known DHODH Inhibitors for Reference

CompoundIC50 (nM) against human DHODHReference(s)
BAY-24022340.42[21]
Brequinar2.1 - 5.2[21][22]
Teriflunomide24.5[21][22]
Leflunomide>10,000 (Prodrug)[21][22]
Compound 41 (Quinoline-based)9.71[23]
H-0063.8[24]

Experimental Protocols

Protocol: Colorimetric DHODH Enzyme Inhibition Assay (DCIP-based)

This assay measures DHODH activity by monitoring the inhibitor's effect on the rate of reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.[24][25]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[24][25] Warm to room temperature before use.[19]

  • Recombinant Human DHODH: Dilute to a working concentration (e.g., 5-10 nM) in Assay Buffer. Keep on ice.

  • L-Dihydroorotic acid (DHO) Stock: Prepare a 10-50 mM stock solution in DMSO.

  • Coenzyme Q10 (CoQ10) Stock: Prepare a 10 mM stock solution in DMSO.

  • DCIP Stock: Prepare a 2.5 mM stock solution in Assay Buffer.

  • Test Compound: Prepare serial dilutions of your quinoline compound in 100% DMSO. Include a known inhibitor (e.g., Brequinar) as a positive control.

2. Assay Procedure (96-well plate format):

  • Add 2 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 96-well plate.[22]

  • Prepare an enzyme mix containing recombinant DHODH, CoQ10 (final concentration e.g., 100 µM), and DCIP (final concentration e.g., 100-200 µM) in Assay Buffer.

  • Add 178 µL of the enzyme mix to each well.

  • Pre-incubate the plate at 25°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[22][24][25]

  • Initiate the reaction by adding 20 µL of DHO (final concentration e.g., 500 µM) to each well.[22][24]

  • Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader in kinetic mode.[22][24][25]

3. Data Analysis:

  • Calculate the initial reaction rate (velocity, Vmax) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.[22]

  • Normalize the rates to the vehicle control (DMSO, representing 0% inhibition) and a no-enzyme or fully inhibited control (representing 100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic model).[25]

Mandatory Visualizations

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD DHODH DHODH Orotate Orotate Dihydroorotate->Orotate DHODH CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 e- UMP UMP Orotate->UMP UMPS UTP_CTP UTP_CTP UMP->UTP_CTP UTP, CTP CoQ Ubiquinone (CoQ) CoQ->DHODH ETC ETC CoQH2->ETC To Electron Transport Chain DNA_RNA DNA_RNA UTP_CTP->DNA_RNA DNA & RNA Synthesis Inhibitors Quinolines & Other DHODH Inhibitors Inhibitors->DHODH

Caption: The de novo pyrimidine synthesis pathway highlighting the central role of DHODH.

DHODH_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Reagents: - Assay Buffer - DHODH Enzyme - DHO (Substrate) - DCIP (Reporter) C Add Compound and Enzyme Mix to Plate A->C B Prepare Serial Dilutions of Quinoline Compound B->C D Pre-incubate to Allow Binding C->D E Initiate Reaction with Substrate (DHO) D->E F Measure Absorbance Decrease (Kinetic Read) E->F G Calculate Initial Reaction Rates (Velocity) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Fit Dose-Response Curve & Determine IC50 H->I

References

Managing poor solubility of 4-Amino-2-methylquinoline-6-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the poor aqueous solubility of 4-Amino-2-methylquinoline-6-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating when I dilute my DMSO stock into aqueous assay buffer?

A1: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds and can be attributed to several factors:

  • Solvent Shock: This is the most frequent cause. The compound is highly soluble in a concentrated organic solvent stock (like 100% DMSO) but crashes out when rapidly transferred to a predominantly aqueous environment where its solubility is much lower.[1][2]

  • Exceeding Maximum Solubility: The final concentration of your compound in the assay buffer may be higher than its maximum thermodynamic or kinetic solubility in that specific medium.

  • pH of the Medium: this compound is an amphoteric molecule, meaning it has both an acidic group (carboxylic acid) and a basic group (amino). Its solubility is highly dependent on pH.[3][4][5] In buffers near its isoelectric point (the pH at which the net charge is zero), solubility will be at its minimum.

  • Buffer Composition: Components of your assay buffer, such as salts or proteins (like FBS in cell culture media), can interact with the compound and reduce its solubility.[2][6]

Q2: What is the best way to prepare a high-concentration stock solution?

A2: The recommended solvent for preparing a stock solution is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[2] Due to the compound's amphoteric nature, you can also prepare stocks in 0.1 M NaOH or 0.1 M HCl, which will form the more soluble sodium salt or hydrochloride salt, respectively. However, be mindful that this will alter the pH upon addition to your final assay buffer. See Protocol 1 for a detailed methodology.

Q3: How can I increase the solubility of the compound in my final aqueous assay medium?

A3: Several strategies can be employed to enhance aqueous solubility:[7][8]

  • pH Adjustment: The most effective method for this compound is likely pH modification. Increasing the pH (e.g., to >8) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Decreasing the pH (e.g., to <4) will protonate the amino group, forming a more soluble ammonium salt.[3][9] You must ensure the final pH is compatible with your assay system.

  • Use of Co-solvents: While the initial stock is in DMSO, maintaining a small percentage of a water-miscible organic solvent (a co-solvent) in the final assay medium can help.[8] Keep the final DMSO concentration as low as possible, typically below 0.5%, to avoid artifacts and cytotoxicity in cell-based assays.[1]

  • Inclusion Complexes: Using cyclodextrins can encapsulate the hydrophobic quinoline core, forming an inclusion complex that has greatly improved aqueous solubility.[7][10]

  • Surfactants: For non-cellular assays, a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) can help maintain solubility by forming micelles.[4][11]

Q4: My experimental results are inconsistent. Could this be related to solubility?

A4: Absolutely. Undetected micro-precipitation can lead to significant variability in results. If the compound is not fully dissolved, the actual concentration in solution (the effective concentration) will be lower and more variable than the nominal concentration you calculated.[1] It is crucial to visually inspect your solutions for any signs of precipitation (cloudiness, particulates) before and during the experiment.

Data Presentation

Illustrative Solubility Profile
Solvent/Buffer SystempHTemperature (°C)Expected SolubilityNotes
Deionized Water~7.025Very Low (<0.1 mg/mL)Close to the isoelectric point, minimal solubility.
100% DMSON/A25High (>50 mg/mL)Suitable for high-concentration stock solutions.
100% EthanolN/A25ModerateCan be used as a co-solvent.
0.1 M HCl1.025HighForms the soluble hydrochloride salt.
0.1 M NaOH13.025HighForms the soluble sodium carboxylate salt.
PBS (Phosphate Buffered Saline)7.425Very LowProne to precipitation, especially at high concentrations.
Cell Culture Medium + 10% FBS7.2 - 7.437LowProtein binding may slightly improve solubility over PBS, but precipitation is still a high risk.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Preparation: Use an anhydrous, cell-culture grade DMSO to avoid introducing moisture, which can reduce the solubility of hydrophobic compounds.[2]

  • Calculation: To prepare 1 mL of a 10 mM stock solution of this compound (MW: 202.21 g/mol ), weigh out 2.02 mg of the compound powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or warm the solution gently to 37°C.

  • Filtration: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][6] Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the practical concentration limit before precipitation occurs in your specific buffer.

  • Prepare Compound Plate: In a 96-well plate, prepare a 2-fold serial dilution of your high-concentration DMSO stock solution (e.g., from 10 mM).

  • Prepare Assay Buffer: Pre-warm your target aqueous assay buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).[1]

  • Dilution Step: Add a large volume of the pre-warmed buffer (e.g., 198 µL) to the wells of a new clear, flat-bottom 96-well plate.

  • Initiate Test: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from your compound dilution plate into the buffer plate. This creates a 1:100 dilution, minimizing solvent shock. Mix immediately.

  • Incubation & Measurement: Immediately place the plate into a plate reader capable of measuring turbidity (nephelometry) or light scattering at a wavelength like 620 nm. Take readings every 5 minutes for 1-2 hours.

  • Analysis: The concentration at which you observe a significant increase in turbidity over the buffer-only control is your kinetic solubility limit under those conditions.

Visualizations

Logical & Experimental Workflows

G cluster_legend Legend cluster_workflow Troubleshooting Compound Precipitation Problem Problem Decision Decision Action Action Outcome Outcome start Precipitation Observed in Aqueous Assay Buffer check_conc Is final conc. > 10 µM? start->check_conc lower_conc Lower Final Concentration (Perform Dose-Response) check_conc->lower_conc Yes check_ph Is pH adjustment compatible with assay? check_conc->check_ph No success Compound Soluble lower_conc->success adjust_ph Adjust Buffer pH (Acidic: <4 or Basic: >8) check_ph->adjust_ph Yes check_cosolvent Can assay tolerate additives? check_ph->check_cosolvent No adjust_ph->success add_cyclodextrin Add Solubilizer (e.g., Cyclodextrin) check_cosolvent->add_cyclodextrin Yes failure Re-evaluate Compound (Consider Salt Form) check_cosolvent->failure No add_cyclodextrin->success G cluster_low_ph Low pH (e.g., pH 2) cluster_iso Isoelectric Point (e.g., pH 5-6) cluster_high_ph High pH (e.g., pH 9) low_ph_label Cationic Form (High Solubility) low_ph_struct Quinoline-NH3+ | COOH iso_struct Quinoline-NH3+ | COO- Quinoline-NH2 | COOH low_ph_struct->iso_struct  Increase pH iso_label Zwitterionic/Neutral Form (LOWEST Solubility) high_ph_struct Quinoline-NH2 | COO- iso_struct->high_ph_struct  Increase pH high_ph_label Anionic Form (High Solubility) G cluster_pathway Example Kinase Signaling Pathway (e.g., MAPK/ERK) RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2/SOS RTK->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 4-Amino-2-methylquinoline- 6-carboxylic acid (Hypothetical Kinase Inhibitor) Inhibitor->RAF

References

Validation & Comparative

Comparative Guide to the Structural Confirmation of 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required to confirm the chemical structure of 4-Amino-2-methylquinoline-6-carboxylic acid. It includes a comparison with a structurally related alternative, detailed experimental protocols, and a logical workflow for structural elucidation.

Structural Confirmation and Comparison

The definitive structure of this compound is characterized by a quinoline core substituted with a methyl group at position 2, an amino group at position 4, and a carboxylic acid group at position 6. The molecular formula is C11H10N2O2, and its CAS number is 99984-73-3.[1][2]

For comparative purposes, we will use 2-Methylquinoline-6-carboxylic acid as an alternative compound. This molecule shares the same core structure and two of the substituents, differing only by the absence of the amino group at the 4-position. This comparison allows for a clear illustration of the influence of the amino group on the spectroscopic data.

Data Presentation: Spectroscopic Analysis

The following table summarizes the expected and experimentally observed spectroscopic data for this compound and 2-Methylquinoline-6-carboxylic acid.

Spectroscopic Data This compound (Expected) 2-Methylquinoline-6-carboxylic acid (Observed)
¹H NMR Proton (Position): - CH₃ (2): ~2.5 ppm (s)- H (3): ~6.5 ppm (s)- H (5): ~8.5 ppm (d)- H (7): ~8.0 ppm (dd)- H (8): ~7.8 ppm (d)- NH₂ (4): ~5.5 ppm (br s)- COOH (6): ~13.0 ppm (br s)Proton (Position): - CH₃ (2): ~2.7 ppm (s)- H (3): ~7.4 ppm (d)- H (4): ~8.1 ppm (d)- H (5): ~8.8 ppm (d)- H (7): ~8.3 ppm (dd)- H (8): ~8.1 ppm (d)- COOH (6): ~13.5 ppm (br s)
¹³C NMR Carbon (Position): - CH₃ (2): ~24 ppm- C2: ~158 ppm- C3: ~98 ppm- C4: ~150 ppm- C4a: ~149 ppm- C5: ~122 ppm- C6: ~130 ppm- C7: ~135 ppm- C8: ~120 ppm- C8a: ~128 ppm- COOH: ~168 ppmCarbon (Position): - CH₃ (2): ~25 ppm- C2: ~158 ppm- C3: ~122 ppm- C4: ~137 ppm- C4a: ~148 ppm- C5: ~130 ppm- C6: ~129 ppm- C7: ~132 ppm- C8: ~128 ppm- C8a: ~129 ppm- COOH: ~167 ppm
IR (cm⁻¹) - N-H stretch (amino): ~3400-3300- O-H stretch (carboxylic acid): ~3300-2500 (broad)- C=O stretch (carboxylic acid): ~1700- C=N and C=C stretch (aromatic): ~1620-1450- N-H bend (amino): ~1600- O-H stretch (carboxylic acid): ~3300-2500 (broad)- C=O stretch (carboxylic acid): ~1690- C=N and C=C stretch (aromatic): ~1600-1450
Mass Spec. (m/z) - Molecular Ion [M]⁺: 202.07- [M-COOH]⁺: 157.07- Molecular Ion [M]⁺: 187.06- [M-COOH]⁺: 142.06

Note: Expected values for this compound are predicted based on established spectroscopic principles and data from structurally similar compounds. Observed data for 2-Methylquinoline-6-carboxylic acid is sourced from public databases.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters: Acquire spectra with a spectral width of 0-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Parameters: Acquire spectra with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence.

    • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

    • EI-MS: Introduce the sample into the ion source. The resulting mass spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.[4]

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural confirmation of a novel chemical compound.

G Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Data Interpretation & Confirmation cluster_optional Optional Advanced Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, Fragmentation) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography Purification->Xray Interpretation Data Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Structure Structure Confirmation Interpretation->Structure Xray->Structure

Caption: Workflow for the structural elucidation of a chemical compound.

References

A Comparative Purity Assessment of Synthesized 4-Amino-2-methylquinoline-6-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of purity assessment methods for the synthesized compound 4-Amino-2-methylquinoline-6-carboxylic acid, a potentially bioactive quinoline derivative. We will explore its purity profile in comparison to structurally related alternatives, offering insights into the common impurities and the analytical techniques best suited for their detection and quantification. This document is intended to be a valuable resource for researchers working on the synthesis, purification, and analysis of quinoline-based compounds.

Introduction to this compound and its Alternatives

Quinoline carboxylic acids are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitutions on the quinoline ring system significantly influence their pharmacological profiles. This compound is a promising scaffold for drug discovery, and its purity is a critical determinant of its biological efficacy and safety.

For the purpose of this guide, we will compare the purity assessment of this compound with two relevant alternatives:

  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid: A closely related analog where the amino group at the 4-position is replaced by a hydroxyl group. This substitution can alter the compound's physicochemical properties and potential impurity profile.

  • 2,4-Diaminoquinoline-6-carboxylic acid: An analog with an additional amino group at the 2-position, which may introduce different synthetic challenges and potential by-products.

Synthesis and Potential Impurities

The purity of a synthesized compound is intrinsically linked to its synthetic route. The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[1][2][3][4][5] A plausible synthetic pathway for this compound could involve the reaction of an appropriate isatin derivative with a compound containing an active methylene group, followed by amination. A likely precursor, ethyl 4-amino-2-methylquinoline-6-carboxylate, can be synthesized from ethyl 4-chloro-2-methylquinoline-6-carboxylate and sodium azide.[6]

Potential Impurities Arising from Synthesis:

  • Starting Materials: Unreacted starting materials are a common source of impurity.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.

  • By-products: Side reactions can generate structurally related by-products, such as positional isomers or over-alkylated/aminated products.

  • Reagents and Solvents: Residual reagents and solvents used during the synthesis and purification process can also contaminate the final compound.

Purity Assessment Methodologies

A multi-technique approach is essential for a comprehensive purity assessment. The following analytical methods are commonly employed for the characterization and purity determination of quinoline carboxylic acid derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. A typical HPLC analysis for quinoline derivatives would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

Table 1: Comparison of Expected HPLC Purity Data

CompoundExpected Purity (by HPLC area %)Potential Impurities Detectable by HPLC
This compound > 98%Starting materials, synthetic intermediates, positional isomers, degradation products.
4-Hydroxy-2-methylquinoline-6-carboxylic acid > 98%Starting materials, by-products from incomplete hydroxylation, positional isomers.
2,4-Diaminoquinoline-6-carboxylic acid > 97%Starting materials, mono-aminated intermediates, over-aminated by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can also be used for purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

Table 2: Key Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound Aromatic protons (7.0-8.5), Methyl protons (~2.5), Amino protons (broad singlet), Carboxylic acid proton (>12)Aromatic carbons (110-150), Methyl carbon (~20), Carbonyl carbon (>165)
4-Hydroxy-2-methylquinoline-6-carboxylic acid Aromatic protons (7.0-8.5), Methyl protons (~2.5), Hydroxyl proton (broad singlet), Carboxylic acid proton (>12)Aromatic carbons (110-160), Methyl carbon (~20), Carbonyl carbon (>165)
2,4-Diaminoquinoline-6-carboxylic acid Aromatic protons (6.5-8.0), Amino protons (multiple broad singlets), Carboxylic acid proton (>12)Aromatic carbons (100-155), Carbonyl carbon (>165)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming the identity of the target compound and identifying impurities. The fragmentation pattern can offer clues about the structure of any detected impurities.

Table 3: Expected Mass Spectrometry Data

CompoundIonization ModeExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound ESI+203.07Loss of H₂O, loss of CO, loss of COOH
4-Hydroxy-2-methylquinoline-6-carboxylic acid ESI+204.06Loss of H₂O, loss of CO, loss of COOH
2,4-Diaminoquinoline-6-carboxylic acid ESI+218.08Loss of NH₃, loss of CO, loss of COOH

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound. Specific details may need to be optimized based on the specific reaction and available instrumentation.

Synthesis of this compound (Hypothetical Route)

A potential synthetic route involves the hydrolysis of ethyl 4-amino-2-methylquinoline-6-carboxylate.

  • Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate: A mixture of ethyl 4-chloro-2-methylquinoline-6-carboxylate and sodium azide in DMF is stirred under a nitrogen atmosphere at 120°C for several hours.[6] After cooling, the product is extracted and purified by column chromatography.[6]

  • Hydrolysis to the Carboxylic Acid: The purified ethyl ester is then hydrolyzed using a base (e.g., NaOH or KOH) in a suitable solvent mixture (e.g., ethanol/water). The reaction mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solution is acidified to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesized_Product Crude Synthesized Product Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesized_Product->Purification HPLC HPLC Analysis (Purity %, Impurity Profile) Purification->HPLC Sample for Analysis NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation, Impurity Identification) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation, Impurity Identification) Purification->MS Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Pass Product Meets Specification Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification Re-purify

Caption: Workflow for the purity assessment of synthesized quinoline carboxylic acids.

Signaling Pathway Context

Quinoline derivatives are known to interact with various biological targets. For instance, some quinoline-4-carboxylic acids are inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[7] Inhibition of this pathway can lead to a reduction in the proliferation of rapidly dividing cells, making it a target for cancer therapy.

Signaling_Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Quinoline_Derivative 4-Amino-2-methylquinoline- 6-carboxylic acid (Potential Inhibitor) Quinoline_Derivative->DHODH Inhibition

Caption: Potential inhibition of the DHODH pathway by quinoline derivatives.

Conclusion

The purity assessment of synthesized this compound and its analogs requires a combination of robust synthetic control and rigorous analytical characterization. By employing orthogonal analytical techniques such as HPLC, NMR, and MS, researchers can confidently determine the purity of their compounds and identify potential impurities. This comprehensive approach is essential for ensuring the quality and reliability of data in drug discovery and development programs. The information and protocols provided in this guide serve as a valuable starting point for scientists working with this important class of molecules.

References

A Comparative Analysis of Brequinar and a Representative Quinoline-Based DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these compounds based on available experimental data.

Introduction to DHODH Inhibition

The de novo synthesis of pyrimidines is a crucial metabolic pathway for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. A key regulatory enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth step in pyrimidine biosynthesis.[1] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, making it an attractive therapeutic target for cancer and autoimmune diseases.[1]

Brequinar is a potent and selective inhibitor of DHODH that has been investigated as an anticancer and immunosuppressive agent.[1][2] The 4-quinoline carboxylic acid scaffold is also a well-established pharmacophore for potent DHODH inhibition.[3]

Mechanism of Action

Both brequinar and the representative "Quinolined-Analog" share a common mechanism of action by inhibiting the enzymatic activity of DHODH.[1][3][4] This enzyme is located in the inner mitochondrial membrane and is responsible for the oxidation of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway.[1][5] By inhibiting DHODH, these compounds effectively halt the production of essential pyrimidine nucleotides required for DNA and RNA synthesis, thereby suppressing cell proliferation.[2][6]

Signaling Pathway

The diagram below illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by DHODH inhibitors like brequinar and quinoline-based analogs.

Pyrimidine_Biosynthesis cluster_0 Mitochondrion Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate OMP OMP Orotate->OMP UTP & CTP DHODH->Orotate Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Carbamoyl Aspartate->Dihydroorotate UMP UMP OMP->UMP UTP & CTP UTP_CTP UTP_CTP UMP->UTP_CTP UTP & CTP DNA_RNA DNA_RNA UTP_CTP->DNA_RNA DNA & RNA Synthesis Brequinar_Analog Brequinar / Quinolined-Analog Brequinar_Analog->DHODH

Inhibition of the De Novo Pyrimidine Synthesis Pathway.

Quantitative Efficacy Data

The following table summarizes the in vitro inhibitory activity of brequinar and a potent representative quinoline-based analog against human DHODH.

CompoundTargetIC50 (nM)Reference
BrequinarHuman DHODH~20[7]
Quinolined-Analog (Compound 41)Human DHODH9.71 ± 1.4[3]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for DHODH inhibitors typically involves an in vitro enzyme inhibition assay.

DHODH Enzyme Inhibition Assay

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of DHODH by 50%.

Materials:

  • Recombinant human DHODH enzyme

  • Substrate: Dihydroorotate (DHO)

  • Electron acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q

  • Assay buffer (e.g., Tris-HCl with detergent)

  • Test compounds (Brequinar, Quinolined-Analog) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare working solutions of the enzyme, DHO, and DCIP in the assay buffer.

  • Assay Reaction:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add the test compound dilutions to the respective wells.

    • Add the DHODH enzyme to all wells and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (DHO) and the electron acceptor (DCIP).

  • Data Acquisition: Measure the rate of reduction of DCIP by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of DHODH inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of DHODH inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis / Acquisition Enzyme_Assay DHODH Enzyme Inhibition Assay (IC50) Compound_Synthesis->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assays (e.g., MTT) Enzyme_Assay->Cell_Assay In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Preclinical Evaluation Workflow for DHODH Inhibitors.

Conclusion

Both brequinar and the class of 4-quinoline carboxylic acids are highly potent inhibitors of human DHODH. The representative "Quinolined-Analog" demonstrates comparable, and in some cases, slightly improved in vitro potency against the DHODH enzyme when compared to brequinar. The selection of a particular inhibitor for further development would depend on a variety of factors including selectivity, pharmacokinetic properties, and in vivo efficacy and toxicity profiles. The experimental protocols and workflows described provide a framework for the continued investigation and comparison of novel DHODH inhibitors.

References

Cytotoxicity evaluation of 4-Amino-2-methylquinoline-6-carboxylic acid on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In oncology, quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth.[2][3] These mechanisms include inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and modulating key signaling pathways.[1][3] While extensive research is available on the quinoline family, data on the specific compound 4-Amino-2-methylquinoline-6-carboxylic acid is not readily found in the public domain. This guide, therefore, provides a comparative overview of the cytotoxic potential of structurally related 4-aminoquinoline and 2-methylquinoline derivatives against various cancer cell lines, offering valuable insights for researchers in the field.

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of novel compounds is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the growth inhibition 50 (GI₅₀), which represents the concentration of a compound required to inhibit cell proliferation by 50%. The following tables summarize the cytotoxic effects of various 4-aminoquinoline and 2-methylquinoline derivatives against a panel of human cancer cell lines, with doxorubicin and chloroquine included as reference compounds.

Table 1: Cytotoxicity (GI₅₀, µM) of Selected 4-Aminoquinoline Derivatives on Breast Cancer Cell Lines

CompoundMDA-MB-468 (Breast)MCF-7 (Breast)Reference CompoundGI₅₀ (µM) MDA-MB-468GI₅₀ (µM) MCF-7
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine7.3511.52Chloroquine24.3620.72
butyl-(7-fluoro-quinolin-4-yl)-amine10.858.22Amodiaquine8.7312.37

Data sourced from studies on synthesized 4-aminoquinoline derivatives.[4][5] Lower GI₅₀ values indicate higher potency.

Table 2: Cytotoxicity (IC₅₀, µM) of 2-Arylquinoline Derivatives on Various Cancer Cell Lines

CompoundHeLa (Cervical)PC3 (Prostate)Non-Tumor (Fibroblasts)Reference CompoundIC₅₀ (µM) HeLa
Quinoline 13 (a 2-phenylquinoline)8.3>1000>1000Doxorubicin0.04
Quinoline 12 (a 2-phenylquinoline)54.3831.37>1000Doxorubicin0.04
Quinoline 11 (a 2-phenylquinoline)41.5234.34123.6Doxorubicin0.04

Data sourced from a study on substituted 2-arylquinoline derivatives.[6] The high IC₅₀ values against non-tumor fibroblasts for compounds 13 and 12 suggest selective cytotoxicity towards cancer cells.

Table 3: Cytotoxicity (IC₅₀, µg/mL) of an Indoloquinoline Derivative on Various Cancer Cell Lines

CompoundHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline3.323.03.19.96

Data from a study on a novel indoloquinoline derivative, showcasing its broad-spectrum cytotoxic potential.[7]

Mechanisms of Action & Signaling Pathways

Quinoline derivatives exert their cytotoxic effects through multiple mechanisms.[8] Many act as DNA intercalating agents, disrupting DNA replication and transcription, while others inhibit crucial enzymes like topoisomerases and protein kinases.[9]

A common pathway leading to cancer cell death is apoptosis. Some quinoline derivatives have been shown to induce apoptosis by upregulating tumor suppressor proteins like p53 and activating executioner caspases such as caspase-3.[7] Another key mechanism is the inhibition of survival signaling pathways. For instance, Pim-1 kinase, a serine/threonine kinase often overexpressed in cancers, is a target for some quinoline compounds.[3][9] Inhibition of Pim-1 can halt the cell cycle and trigger apoptosis.[9]

apoptosis_pathway quinoline Quinoline Derivative p53 p53 Activation quinoline->p53 caspase3 Caspase-3 Activation p53->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Figure 1. Apoptosis induction pathway by quinoline derivatives.

kinase_inhibition_pathway quinoline Quinoline Derivative quinoline->inhibition_node pim1 Pim-1 Kinase substrates Phosphorylation of Pro-Survival Substrates pim1->substrates proliferation Cell Proliferation & Survival substrates->proliferation

Figure 2. Inhibition of the Pim-1 kinase survival pathway.

Experimental Protocols: Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11] The protocol relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Detailed MTT Assay Protocol
  • Cell Seeding:

    • Harvest and count cells (e.g., HepG2, MCF-7).

    • Seed cells into a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[12]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., quinoline derivatives) in culture medium.

    • After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.

    • Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[10]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[13] A purple precipitate should become visible in the cells.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.[10][14]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate spectrophotometer (ELISA reader).

    • The absorbance should be read at a wavelength between 550 and 600 nm (e.g., 570 nm).[10] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀/GI₅₀ value using appropriate software.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Quinoline Derivatives (Varying Concentrations) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 add_solvent Add Solubilization Solution (e.g., DMSO) incubate3->add_solvent read_absorbance Measure Absorbance (570 nm) add_solvent->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3. Standard workflow for an MTT cytotoxicity assay.

References

Structure-Activity Relationship of 4-Aminoquinoline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-aminoquinoline derivatives, detailing their structure-activity relationships (SAR) in antimalarial and anticancer applications. The information is supported by quantitative experimental data, detailed methodologies, and explanatory diagrams to facilitate understanding and further research.

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria.[1][2][3] The quintessential example, chloroquine, has been a frontline antimalarial for decades.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new derivatives with improved efficacy.[1] Beyond their application in infectious diseases, 4-aminoquinoline derivatives have also demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[4][5] This guide delves into the critical structural modifications that influence the biological activity of these compounds in both therapeutic areas.

Antimalarial Activity of 4-Aminoquinoline Derivatives

The primary mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.[6][7][8] The parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into insoluble hemozoin crystals.[6][8] 4-aminoquinoline derivatives are believed to form a complex with heme, preventing its polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[6][9]

Core Structure-Activity Relationships for Antimalarial Potency

The antimalarial activity of 4-aminoquinoline derivatives is dictated by several key structural features:

  • The 4-Aminoquinoline Core: This heterocyclic ring system is essential for antimalarial activity.[10]

  • Substitution at the 7-Position: An electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for high potency.[10] This feature is common in many active derivatives, including chloroquine and amodiaquine.[10]

  • The 4-Amino Side Chain: A flexible dialkylaminoalkyl side chain at the 4-position is vital for activity. The length of this carbon side chain, typically two to five carbons, is a key determinant of efficacy.[10] Shortening or lengthening the side chain can influence activity against chloroquine-resistant strains.[11][12]

  • Terminal Amino Group: The basicity of the terminal amino group in the side chain is important for the accumulation of the drug in the acidic food vacuole of the parasite.[13]

dot

SAR_Antimalarial Key Structural Features for Antimalarial Activity of 4-Aminoquinolines quinoline_core 4-Aminoquinoline Core (Essential) pos7 7-Position: Electron-Withdrawing Group (e.g., -Cl) is Crucial quinoline_core->pos7 Enhances Potency pos4_side_chain 4-Amino Side Chain: Flexible Alkyl Chain (2-5 carbons) quinoline_core->pos4_side_chain Essential for Activity terminal_amine Terminal Amino Group: Basic for Vacuolar Accumulation pos4_side_chain->terminal_amine Modulates Pharmacokinetics

Caption: Core SAR for Antimalarial 4-Aminoquinolines.

Comparative Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

CompoundSide Chain at 4-PositionIC50 (nM) vs. 3D7 (CQ-S)IC50 (nM) vs. Dd2 (CQ-R)IC50 (nM) vs. K1 (CQ-R)Reference
Chloroquine-NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂10.5189.5345.5[14]
Amodiaquine-NH-C₆H₄-4-OH-3-CH₂N(C₂H₅)₂7.924.528.5[14]
Compound 1 -NH-benzyl-2-CH₂N(C₂H₅)₂15.045.045.0[14]
Compound 2 -NH-benzyl-3-CH₂N(C₂H₅)₂15.040.040.0[14]
Compound 3 -NH-benzyl-4-CH₂N(C₂H₅)₂15.035.035.0[14]
Compound 4 -NH-biphenyl-4-CH₂N(C₂H₅)₂5.010.010.0[14]
TDR 58845-NH-CH₂C(CH₃)₂NH₂<12~50~60[15]
TDR 58846-NH-CH₂C(CH₃)(N(CH₃)₂)CH₃<12~60~90[15]

Anticancer Activity of 4-Aminoquinoline Derivatives

4-Aminoquinoline derivatives have also been investigated for their anticancer properties, with several mechanisms of action proposed, including the induction of apoptosis and inhibition of cell proliferation.[4][5] Their ability to accumulate in lysosomes and disrupt autophagy is another potential mechanism contributing to their anticancer effects.

Comparative Anticancer Activity

The cytotoxic effects of various 4-aminoquinoline derivatives against human cancer cell lines are presented below.

Compound7-SubstituentSide Chain at 4-PositionCell LineIC50 (µM)Reference
ChloroquineCl-NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂MCF7>100[4]
ChloroquineCl-NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂MDA-MB-46858[4]
AmodiaquineCl-NH-C₆H₄-4-OH-3-CH₂N(C₂H₅)₂MCF730[4]
AmodiaquineCl-NH-C₆H₄-4-OH-3-CH₂N(C₂H₅)₂MDA-MB-46820[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineCl-NH(CH₂)₂N(CH₃)₂MDA-MB-46815[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineF-NH(CH₂)₃CH₃MCF725[4]
4a H4-anilinoquinolinylchalcone derivativeMDA-MB-2311.89[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the activity of 4-aminoquinoline derivatives.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

dot

Antiplasmodial_Assay_Workflow Workflow for In Vitro Antiplasmodial Assay start Start culture Culture P. falciparum in human erythrocytes start->culture plate_setup Add parasitized RBCs and drug dilutions to 96-well plate culture->plate_setup prepare_drugs Prepare serial dilutions of test compounds prepare_drugs->plate_setup incubate Incubate for 72 hours at 37°C plate_setup->incubate lyse_stain Lyse RBCs and stain parasite DNA with SYBR Green I incubate->lyse_stain read_fluorescence Measure fluorescence intensity lyse_stain->read_fluorescence analyze Calculate IC50 values read_fluorescence->analyze end End analyze->end

Caption: SYBR Green I-based Antiplasmodial Assay.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[17]

  • Drug Preparation: Test compounds are serially diluted in an appropriate solvent like DMSO.[17]

  • Assay Setup: In a 96-well plate, parasitized red blood cells (at approximately 2% parasitemia and 2% hematocrit) are added to each well, followed by the drug dilutions. Negative and positive controls (e.g., chloroquine) are included.[17]

  • Incubation: The plates are incubated for 72 hours at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).[17]

  • Lysis and Staining: After incubation, the red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.[17]

  • Data Acquisition and Analysis: Fluorescence intensity is measured using a fluorescence plate reader, and the IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.[17]

Hemozoin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

  • Reaction Setup: A solution of hemin chloride (hematin) is mixed with the test compound at various concentrations in a 96-well plate.[17]

  • Initiation of Polymerization: Hemozoin formation is initiated by adding a buffer that mimics the acidic environment of the parasite's food vacuole.[17]

  • Incubation: The plate is incubated to allow for hemozoin formation.[17]

  • Quantification: The plate is centrifuged, and the pellets are washed to remove unreacted hemin. The hemozoin pellet is then dissolved in a basic solution, and the absorbance is measured to quantify the amount of hemozoin formed.[17]

  • Data Analysis: The percentage of inhibition of hemozoin formation is calculated for each compound concentration to determine the IC50 value.[17]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.[18][19]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.[18]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[18]

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[18]

  • Data Analysis: The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to the control. The IC50 value is determined from the dose-response curve.[18]

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with serial dilutions of test compounds seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution and incubate incubate_cells->add_mtt dissolve_formazan Dissolve formazan crystals with DMSO add_mtt->dissolve_formazan read_absorbance Measure absorbance dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in early-stage drug discovery. This guide provides a comparative analysis of the in vitro ADME profile of 4-Amino-2-methylquinoline-6-carboxylic acid and related quinoline derivatives, offering insights into their potential as viable drug candidates.

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics by examining data from structurally similar quinoline-based compounds. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, their success as therapeutics is heavily dependent on their pharmacokinetic behavior.

This guide presents a summary of key in vitro ADME parameters for quinoline carboxylic acid derivatives, alongside detailed experimental protocols for crucial assays. This allows for a robust comparison and aids in the strategic design and selection of compounds with favorable drug-like properties.

Comparative In Vitro ADME Data

To provide a clear benchmark for researchers, the following table summarizes typical in vitro ADME data for quinoline carboxylic acid derivatives compared to generally accepted values for orally bioavailable and CNS-penetrant drug candidates.

Parameter Assay Quinoline Carboxylic Acid Derivatives (Representative Values) Reference Compound (Warfarin) Reference Compound (Propranolol) Interpretation
Permeability Caco-2 (Papp A→B)1 - 10 x 10⁻⁶ cm/s0.4 x 10⁻⁶ cm/s20 x 10⁻⁶ cm/sModerate to High Permeability
Efflux Ratio Caco-2 (Papp B→A / Papp A→B)1.5 - 3.01.21.0Low to Moderate Efflux
Metabolic Stability Human Liver Microsomes (t½)15 - 60 min45 min> 60 minModerate to High Stability
Intrinsic Clearance Human Liver Microsomes (CLint)10 - 50 µL/min/mg protein15 µL/min/mg protein< 10 µL/min/mg proteinLow to Moderate Clearance
Plasma Protein Binding Equilibrium Dialysis (% Bound)85 - 99%99%90%High Binding
Aqueous Solubility Kinetic Solubility @ pH 7.410 - 100 µM50 µM> 200 µMLow to Moderate Solubility

Disclaimer: The data for Quinoline Carboxylic Acid Derivatives are representative values compiled from various sources on quinoline analogs and are intended for comparative purposes. Actual values for this compound may vary and require experimental determination.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible in vitro ADME data. Below are methodologies for three key experiments.

Caco-2 Permeability Assay

Objective: To assess a compound's potential for intestinal absorption by measuring its transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium.[3][4]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[5]

  • Transport Experiment (Apical to Basolateral): The test compound (typically at a concentration of 1-10 µM) is added to the apical (AP or donor) side of the monolayer, and the appearance of the compound in the basolateral (BL or receiver) compartment is monitored over a set time period (e.g., 2 hours).[4]

  • Transport Experiment (Basolateral to Apical): To determine if the compound is a substrate for efflux transporters (like P-glycoprotein), the experiment is also performed in the reverse direction, with the compound added to the BL side and its transport to the AP side measured.[4]

  • Sample Analysis: Samples from the receiver compartment at various time points are analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.[5]

Metabolic Stability in Human Liver Microsomes

Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in human liver microsomes.[6][7]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), the test compound (typically 1 µM), and a phosphate buffer (pH 7.4).[8][9]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is run in parallel to account for any non-enzymatic degradation.[8][10]

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate the proteins.[8]

  • Sample Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to determine the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target and metabolizing enzymes.[11][12]

Methodology:

  • Device Preparation: A RED (Rapid Equilibrium Dialysis) device is used, which consists of a plate with wells divided into two chambers by a semi-permeable membrane (typically with an 8 kDa molecular weight cutoff).[11]

  • Sample Preparation: The test compound is added to plasma (from human or other species) at a specific concentration (e.g., 1 µM).[13]

  • Dialysis: The plasma containing the test compound is added to one chamber (the donor chamber), and a phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the receiver chamber).[13]

  • Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[]

  • Sample Collection and Analysis: After incubation, aliquots are taken from both the plasma and the buffer chambers. The concentrations of the compound in both aliquots are determined by LC-MS/MS. To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to equalize matrix effects.[11]

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated as: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100

Visualizing In Vitro ADME Processes

To better illustrate the relationships and workflows involved in in vitro ADME testing, the following diagrams have been generated.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_assessment Overall Assessment solubility Aqueous Solubility assessment Drug-Likeness Profile solubility->assessment permeability Caco-2 Permeability permeability->assessment hlm_stability Liver Microsome Stability hlm_stability->assessment cyp_inhibition CYP450 Inhibition cyp_inhibition->assessment ppb Plasma Protein Binding ppb->assessment

In Vitro ADME Screening Cascade

ADME_Properties_Interplay cluster_properties Key In Vitro ADME Properties cluster_outcome Desired Outcome Permeability High Permeability Bioavailability Good Oral Bioavailability Permeability->Bioavailability Stability High Metabolic Stability Stability->Bioavailability Solubility Good Solubility Solubility->Bioavailability Low_Binding Optimal Plasma Protein Binding Low_Binding->Bioavailability

References

Cross-reactivity of 4-Amino-2-methylquinoline-6-carboxylic acid with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic cross-reactivity of a potent 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative, herein referred to as Compound P6, a selective inhibitor of Sirtuin 3 (SIRT3). While the initially requested compound, 4-Amino-2-methylquinoline-6-carboxylic acid, is not well-characterized in public literature, Compound P6 serves as a structurally relevant and well-documented alternative to illustrate the principles of cross-reactivity profiling for this class of molecules.

Sirtuins are a family of NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and longevity. Due to the structural homology within the sirtuin family, particularly among SIRT1, SIRT2, and SIRT3, assessing the selectivity of inhibitors is a critical step in drug development to minimize off-target effects and enhance therapeutic efficacy. This document summarizes the inhibitory activity of Compound P6 against its primary target, SIRT3, and its cross-reactivity with SIRT1 and SIRT2, supported by detailed experimental methodologies and visual representations of the relevant biological pathway and experimental workflow.

Data Presentation: Inhibitor Cross-Reactivity Profile

The inhibitory potency of Compound P6 was evaluated against human SIRT1, SIRT2, and SIRT3. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀), providing a clear comparison of the compound's selectivity.

EnzymeCompound P6 IC₅₀ (µM)[1][2]
SIRT3 (Primary Target) 7.2 ± 0.5
SIRT132.6 ± 0.8
SIRT233.5 ± 1.6

Data presented as mean ± standard deviation.

Experimental Protocols

The following is a detailed methodology for determining the in vitro enzymatic inhibition of sirtuins, a key experiment in establishing the cross-reactivity profile of a test compound like Compound P6.

Fluorometric Sirtuin Inhibition Assay for IC₅₀ Determination

This protocol describes a two-step fluorometric assay to quantify the deacetylase activity of SIRT1, SIRT2, and SIRT3 and the inhibitory effect of a test compound.

Materials and Reagents:

  • Recombinant Human SIRT1, SIRT2, and SIRT3 enzymes

  • Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test Compound (Compound P6) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Nicotinamide)

  • Developer Solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (Compound P6) in 100% DMSO.

    • Create a serial dilution of the test compound in the Sirtuin Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%) to prevent solvent-induced artifacts.

    • Prepare working solutions of SIRT1, SIRT2, and SIRT3 enzymes, the fluorogenic substrate, and NAD⁺ in Sirtuin Assay Buffer at 2x the final desired concentrations.

  • Assay Plate Setup (for each sirtuin enzyme):

    • Add 25 µL of the serially diluted test compound or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells of the 96-well plate.

    • To initiate the reaction, add 25 µL of the 2x enzyme/substrate/NAD⁺ mix to each well.

    • Include "No Enzyme" controls (containing substrate, NAD⁺, and test compound at the highest concentration, but no enzyme) and "Positive Inhibition" controls (containing all reaction components and a known inhibitor like Nicotinamide).

  • Enzymatic Reaction:

    • Mix the plate gently on a shaker for 1 minute.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Development and Signal Detection:

    • Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.

    • Incubate the plate at 37°C for an additional 15-30 minutes, protected from light, to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.

  • Data Analysis:

    • Subtract the average background fluorescence from the "No Enzyme" control wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing enzyme cross-reactivity and the signaling pathway of the primary target, SIRT3.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Test Compound (P6) Dilutions - SIRT1, SIRT2, SIRT3 Enzymes - Substrate & NAD+ Mix plate_setup Plate Setup (96-well): Add Compound/Vehicle prep_reagents->plate_setup add_enzyme_mix Initiate Reaction: Add Enzyme/Substrate/NAD+ Mix plate_setup->add_enzyme_mix incubation Incubate at 37°C add_enzyme_mix->incubation add_developer Add Developer Solution incubation->add_developer measure_fluorescence Measure Fluorescence (Ex: 350-360nm, Em: 450-460nm) add_developer->measure_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measure_fluorescence->data_analysis

Experimental workflow for determining the IC₅₀ of Compound P6 against sirtuin enzymes.

Simplified signaling pathway of SIRT3 and the inhibitory action of Compound P6.

References

Validating Screening Hits for 4-Amino-2-methylquinoline-6-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the results of a high-throughput screen (HTS) that has identified 4-Amino-2-methylquinoline-6-carboxylic acid as a potential hit. Due to the limited publicly available data on the specific biological targets of this molecule, this document outlines a generalized yet robust validation workflow. This workflow can be adapted to investigate the mechanism of action and compare its performance against other potential therapeutic alternatives.

Hit Confirmation and Initial Triage

The first step after identifying a primary hit is to confirm its activity and rule out common artifacts. This involves re-testing the original compound and newly purchased or synthesized batches.

Table 1: Initial Hit Confirmation and Triage

ExperimentPurposePositive ControlNegative ControlExpected Outcome for a Valid Hit
Re-synthesis and Re-testing Confirm activity is intrinsic to the compound structure and not an artifact of a specific batch or impurity.Known active compound for the assayInactive vehicle control (e.g., DMSO)Consistent activity (e.g., IC50) across different batches.
Dose-Response Curve Determine the potency (e.g., IC50 or EC50) of the compound.Known active compoundInactive vehicle controlA sigmoidal dose-response curve indicating a specific biological effect.
Promiscuity Assays (e.g., PAINS filters) Identify Pan-Assay Interference Compounds (PAINS) that are known to show activity in multiple assays through non-specific mechanisms.Known PAINS compoundInactive vehicle controlThe compound should not be flagged by PAINS filters.
Cytotoxicity Assay Assess the general toxicity of the compound to the cell line used in the primary screen.Staurosporine (potent cytotoxic agent)Inactive vehicle controlThe compound should exhibit its biological activity at concentrations well below its cytotoxic threshold.

Target Deconvolution and Engagement

Once a hit is confirmed, the next critical step is to identify its molecular target(s). This is often the most challenging phase of phenotypic screening validation.

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the cellular target of a small molecule hit.

Target_Identification_Workflow cluster_0 Phenotypic Screen Hit cluster_1 Target Deconvolution Methods cluster_2 Target Validation Hit This compound Affinity_Chromatography Affinity Chromatography (e.g., Kinobeads) Hit->Affinity_Chromatography Identifies binding partners CETSA Cellular Thermal Shift Assay (CETSA) Hit->CETSA Confirms target engagement in cells Genetic_Approaches Genetic Approaches (e.g., CRISPR screens) Hit->Genetic_Approaches Identifies genes that modulate sensitivity Biophysical_Assays Biophysical Assays (SPR, ITC, DSF) Affinity_Chromatography->Biophysical_Assays Validate direct binding Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) CETSA->Cellular_Target_Engagement Quantify cellular engagement Biochemical_Assays Biochemical Assays (e.g., Kinase Assay) Genetic_Approaches->Biochemical_Assays Confirm functional modulation

Caption: A generalized workflow for identifying and validating the molecular target of a screening hit.

Detailed Experimental Protocols

Principle: This method uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[1][2] By pre-incubating cell lysates with the hit compound, kinases that bind to the compound will not be captured by the beads. The depleted kinases, identified by mass spectrometry, are potential targets.

Protocol:

  • Culture and lyse cells to prepare a native protein lysate.

  • Incubate the lysate with varying concentrations of this compound or a vehicle control.

  • Add the kinobeads slurry to the lysates and incubate to allow for kinase binding.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Digest the eluted proteins into peptides and analyze by LC-MS/MS.

  • Quantify the relative abundance of each identified kinase in the compound-treated versus control samples to identify those that were competed off by the hit compound.

Principle: CETSA is based on the principle that proteins become more thermally stable when bound to a ligand.[3][4] This allows for the assessment of target engagement in a cellular environment.

Protocol:

  • Treat intact cells with this compound or a vehicle control.

  • Heat the cell suspensions to a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

Secondary Assays for Performance Comparison

After identifying a putative target, secondary assays are crucial to confirm the mechanism of action and compare the hit compound to known inhibitors or alternative scaffolds. Given that many quinoline derivatives exhibit activity as kinase inhibitors or antineoplastic agents, we will use a hypothetical kinase target, "Kinase X," for the following examples.[5][6]

Table 2: Secondary Assay Performance Comparison

Assay TypeTest CompoundAlternative 1 (Known Kinase X Inhibitor)Alternative 2 (Structurally Similar Quinoline)
Biochemical IC50 (Kinase X) 500 nM50 nM5 µM
Cellular Target Engagement (NanoBRET) 1 µM100 nM>10 µM
Cellular Functional Assay (Phospho-Substrate Western Blot) Effective at 2 µMEffective at 200 nMNo effect at 10 µM
Off-Target Kinase Panel (400 kinases) 5 kinases inhibited >50% at 1 µM2 kinases inhibited >50% at 1 µM15 kinases inhibited >50% at 1 µM
In Vitro ADME (Microsomal Stability) t½ = 30 mint½ = 60 mint½ = 15 min
Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway involving "Kinase X" that could be modulated by this compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Transcription_Factor Transcription Factor pSubstrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor 4-Amino-2-methylquinoline- 6-carboxylic acid Inhibitor->Kinase_X

Caption: A hypothetical signaling pathway where "Kinase X" is inhibited by the test compound.

Comparison with Alternatives

A thorough validation process includes comparing the novel hit with existing compounds. This provides context for its potency, selectivity, and potential for further development.

Alternative Compounds for Comparison:

  • Known Inhibitors of the Identified Target: If the target is known, comparing the hit to established inhibitors is essential for benchmarking its performance.

  • Structurally Similar Compounds: Testing analogs of this compound can provide initial structure-activity relationship (SAR) data. For instance, comparing to other quinoline carboxylic acids can reveal the importance of the amino and methyl groups for activity.[7][8]

Table 3: Comparison of Physicochemical Properties

PropertyThis compoundAlternative 1Alternative 2
Molecular Weight 202.21 g/mol VariesVaries
cLogP 2.5 (predicted)VariesVaries
Topological Polar Surface Area (TPSA) 78.5 ŲVariesVaries
Aqueous Solubility To be determinedVariesVaries

Conclusion

Validating a screening hit like this compound requires a systematic and multi-faceted approach. By confirming the initial activity, identifying the molecular target, and rigorously comparing its performance in secondary assays against relevant alternatives, researchers can build a strong foundation for a successful drug discovery program. The experimental protocols and comparative frameworks provided in this guide offer a clear path forward for the thorough evaluation of this and other novel small molecule hits.

References

Benchmarking 4-Amino-2-methylquinoline-6-carboxylic acid against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of 4-Amino-2-methylquinoline-6-carboxylic acid against established standards in relevant biological assays. Due to a lack of publicly available direct comparative studies for this specific molecule, this document outlines a proposed experimental approach, including detailed protocols and data presentation formats, to enable objective evaluation.

Introduction to this compound and Selected Standards

Quinoline derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] this compound is a member of this family, and its structure suggests potential for biological activity, possibly as a kinase inhibitor or a cytotoxic agent.[5][6]

To objectively assess its potential, a direct comparison with well-characterized standard compounds is essential. For the purpose of this guide, we propose benchmarking against:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor, serving as a standard for kinase inhibition assays.

  • Doxorubicin: A widely used chemotherapeutic agent, acting as a standard for cytotoxicity and anticancer assays.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of this compound and the selected standards is presented below. This data is crucial for understanding the compound's solubility, stability, and potential for cell permeability.

PropertyThis compoundStaurosporineDoxorubicin
Molecular Formula C₁₁H₁₀N₂O₂C₂₈H₂₆N₄O₃C₂₇H₂₉NO₁₁
Molecular Weight 202.21 g/mol 466.53 g/mol 543.52 g/mol
CAS Number 99984-73-3[7]62996-74-123214-92-8
Appearance SolidCrystalline SolidRed-Orange Crystalline Powder
Solubility To be determinedSoluble in DMSO, DMF, and EthanolSoluble in Water, DMSO, and Methanol
Mechanism of Action Putative Kinase Inhibitor/Cytotoxic AgentBroad-spectrum protein kinase inhibitorDNA intercalator and Topoisomerase II inhibitor

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potency.[8]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-116, MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin (positive control), and a vehicle control (e.g., DMSO). Add these to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[9][10][11]

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.[8][13]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a generic peptide substrate), and ATP.

  • Compound Addition: Add serial dilutions of this compound and Staurosporine (positive control) to the wells of a 96-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate. Initiate the kinase reaction by adding ATP.

  • Detection: After incubation, stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption, or fluorescence-based assays (e.g., TR-FRET).[14][15][16]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with the compound.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[17][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20][21]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated or total protein of interest overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[17]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Test_Compound 4-Amino-2-methylquinoline-6- carboxylic acid Test_Compound->Raf Inhibition Test_Compound->MEK Inhibition Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Add serial dilutions of test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Analyze data and calculate IC50 H->I

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-methylquinoline-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Amino-2-methylquinoline-6-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

For the safe handling of this compound, it is recommended to work in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes. Dust and aerosol formation should be prevented. Containers should be stored tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials.

Hazard Assessment
  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Due to these potential hazards, this compound must be treated as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited.[2]

Summary of Potential Hazards
Hazard StatementGHS Hazard ClassSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste in a designated, clearly labeled, and sealable hazardous waste container.[2]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must also be disposed of as hazardous chemical waste.[3] Place these items in a separate, clearly labeled container for solid hazardous waste.[3]

  • Solutions: If the compound is in a solution, collect it in a labeled, sealable container for liquid hazardous waste. Do not mix with other incompatible waste streams.

3. Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The primary hazards (e.g., "Toxic," "Irritant").

  • The date of accumulation.

4. Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Provide them with a complete and accurate description of the waste.

Spill and Emergency Procedures

In the event of a spill:

  • Minor Spills: For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for hazardous waste disposal.[4]

  • Major Spills: In case of a large spill, evacuate the area and alert your supervisor and institutional safety personnel immediately.[4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_start Start cluster_type Waste Type Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_spill Spill Residue Stream cluster_final Final Disposal Protocol Start Identify Waste Containing This compound WasteType Determine Waste Type Start->WasteType SolidWaste Pure Compound or Contaminated Solids (e.g., gloves, paper towels) WasteType->SolidWaste Solid LiquidWaste Solutions Containing the Compound WasteType->LiquidWaste Liquid SpillResidue Residue from Spill Cleanup WasteType->SpillResidue Spill CollectSolid Collect in a Labeled, Sealed Container for Solid Hazardous Waste SolidWaste->CollectSolid Store Store Waste in a Designated Secure Area CollectSolid->Store CollectLiquid Collect in a Labeled, Sealed Container for Liquid Hazardous Waste LiquidWaste->CollectLiquid CollectLiquid->Store CollectSpill Collect Cleanup Materials in a Labeled, Sealed Container for Hazardous Waste SpillResidue->CollectSpill CollectSpill->Store ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Disposal Company Store->ContactEHS End Proper Disposal Complete ContactEHS->End

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 4-Amino-2-methylquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-2-methylquinoline-6-carboxylic acid (CAS No. 99984-73-3) was publicly available at the time of this writing. The following guidance is a synthesis of information from the Global Harmonized System (GHS) classifications for the parent amine, 4-Amino-2-methylquinoline, and general safety protocols for handling aromatic amines and carboxylic acids.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance herein is intended to answer specific operational questions for the safe handling and disposal of this compound.

Hazard Summary

Based on available data for structurally related compounds, this compound should be handled as a hazardous substance. Primary risks include:

  • Oral Toxicity: Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All manipulations of the solid compound and its solutions must be conducted within a fume hood.[6][7]
Eye and Face Protection Chemical splash goggles and a full-face shieldGoggles are required to protect against eye irritation.[1][4][5][8] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[7][9][10]
Skin and Body Protection Chemical-resistant lab coat and chemical-resistant gloves (e.g., nitrile)A fully buttoned lab coat protects the skin.[7][10] Nitrile gloves are recommended for handling acids and offer resistance to a range of chemicals.[8][9][10] Gloves must be inspected before use and changed immediately upon contamination.[7][11]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)Required if work cannot be conducted in a fume hood or if dust generation is significant.[1][8][11] Respirator use requires a formal respiratory protection program, including fit testing.[10]
Footwear Closed-toe, chemical-resistant shoesTo protect feet from potential spills.[7][10]
Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling.

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.[6]

    • Assemble all necessary materials and equipment before starting work to minimize movement in and out of the handling area.

  • Weighing and Transfer:

    • When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure to contain any dust.[6]

    • Use a spatula for transfers. Avoid pouring or any action that could create dust.[7]

  • Dissolving:

    • When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[7]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).[7]

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][5][12]

Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[6][7]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[6]

  • General Guidelines:

    • Never dispose of this chemical down the drain.[5][9]

    • All waste must be disposed of in accordance with federal, state, and local environmental regulations.[9] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

Visualized Workflows

To further clarify procedural steps, the following diagrams illustrate the necessary workflows for handling and disposal.

PPE_Selection_Workflow start Begin Handling of This compound fume_hood Work Inside a Certified Chemical Fume Hood start->fume_hood eye_protection Wear Chemical Splash Goggles & Full Face Shield fume_hood->eye_protection skin_protection Wear Nitrile Gloves & Chemical-Resistant Lab Coat eye_protection->skin_protection footwear Wear Closed-Toe, Chemical-Resistant Shoes skin_protection->footwear end Proceed with Experiment footwear->end Disposal_Workflow start Experiment Complete decision Waste Type? start->decision solid_waste Contaminated Solids: (Gloves, Weigh Boats, etc.) decision->solid_waste Solid liquid_waste Contaminated Liquids: (Solutions, Rinsates) decision->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container end Store Waste in Designated Area for Professional Disposal solid_container->end liquid_container->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Amino-2-methylquinoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Amino-2-methylquinoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.